Duo-cotecxin
Description
Structure
2D Structure
Properties
CAS No. |
850407-45-3 |
|---|---|
Molecular Formula |
C44H56Cl2N6O5 |
Molecular Weight |
819.9 g/mol |
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1 |
InChI Key |
VHBABGAFHUKREU-ICKLFXEKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroartemisinin-Piperaquine: A Technical Deep Dive into its Antimalarial Mechanism of Action against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended for the treatment of uncomplicated Plasmodium falciparum malaria.[1] This technical guide provides a comprehensive analysis of the distinct and synergistic mechanisms of action of its two components. Dihydroartemisinin (DHA), the active metabolite of artemisinin (B1665778) derivatives, is rapidly parasiticidal, while piperaquine (B10710) (PPQ), a bisquinoline, provides a long-acting prophylactic effect.[1][2] The core mechanism of DHA involves its activation by intraparasitic ferrous iron, leading to a cascade of oxidative stress and proteotoxicity.[3][4] Piperaquine's primary action is the disruption of heme detoxification within the parasite's digestive vacuole, a mechanism it shares with chloroquine (B1663885).[2][5] This document synthesizes current knowledge, presents key quantitative data on drug efficacy, details relevant experimental protocols, and visualizes the intricate molecular pathways, offering a critical resource for the scientific community engaged in antimalarial research and development.
Core Mechanisms of Action
The high efficacy of the DHA-PPQ combination stems from the complementary actions of its constituent drugs, targeting different vulnerabilities of the Plasmodium falciparum parasite during its intraerythrocytic stages.
Dihydroartemisinin (DHA): The "Cluster Bomb"
The antimalarial activity of DHA is contingent upon its endoperoxide bridge, a unique 1,2,4-trioxane (B1259687) heterocycle.[6] The parasite's digestive vacuole, where it degrades host hemoglobin, provides an iron-rich environment that is crucial for the activation of DHA.[6]
Activation and Radical Generation:
-
Heme-Mediated Cleavage: Ferrous iron (Fe²⁺), derived from the heme released during hemoglobin digestion, donates an electron to the endoperoxide bridge of DHA.[6] This reductive cleavage initiates a fenton-type reaction.[1]
-
Formation of Reactive Species: This cleavage event generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[1][6] These radicals are the primary effectors of DHA's parasiticidal action.[1]
Downstream Effects:
The generated radicals are highly reactive and non-specific, leading to widespread damage to the parasite's cellular machinery.[6] This pleiotropic targeting has led to the characterization of DHA as a "cluster bomb" rather than a "magic bullet".[6] Key consequences include:
-
Proteotoxic and Oxidative Stress: The radicals indiscriminately alkylate a wide array of parasite proteins and other biomolecules, leading to extensive proteotoxic and oxidative stress.[6]
-
Inhibition of the Proteasome System: DHA-induced damage leads to the accumulation of ubiquitinated proteins, suggesting an inhibition of the parasite's proteasome system, which is essential for protein quality control.[6]
-
Disruption of Calcium Homeostasis: Evidence suggests that DHA may interact with and inhibit the P. falciparum SERCA-type Ca²⁺-ATPase (PfATP6), leading to a disruption of calcium homeostasis.
-
Interference with Heme Detoxification: DHA can form adducts with heme, which may inhibit the parasite's ability to detoxify free heme into inert hemozoin crystals.[7]
Piperaquine (PPQ): The Heme Detoxification Inhibitor
Piperaquine is a bisquinoline antimalarial that is structurally similar to chloroquine.[5] Its primary mode of action is the inhibition of heme detoxification in the parasite's digestive vacuole.[2][5]
Mechanism of Heme Detoxification Inhibition:
-
Hemoglobin Digestion and Heme Release: The parasite digests large amounts of host hemoglobin, releasing toxic free heme.[2]
-
Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into a non-toxic, insoluble crystalline form called hemozoin.[2][5]
-
Piperaquine's Role: Piperaquine is thought to accumulate in the digestive vacuole and bind to heme, forming a complex that prevents its polymerization into hemozoin.[8] This leads to the accumulation of toxic free heme, which damages parasite membranes and other cellular components, ultimately leading to parasite death.[2]
Quantitative Data: In Vitro Efficacy
The in vitro susceptibility of P. falciparum to antimalarial drugs is typically determined by measuring the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.
| Drug | P. falciparum Strain | IC50 (nM) - Median (Range/IQR) | Reference(s) |
| Dihydroartemisinin (DHA) | Kenyan Isolates | 2 (IQR: 1 to 3) | [9] |
| W2 (CQ-resistant) | 2.0 - 7.6 (Range) | [10] | |
| Piperaquine (PPQ) | 3D7 (CQ-sensitive) | 27 (± 17) | [9] |
| V1S (CQ-resistant) | 42 (± 10) | [9] | |
| Kenyan Isolates | 32 (IQR: 17 to 46) | [9] | |
| Cambodian Isolates (2010-2012) | 17 - 22 (Median) | [11] | |
| China-Myanmar Border Isolates | 5.6 (IQR: 4.1 to 7.1) | [12] | |
| Chloroquine (CQ) | 3D7 (CQ-sensitive) | 6.5 (± 2.3) | [9] |
| V1S (CQ-resistant) | 158 (± 75) | [9] | |
| Kenyan Isolates (pfcrt K76 wild-type) | 13 (IQR: 10 to 15) | [9] | |
| Kenyan Isolates (pfcrt 76T mutant) | 57 (IQR: 46 to 80) | [9] |
Note: IC50 values can vary depending on the specific assay conditions and parasite isolates used.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the IC50 values of antimalarial compounds. It measures the proliferation of the parasite by quantifying its DNA using the fluorescent dye SYBR Green I.[13][14]
Materials:
-
P. falciparum strains (e.g., 3D7, W2)
-
Human erythrocytes (O+ blood group)
-
Complete culture medium (e.g., RPMI-1640 supplemented with Albumax II)
-
Test compounds (DHA, PPQ) and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, with 1X SYBR Green I)[13]
-
96-well black microplates
Procedure:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[13]
-
Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in the 96-well plates.[14]
-
Parasite Seeding: Add synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to the wells.[14]
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[13]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[13]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[13]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.[15]
Materials:
-
Hemin (B1673052) chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
0.1 M NaOH
-
Test compound (Piperaquine) and positive control (Chloroquine)
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of hemin in DMSO and the test compound in a suitable solvent.[16]
-
Reaction Setup: In a microcentrifuge tube, mix the hemin solution with the test compound at various concentrations.[15]
-
Initiation of Polymerization: Add glacial acetic acid to initiate the polymerization of heme into β-hematin and incubate for 24 hours at 37°C.[15]
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the β-hematin pellet with DMSO to remove unreacted heme.[15]
-
Solubilization and Quantification: Dissolve the β-hematin pellet in 0.1 M NaOH and measure the absorbance at ~405 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound and determine the IC50 value.
Measurement of Oxidative Stress (DCFH-DA Assay)
This assay measures the generation of reactive oxygen species (ROS) within the parasite using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6]
Materials:
-
Synchronized P. falciparum culture
-
Test compound (DHA)
-
DCFH-DA probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Parasite Treatment: Treat synchronized parasite cultures with the test compound for a specified period (e.g., 2-3 hours).[6][17]
-
Probe Loading: Add DCFH-DA to the culture and incubate. The probe is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[6]
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]
-
Quantification: Measure the fluorescence of DCF using a flow cytometer or fluorescence microscope.[18]
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the level of ROS production.
Synergistic Action and Resistance
The combination of DHA and PPQ is highly effective due to their different mechanisms of action and pharmacokinetic profiles. DHA provides a rapid reduction in parasite biomass, while the long half-life of PPQ eliminates the remaining parasites and provides post-treatment prophylaxis.[1][2]
Resistance to DHA-PPQ is a growing concern, particularly in Southeast Asia.[19] Resistance to DHA is associated with mutations in the P. falciparum Kelch13 (PfK13) gene.[19] Piperaquine resistance has been linked to amplification of the plasmepsin II and III genes and mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[12][19]
Conclusion
Dihydroartemisinin-piperaquine remains a vital tool in the global fight against malaria. A thorough understanding of its dual mechanism of action is paramount for optimizing its use, monitoring for resistance, and developing next-generation antimalarials. Dihydroartemisinin's induction of a massive and indiscriminate oxidative assault on the parasite, coupled with piperaquine's targeted disruption of the critical heme detoxification pathway, creates a formidable combination that is highly effective against P. falciparum. Continued research into the molecular intricacies of their actions and the mechanisms of resistance will be crucial for preserving the efficacy of this life-saving therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. afrims.go.th [afrims.go.th]
- 12. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. media.neliti.com [media.neliti.com]
- 16. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.malariaworld.org [media.malariaworld.org]
Piperaquine and the Inhibition of Heme Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperaquine (B10710), a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its primary mechanism of action involves the disruption of the parasite's heme detoxification pathway. Within the acidic digestive vacuole of the parasite, piperaquine binds to ferriprotoporphyrin IX (heme), a toxic byproduct of hemoglobin digestion, and inhibits its polymerization into inert, crystalline hemozoin. This guide provides an in-depth technical overview of this pathway, including quantitative data on piperaquine's efficacy, detailed experimental protocols for key assays, and visualizations of the molecular interactions and experimental workflows.
Introduction
The intraerythrocytic stages of the Plasmodium falciparum life cycle are characterized by the extensive degradation of host cell hemoglobin within the parasite's digestive vacuole (DV). This process provides essential amino acids for parasite growth but also releases large quantities of toxic, soluble ferriprotoporphyrin IX (heme). To protect itself from this oxidative stress, the parasite has evolved a crucial detoxification mechanism: the polymerization of heme into a biologically inert, insoluble crystal called hemozoin.[1]
Piperaquine, structurally similar to chloroquine (B1663885), exerts its antimalarial effect by accumulating in the acidic DV and interfering with this vital detoxification process.[2] By binding to heme, piperaquine prevents its incorporation into the growing hemozoin crystal, leading to the accumulation of toxic heme, subsequent oxidative damage to parasite membranes and proteins, and ultimately, parasite death.[2][3] Understanding the intricacies of this mechanism is paramount for the development of new antimalarial drugs and for managing the growing threat of piperaquine resistance.
Quantitative Data on Piperaquine Activity
The in vitro efficacy of piperaquine is typically quantified by its 50% inhibitory concentration (IC50), the concentration at which parasite growth is inhibited by half. These values can vary depending on the P. falciparum strain and its resistance profile.
| P. falciparum Strain | Resistance Phenotype | Piperaquine IC50 (nM) | Reference |
| 3D7 | Chloroquine-Sensitive | 27 ± 17 | [4] |
| V1/S | Chloroquine-Resistant | 42 ± 10 | [4] |
| Kenyan Isolates (Median) | Mixed | 32 (IQR: 17-46) | [4] |
| HB3 | Chloroquine-Sensitive | - | [5] |
| W2 | Chloroquine-Resistant | - | [5] |
| 7G8 | Chloroquine-Resistant | - | [6] |
| Cambodian Isolate (DHA-PPQ Resistant) | Piperaquine-Resistant | 20.11 (IQR: 17.38–30.15) | [2] |
| pfk13/pfcrt/pfmdr1 Triple Mutants | Piperaquine-Resistant | 42.21 (IQR: 35.89–76.24) | [2] |
| pfk13/pfpm2/pfcrt/pfmdr1 Quadruple Mutant | Piperaquine-Resistant | 66.14 (IQR: 63.70–81.15) | [2] |
Note: IC50 values can be influenced by the specific assay conditions. The data presented here are for comparative purposes. While the direct binding affinity (Kd) of piperaquine to ferriprotoporphyrin IX is not extensively reported in the literature, the mechanism is understood to involve a high-affinity interaction.[3]
Heme Detoxification Inhibition Pathway
The mechanism of piperaquine action can be visualized as a multi-step process within the parasite's digestive vacuole.
Caption: Piperaquine inhibits heme detoxification in the parasite's digestive vacuole.
Experimental Protocols
β-Hematin (Hemozoin) Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, in vitro.
Principle: In an acidic, aqueous environment, free heme will spontaneously polymerize into insoluble β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after a series of washing and solubilization steps.
Protocol:
-
Reagent Preparation:
-
Hemin (B1673052) chloride stock solution (e.g., 2 mM in DMSO).
-
Acetate (B1210297) buffer (e.g., 0.5 M, pH 4.8).
-
Test compound (piperaquine) serial dilutions in an appropriate solvent (e.g., DMSO).
-
Washing solution (e.g., 0.1 M sodium bicarbonate).
-
Solubilization solution (e.g., 0.1 M NaOH).
-
-
Assay Procedure:
-
In a 96-well microplate, add the acetate buffer.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding the hemin chloride stock solution to all wells.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Centrifuge the plate and discard the supernatant.
-
Wash the pellet with the washing solution to remove unreacted heme. Repeat this step.
-
Solubilize the β-hematin pellet in the solubilization solution.
-
Read the absorbance at a suitable wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-drug control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the β-hematin inhibition assay.
Cellular Heme Fractionation Assay
This assay quantifies the different forms of heme (hemoglobin, free heme, and hemozoin) within the parasite after drug treatment.[1]
Principle: Parasites are treated with the test compound, and then subjected to a series of differential centrifugation and solubilization steps to separate and quantify the different heme species.
Protocol:
-
Parasite Culture and Drug Treatment:
-
Synchronize P. falciparum cultures to the ring stage.
-
Incubate the parasites with serial dilutions of piperaquine for a full schizogonic cycle (e.g., 48 hours).
-
Include a no-drug control.
-
-
Cell Lysis and Fractionation:
-
Harvest the parasites at the trophozoite stage.
-
Lyse the infected red blood cells (e.g., with saponin) and wash the parasite pellet.
-
Lyse the parasites (e.g., by sonication) and centrifuge to separate the soluble fraction (containing hemoglobin and free heme) from the insoluble pellet (containing hemozoin).
-
-
Heme Quantification:
-
Hemozoin: Solubilize the pellet in a strong base (e.g., 2 M NaOH) and measure the absorbance.
-
Free Heme: Treat the supernatant to precipitate hemoglobin, leaving free heme in solution for quantification.
-
Hemoglobin: The heme content of the precipitated hemoglobin can be determined.
-
Quantification is typically performed by converting all heme forms to a pyridine-heme complex and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Determine the amount of each heme species per parasite.
-
Plot the percentage of each heme fraction as a function of the piperaquine concentration.
-
Caption: Workflow for the cellular heme fractionation assay.
In Vitro Parasite Susceptibility Testing (SYBR Green I Assay)
This assay is a common method to determine the IC50 values of antimalarial compounds.[5]
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Protocol:
-
Drug Plate Preparation:
-
Prepare serial dilutions of piperaquine in culture medium in a 96-well plate.
-
Include drug-free and positive controls.
-
-
Parasite Culture:
-
Add synchronized ring-stage parasites to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
-
Fluorescence Reading and Data Analysis:
-
Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Resistance to Piperaquine
The emergence of piperaquine resistance is a significant threat to malaria control. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin 2 and 3 genes, which are involved in hemoglobin degradation.[7] These genetic changes are thought to reduce the accumulation of piperaquine in the digestive vacuole, thereby diminishing its inhibitory effect on hemozoin formation.
Conclusion
Piperaquine's mechanism of action through the inhibition of the heme detoxification pathway is a well-established and critical aspect of its antimalarial activity. A thorough understanding of this pathway, coupled with robust and standardized experimental protocols, is essential for the continued development of effective antimalarial strategies and for monitoring the evolution of drug resistance. This technical guide provides a foundational resource for researchers and drug development professionals working to combat malaria.
References
- 1. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 4. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Whitepaper: Dihydroartemisinin-Induced Oxidative Stress in Cancer Cells
Executive Summary
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin-based compounds, has demonstrated significant anticancer activity across a spectrum of malignancies.[1] A primary mechanism underpinning its therapeutic efficacy is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA instigates oxidative stress in cancer cells, leading to their demise. We will dissect the core processes, including iron-dependent ROS generation, mitochondrial dysfunction, ferroptosis, and the unfolded protein response (UPR). This document consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for professionals in oncology research and drug development.
Core Mechanisms of DHA-Induced Oxidative Stress
DHA's ability to induce oxidative stress is multifaceted, primarily initiated by the cleavage of its endoperoxide bridge in the presence of intracellular ferrous iron.[3][4] This initial reaction triggers a cascade of cytotoxic events.
Iron-Dependent ROS Generation
The chemical structure of DHA contains an endoperoxide bridge that is crucial for its activity.[3] Cancer cells, due to their high metabolic rate, have an elevated requirement for iron and express high levels of the transferrin receptor to facilitate iron uptake.[3] DHA exploits this characteristic. In the presence of intracellular ferrous iron (Fe²⁺), DHA's endoperoxide bridge is cleaved, generating highly reactive oxygen species, including hydroxyl and peroxyl radicals.[3][5] This process, akin to the Fenton reaction, leads to widespread oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.[2]
Mitochondrial Dysfunction
Mitochondria are both a primary source and a major target of ROS.[2] DHA has been shown to disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and impairing the electron transport chain.[5][6][7] This disruption further exacerbates ROS production, creating a self-amplifying cycle of oxidative stress and mitochondrial damage.[2][5] The release of cytochrome c from the compromised mitochondria into the cytosol is a key event that initiates the intrinsic apoptotic pathway.[7][8][9] Studies have shown that DHA-induced apoptosis is mediated by this mitochondria-dependent pathway.[6][10]
Ferroptosis Induction
Ferroptosis is a distinct form of iron-dependent, programmed cell death characterized by the accumulation of lipid peroxides.[11][12] DHA is a potent inducer of ferroptosis in various cancer cells, including those of the liver, head and neck, and glioblastoma.[11][12][13] The mechanism involves two key events:
-
GPX4 Inhibition: DHA can lead to the downregulation of Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[12]
-
Lipid Peroxidation: The iron-dependent generation of ROS by DHA directly promotes the peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.[14]
This induction of ferroptosis presents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-based therapies.[11]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of ROS and damaged proteins can disrupt the protein-folding capacity of the endoplasmic reticulum, leading to ER stress.[15][16] In response, the cell activates the Unfolded Protein Response (UPR), a signaling network controlled by three main sensors: PERK, IRE1α, and ATF6.[15][17] While initially a pro-survival response, prolonged or severe ER stress induced by DHA can trigger apoptosis.[9][16] Furthermore, the UPR is intricately linked with ferroptosis. For instance, DHA can activate the PERK/ATF4 branch of the UPR, which, in some contexts, can have a feedback role that attenuates ferroptosis.[15][18] However, activation of all three UPR branches can also lead to the upregulation of CHAC1, a gene involved in glutathione degradation, thereby promoting ferroptosis.[11][19]
Key Signaling Pathways
DHA modulates several signaling pathways to exert its cytotoxic effects. The generation of ROS is a central node that influences these downstream cascades.
Apoptosis and Cell Death Pathways
DHA-induced ROS activates multiple pro-apoptotic signaling pathways. This includes the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic (death receptor) pathway.[1][9] Additionally, ROS can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which play a crucial role in mediating apoptosis in response to oxidative stress.[20][21]
Figure 1. Overview of DHA-induced oxidative stress and cell death pathways.
The PERK/ATF4/HSPA5 Feedback Loop in Ferroptosis
In glioma cells, DHA-induced ferroptosis triggers a UPR-mediated feedback loop that can partially counteract the cell death process.[15] DHA-induced ER stress activates the PERK-ATF4 signaling axis. ATF4 then promotes the expression of HSPA5 (also known as GRP78 or BiP), a chaperone protein that helps mitigate ER stress and subsequently inhibits ferroptosis.[15][18] This suggests that combining DHA with inhibitors of this feedback pathway could represent a more effective therapeutic strategy.[18]
Figure 2. PERK/ATF4/HSPA5 feedback loop in DHA-induced ferroptosis.
Quantitative Data: In Vitro Cytotoxicity of DHA
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DHA vary across different cancer cell lines, reflecting differences in cellular iron content, antioxidant capacity, and signaling pathway dependencies.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 | [22] |
| MDA-MB-231 | 62.95 | 24 | [22] | |
| Liver Cancer | Hep3B | 29.4 | 24 | [22] |
| Huh7 | 32.1 | 24 | [22] | |
| PLC/PRF/5 | 22.4 | 24 | [22] | |
| HepG2 | 40.2 | 24 | [22] | |
| Ovarian Cancer | A2780 | ~20-30 | 48 | [7] |
| OVCAR-3 | ~10-20 | 48 | [7] | |
| Colon Cancer | HT29 | 10.95 | 24 | [22] |
| HCT116 | 11.85 | 24 | [22] | |
| Lung Cancer | A549 | ~70-80* | 72 | [23] |
Note: Values for A2780, OVCAR-3, and A549 are estimated from graphical data presented in the cited sources.
Experimental Protocols
Accurate measurement of oxidative stress markers is critical for evaluating the effects of DHA. The following are detailed protocols for key assays.
Measurement of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.[24][25]
Figure 3. Experimental workflow for measuring intracellular ROS.
Protocol Steps:
-
Cell Culture: Plate cells (e.g., 1 x 10⁴ cells/well) in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of DHA for the specified duration (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and an untreated negative control.[25]
-
Washing: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[26]
-
Loading: Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[27]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[28]
-
Final Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.[28]
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[28]
Measurement of Lipid Peroxidation (MDA Assay)
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.[29][30]
Protocol Steps:
-
Sample Preparation (Cells):
-
Standard Curve: Prepare a standard curve using serial dilutions of a known MDA standard (e.g., from 2 mM down to 0 µM).[30]
-
Reaction:
-
Measurement:
-
Calculation: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Glutathione (GSH) Levels
This protocol measures total glutathione levels based on the enzymatic recycling method using glutathione reductase and DTNB (Ellman's reagent).[32][33]
Protocol Steps:
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Immediately measure the absorbance at 412 nm kinetically for 5 minutes. The rate of color change is proportional to the glutathione concentration.[33]
-
-
Calculation: Determine the glutathione concentration in the samples based on a standard curve generated with known GSH concentrations.
Conclusion and Future Perspectives
Dihydroartemisinin effectively induces oxidative stress in cancer cells through a coordinated attack on multiple fronts, including iron-dependent ROS production, mitochondrial sabotage, and the induction of ferroptosis and ER stress-mediated apoptosis. The wealth of preclinical data underscores its potential as a broad-spectrum anticancer agent. The variability in IC50 values highlights the importance of a biomarker-driven approach, potentially stratifying patients based on tumor iron content or expression of antioxidant enzymes like GPX4.
Future research should focus on synergistic combinations. Combining DHA with agents that inhibit antioxidant pathways (e.g., glutathione synthesis inhibitors) or feedback survival loops (e.g., HSPA5 inhibitors) could significantly enhance its therapeutic index.[18] Furthermore, the development of tumor-targeted delivery systems for DHA could improve its bioavailability and minimize off-target effects, paving the way for its successful clinical translation in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. [Progress on anti-tumor molecular mechanisms of dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dihydroartemisinin suppresses glioma growth by repressing ERRα-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin inhibits the viability of cervical cancer cells by upregulating caveolin 1 and mitochondrial carrier homolog 2: Involvement of p53 activation and NAD(P)H:quinone oxidoreductase 1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Dihydroartemisinin-induced unfolded protein response feedback attenuates ferroptosis via PERK/ATF4/HSPA5 pathway in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p8 attenuates the apoptosis induced by dihydroartemisinin in cancer cells through promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response-induced upregulation of CHAC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydroartemisinin-induced unfolded protein response feedback attenuates ferroptosis via PERK/ATF4/HSPA5 pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydroartemisinin triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydroartemisinin, a potential PTGS1 inhibitor, potentiated cisplatin-induced cell death in non-small cell lung cancer through activating ROS-mediated multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydroartemisinin enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
Dihydroartemisinin: A Technical Guide to its Anti-inflammatory Properties
Executive Summary: Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, has garnered significant attention for its potent anti-inflammatory and immunomodulatory activities.[1][2] Beyond its established use in treating malaria, a robust body of preclinical evidence demonstrates that DHA exerts these effects through a multi-pronged mechanism, targeting several key signaling pathways at the core of the inflammatory cascade.[3] This technical guide provides an in-depth analysis of DHA's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for inflammatory and autoimmune diseases.
Core Mechanisms of Anti-inflammation
Dihydroartemisinin's anti-inflammatory efficacy stems from its ability to modulate critical intracellular signaling networks that govern the production of inflammatory mediators, immune cell activation, and tissue damage. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as suppression of the NLRP3 inflammasome.[3][4][5]
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, marking it for degradation. This releases the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription.[6]
DHA has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6][7] This action effectively traps NF-κB in the cytoplasm, preventing the expression of its target pro-inflammatory genes.[7] This mechanism has been observed in various cell types, including macrophages and cancer cells.[8][9]
References
- 1. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroartemisinin prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Active Ingredients of Duo-Cotecxin: Dihydroartemisinin and Piperaquine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the two core active pharmaceutical ingredients (APIs) in the antimalarial combination therapy Duo-Cotecxin: Dihydroartemisinin (B1670584) (DHA) and Piperaquine (B10710) Phosphate (B84403). This document details their chemical structures, physicochemical properties, mechanisms of action, relevant experimental protocols, and key quantitative data to support research and development efforts in the field of antimalarial drug discovery.
Core Active Ingredients: An Overview
This compound is a fixed-dose artemisinin-based combination therapy (ACT) containing a rapid-acting artemisinin (B1665778) derivative, dihydroartemisinin, and a long-acting bisquinoline, piperaquine phosphate.[1][2] This combination ensures a rapid clearance of parasites and provides a prolonged period of post-treatment protection.[3]
Dihydroartemisinin (DHA)
Dihydroartemisinin is the active metabolite of all artemisinin compounds and is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua.[4][5]
Chemical Structure and Physicochemical Properties
The defining feature of dihydroartemisinin is the 1,2,4-trioxane (B1259687) heterocycle, which contains an endoperoxide bridge essential for its antimalarial activity.[4][5]
Table 1: Physicochemical Properties of Dihydroartemisinin
| Property | Value | References |
| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | [4] |
| CAS Number | 71939-50-9 | [4][6] |
| Molecular Formula | C₁₅H₂₄O₅ | [4][6][7] |
| Molecular Weight | 284.35 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 153 °C (decomposes) | [4] |
| Solubility | Insoluble in water (<0.1 g/L); Soluble in acetone (B3395972) and ethanol | [4] |
Mechanism of Action
The antimalarial action of dihydroartemisinin is initiated by the cleavage of its endoperoxide bridge.[4][5] This reaction is catalyzed by ferrous iron (Fe²⁺), which is derived from the digestion of heme by the malaria parasite within infected red blood cells.[4][8] The cleavage of the endoperoxide bridge generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[4][5] These radicals then alkylate and damage a wide range of parasite proteins and other macromolecules, leading to oxidative stress and ultimately, the death of the parasite.[4]
Experimental Protocols
This protocol details the reduction of artemisinin to dihydroartemisinin using sodium borohydride (B1222165).[4][9][10]
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (CH₃OH), analytical grade
-
Glacial acetic acid
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 mL). Cool the suspension to 0–5 °C using an ice bath.[10]
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) to the cooled suspension in small portions over 20-30 minutes, maintaining the temperature between 0–5 °C.[4][10]
-
Reaction Monitoring: Stir the mixture for an additional 1 to 3 hours at 0–5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all artemisinin is consumed.[9][10]
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 5–6 by the dropwise addition of a 30% solution of acetic acid in methanol, while keeping the temperature at 0–5 °C.[4][9]
-
Extraction: Concentrate the mixture to dryness under reduced pressure. Extract the resulting white residue multiple times with ethyl acetate.[4]
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield dihydroartemisinin as a white crystalline powder.[4]
Piperaquine Phosphate
Piperaquine is a bisquinoline antimalarial drug that is structurally similar to chloroquine.[11][12] It was first synthesized in the 1960s and was used extensively in China and Indochina.[9]
Chemical Structure and Physicochemical Properties
Piperaquine is a large, lipophilic molecule. In this compound, it is present as the tetraphosphate (B8577671) salt to improve solubility.
Table 2: Physicochemical Properties of Piperaquine and Piperaquine Phosphate
| Property | Piperaquine | Piperaquine Phosphate | References |
| IUPAC Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | [10] |
| CAS Number | 4085-31-8 | 85547-56-4 | [10][13] |
| Molecular Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₃₅Cl₂N₆O₄P | [10][13] |
| Molecular Weight | 535.5 g/mol | 633.5 g/mol | [10][13] |
Mechanism of Action
The mechanism of action of piperaquine is believed to be similar to that of chloroquine.[11][14] It is thought to act by accumulating in the parasite's digestive vacuole, where it interferes with the detoxification of heme.[8][11] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. The parasite normally detoxifies heme by converting it into an insoluble crystalline form called hemozoin.[12] Piperaquine is thought to inhibit this process, leading to a buildup of toxic heme, which ultimately kills the parasite.[12]
Experimental Protocols
The synthesis of piperaquine is a multi-step process. A common route involves the condensation of 4,7-dichloroquinoline (B193633) with piperazine, followed by reaction with a linking agent, and finally salt formation.[6][15][16]
Materials and Reagents:
-
4,7-dichloroquinoline
-
Anhydrous piperazine
-
1,3-dibromopropane (B121459) or 1,3-bromochloropropane
-
Organic solvents (e.g., ethanol, 2-propanol, ethyl acetate)
-
Base (e.g., potassium carbonate, triethylamine)
-
Phosphoric acid (H₃PO₄)
General Procedure Outline:
-
Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline: 4,7-dichloroquinoline is reacted with an excess of anhydrous piperazine, often in a solvent, at elevated temperatures (90-150 °C).[15]
-
Step 2: Synthesis of Piperaquine base: The intermediate from Step 1 is then reacted with a linking agent like 1,3-dibromopropane in the presence of a base to couple two of the quinoline-piperazine moieties.
-
Step 3: Formation of Piperaquine Phosphate salt: The purified piperaquine free base is dissolved in a suitable solvent mixture (e.g., Methanol and Dichloromethane) and treated with phosphoric acid to precipitate the tetraphosphate salt.[17]
-
Purification: The final product is purified by recrystallization.
Quantitative Analysis and In-Vitro Activity
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative determination of both dihydroartemisinin and piperaquine phosphate in pharmaceutical formulations.[1][7][18]
Table 3: Example HPLC Method for Simultaneous Determination
| Parameter | Dihydroartemisinin | Piperaquine Tetraphosphate |
| Column | Symmetry C18 (4.6 x 150mm, 5 µm) | Symmetry C18 (4.6 x 150mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 4.6) (70:30 v/v) | Methanol:Phosphate Buffer (pH 4.6) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 273 nm |
| Reference | [1] | [1] |
Note: Due to the lack of a strong chromophore in DHA, detection is often performed at a lower wavelength. Different methods may be optimized for each compound individually.[7][19]
Pharmacokinetic Parameters
Table 4: Pharmacokinetic Parameters of Dihydroartemisinin and Piperaquine in Adults
| Parameter | Dihydroartemisinin | Piperaquine | References |
| Tmax (hours) | ~1-2 | ~5 | [20] |
| Terminal Half-life (t½) | ~1-2 hours | ~20-30 days | [20][21] |
| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | 600 - 900 L/kg | [21] |
| Apparent Oral Clearance (CL/F) | 1.1 - 2.9 L/h/kg | 0.90 - 1.4 L/h/kg | [21] |
In-Vitro Antiplasmodial Activity
The in-vitro activity of antimalarial compounds is typically assessed by determining the 50% inhibitory concentration (IC₅₀) against Plasmodium falciparum cultures.
Table 5: In-Vitro IC₅₀ Values against Plasmodium falciparum
| Compound | Strain | IC₅₀ (nM) | Reference |
| Dihydroartemisinin | Kenyan Isolates (Median) | 2 | [2] |
| Dihydroartemisinin | K1 | 2.57 ± 1.27 | [22] |
| Piperaquine | Kenyan Isolates (Median) | 32 | [2] |
| Piperaquine | K1 | 82.06 ± 35.25 | [22] |
| Piperaquine | Pf3D7 | 4.5 | [23] |
| Piperaquine | PfDd2 (chloroquine-resistant) | 6.9 | [23] |
In-Vitro Antimalarial Drug Efficacy Testing Workflow
A common method for assessing in-vitro antimalarial activity is the isotopic [³H]-hypoxanthine incorporation assay.[24]
Conclusion
Dihydroartemisinin and piperaquine phosphate are potent antimalarial agents that work in concert to provide a highly effective treatment for malaria. Dihydroartemisinin's rapid, radical-based killing mechanism is complemented by piperaquine's prolonged action of inhibiting heme detoxification. This guide provides a foundational technical overview of their chemical properties, synthesis, mechanisms of action, and methods for their study, which can serve as a valuable resource for the scientific community engaged in antimalarial research and development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. HPLC quantitative determination of dihydroartemisinin in dihydroa...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Piperaquine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103360309A - Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]
- 16. CN101440063A - Preparation of piperaquini phosphatis - Google Patents [patents.google.com]
- 17. WO2011095885A1 - An improved process for the preparation of piperaquine - Google Patents [patents.google.com]
- 18. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 19. researchgate.net [researchgate.net]
- 20. extranet.who.int [extranet.who.int]
- 21. Population Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP3022208A1 - Method and apparatus for the synthesis of dihydroartemisinin and artemisinin derivatives - Google Patents [patents.google.com]
- 24. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of Dihydroartemisinin (B1670584) and Piperaquine (B10710)
This technical guide provides a comprehensive overview of the pharmacological profiles of dihydroartemisinin (DHA) and piperaquine (PQP), the two active components of the widely used artemisinin-based combination therapy (ACT), dihydroartemisinin-piperaquine. This document details their mechanisms of action, pharmacokinetics, pharmacodynamics, and the synergistic rationale for their combined use in treating uncomplicated malaria. Furthermore, it outlines key experimental protocols for their study and visualizes complex pathways and workflows to support further research and development.
Dihydroartemisinin (DHA) Pharmacological Profile
Dihydroartemisinin is the active metabolite of all artemisinin (B1665778) compounds and is a cornerstone of modern antimalarial therapy due to its potent and rapid parasiticidal activity.[1][2] Beyond its role in malaria, emerging evidence highlights its potential as an anticancer agent.[1]
Mechanism of Action
DHA's pharmacological activity is centered on its 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for its therapeutic effects.[2][3]
Antimalarial Action
The antimalarial mechanism of DHA is initiated within malaria parasite-infected red blood cells. The parasite digests host hemoglobin in its food vacuole, releasing large quantities of ferrous heme (Fe²⁺).[2] This iron catalyzes the reductive cleavage of DHA's endoperoxide bridge, unleashing a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[1][3] These highly reactive molecules then indiscriminately alkylate and damage a wide array of parasite macromolecules, including proteins and lipids, leading to widespread proteotoxic and oxidative stress and ultimately, parasite death.[3][4] Key targets include the parasite's proteasome system and potentially the calcium ATPase PfATP6.[3]
Anticancer Activity
The anticancer mechanism of DHA leverages a similar principle, exploiting the fact that many cancer cells have higher intracellular iron concentrations compared to normal cells.[1] This makes them more susceptible to the iron-dependent activation of DHA and the subsequent ROS-induced cellular damage, which can inhibit proliferation and induce programmed cell death (apoptosis).[1]
Pharmacokinetics of Dihydroartemisinin
DHA is rapidly absorbed and eliminated.[5] As the active metabolite of artesunate (B1665782), artemether, and other artemisinins, its pharmacokinetic profile is crucial to the efficacy of these parent drugs.[4][6]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [5] |
| Elimination Half-life (t½) | ~0.8 - 1.9 hours | [5][7][8] |
| Apparent Volume of Distribution (V/F) | ~1.5 - 3.8 L/kg | [7] |
| Apparent Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | [7] |
| Metabolism | Hydrolyzed from parent artemisinin compounds (pro-drugs) | [6] |
Note: Pharmacokinetic parameters can vary based on patient factors such as age, pregnancy status, and severity of malaria infection.[7][8]
Pharmacodynamics of Dihydroartemisinin
DHA exhibits rapid schizonticidal activity, meaning it is highly effective against the asexual, intraerythrocytic stages of the parasite, which are responsible for the clinical symptoms of malaria.[1][9] This leads to a swift reduction in parasite biomass.[10] The rapid parasite clearance is a hallmark of artemisinin-based therapies.[6]
Signaling Pathways Modulated by DHA
In the context of its anticancer properties, DHA has been shown to modulate numerous intracellular signaling pathways. It can inhibit pathways that promote cell survival and proliferation, such as NF-κB, PI3K/AKT/mTOR, and Wnt/β-catenin.[11][12] Conversely, it can activate pathways that lead to apoptosis, including the JNK/SAPK and p38 MAPK pathways.[11][13]
Piperaquine (PQP) Pharmacological Profile
Piperaquine is a bisquinoline antimalarial drug that serves as a crucial partner drug in combination therapies.[14] Originally developed in the 1960s, it has seen a resurgence in use due to its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[14][15]
Mechanism of Action
The mechanism of action for piperaquine is believed to be similar to that of chloroquine.[15][16] It is thought to function by accumulating in the acidic food vacuole of the malaria parasite.[15] There, it interferes with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion. By inhibiting the conversion of toxic heme into inert hemozoin crystals, piperaquine leads to a buildup of free heme, which damages parasite membranes and leads to cell death.[17]
Pharmacokinetics of Piperaquine
In stark contrast to DHA, piperaquine is characterized by slow absorption and a very long elimination half-life.[16][18] This extended presence in the bloodstream is key to its role in combination therapy.[19]
| Parameter | Value (Adults) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [5] |
| Elimination Half-life (t½) | ~20 - 30 days | [7][20] |
| Apparent Volume of Distribution (V/F) | ~600 - 900 L/kg | [7][20] |
| Apparent Oral Clearance (CL/F) | ~0.9 - 1.4 L/h/kg | [7] |
| Metabolism | Undergoes biotransformation in the liver via cytochrome P450 enzymes | [17] |
Note: Pharmacokinetic parameters can vary. For instance, clearance is markedly higher and the half-life is shorter in children compared to adults.[20]
Pharmacodynamics of Piperaquine
Piperaquine's primary pharmacodynamic role in the DHA-PQP combination is to eliminate the residual parasites that survive the initial, rapid onslaught by DHA.[10] Its long half-life provides a sustained period of post-treatment prophylaxis, preventing new infections for several weeks after the initial treatment course is complete.[16][21]
Dihydroartemisinin-Piperaquine Combination Therapy
The fixed-dose combination of DHA and PQP is a highly effective and widely recommended treatment for uncomplicated P. falciparum and P. vivax malaria.[18][22]
Rationale for Combination
The pharmacological profiles of DHA and PQP are highly complementary.[18]
-
DHA: Provides rapid onset of action and swift clearance of the bulk of the parasite load, leading to a quick resolution of symptoms.[6][21] Its short half-life, however, means it cannot eliminate all parasites on its own.
-
PQP: Acts more slowly but has a very long half-life, ensuring the elimination of any remaining parasites and providing a long prophylactic tail that protects against recrudescence (relapse) and new infections.[16][19][21]
This synergistic combination helps ensure a complete cure and reduces the risk of resistance developing to either drug.[21]
Clinical Efficacy
DHA-PQP has consistently demonstrated high cure rates in clinical trials across various malaria-endemic regions.[23][24][25]
| Study Region/Comparison | Follow-up Period | PCR-Corrected Efficacy Rate | Reference |
| Ghana (2020) | Day 42 | 97.0% (National Average) | [23] |
| China-Myanmar Border (2015) | Day 42 | 100% | [24] |
| Meta-analysis vs. Artemether-Lumefantrine (Africa) | Day 42 | Significantly lower treatment failure than AL | [26] |
| Meta-analysis vs. Artesunate-Mefloquine | Day 28 | >99% | [27] |
Experimental Protocols
Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.
-
Parasite Culture: Asynchronously growing P. falciparum parasites are maintained in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Plate Preparation: The test compounds (DHA, PQP) are serially diluted in drug-free medium and dispensed into a 96-well microplate.
-
Assay Initiation: Parasite culture, synchronized to the ring stage, is diluted to 0.5% parasitemia and 1% hematocrit. This suspension is added to the drug-containing wells. Control wells with no drug and wells with uninfected RBCs are included.
-
Incubation: The plate is incubated for 72 hours under the conditions described in step 1.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-3 hours.
-
Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to parasite growth, is plotted against the drug concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol: Quantification of DHA and PQP in Plasma by LC-MS/MS
This protocol outlines the determination of drug concentrations for pharmacokinetic studies.
-
Sample Collection: Venous blood samples are collected from subjects at pre-specified time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[28][29]
-
Sample Preparation: A fixed volume of plasma is mixed with an internal standard solution (e.g., deuterated analogues of DHA and PQP). The drugs are extracted from the plasma matrix using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[30]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent.
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for DHA, PQP, and their internal standards.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of DHA and PQP in the unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[7][8]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for Dihydroartemisinin (DHA) against the malaria parasite.
Caption: Mechanism of action for Piperaquine (PQP) against the malaria parasite.
Caption: Complementary pharmacokinetic profiles of DHA and PQP in combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. nbinno.com [nbinno.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperaquine - Wikipedia [en.wikipedia.org]
- 16. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 18. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 19. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 20. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 22. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 23. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]
- 24. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 26. malariaworld.org [malariaworld.org]
- 27. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria — MORU Tropical Health Network [tropmedres.ac]
- 30. Pharmacokinetics and pharmacodynamics of artesunate and dihydroartemisinin following oral treatment in pregnant women with asymptomatic Plasmodium falciparum infections in Kinshasa DRC - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Activity of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of the antimalarial compound artemisinin, has garnered significant attention in oncology for its potent and selective anti-cancer properties. Initially celebrated for its efficacy against malaria, a growing body of preclinical evidence reveals its ability to impede the growth of a wide array of cancer cell types.[1][2] DHA's anti-neoplastic activity is multifaceted, targeting several core processes essential for tumor progression and survival.[3][4] This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of DHA, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways it modulates.
DHA's primary mechanism of action is thought to be the generation of reactive oxygen species (ROS) resulting from the cleavage of its endoperoxide bridge in the presence of intracellular iron, which is often abundant in cancer cells.[5] This induction of oxidative stress triggers a cascade of cellular events, including programmed cell death (apoptosis), cell cycle arrest, and inhibition of critical signaling pathways that govern cell proliferation and survival.[1][6][7] Furthermore, DHA has been shown to inhibit angiogenesis and metastasis, further highlighting its potential as a broad-spectrum anti-cancer agent.[8] This document serves as a resource for researchers and drug development professionals, offering a detailed examination of DHA's in vitro efficacy and the methodologies to assess it.
Data Presentation: Quantitative Analysis of DHA's In Vitro Efficacy
The following tables summarize the quantitative data on the cytotoxic effects of Dihydroartemisinin across various cancer cell lines, as well as its impact on apoptosis and the cell cycle.
Table 1: Cytotoxicity of Dihydroartemisinin (IC50 Values) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Lung Cancer | PC9 | 19.68 | 48 |
| Lung Cancer | NCI-H1975 | 7.08 | 48 |
| Liver Cancer | Hep3B | 29.4 | 24 |
| Liver Cancer | Huh7 | 32.1 | 24 |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 |
| Liver Cancer | HepG2 | 40.2 | 24 |
| Colon Cancer | HT29 | 10.95 | 24 |
| Colon Cancer | HCT116 | 11.85 | 24 |
| Gastric Cancer | BGC-823 | 8.30 | Not Specified |
| Colorectal Cancer | HCT116 | 21.45 | 48 |
| Canine Osteosarcoma | Various | 8.7 - 43.6 | Not Specified |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and the specific assay used.[9]
Table 2: Dihydroartemisinin-Induced Apoptosis in Cancer Cell Lines
| Cancer Type | Cell Line | DHA Concentration (µM) | Treatment Duration (hours) | Key Observations |
| T-cell Lymphoma | Jurkat | Not Specified | Not Specified | Induced mitochondrial transmembrane potential breakdown, cytochrome c release, and caspase activation.[10] |
| Ovarian Cancer | A2780, OVCAR-3 | Not Specified | Not Specified | Increased apoptosis via death receptor and mitochondrion-mediated pathways.[11] |
| Head and Neck Carcinoma | Various | Not Specified | Not Specified | Induced both ferroptosis and apoptosis.[7] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | Induced loss of mitochondrial transmembrane potential and cytochrome c release.[12] |
| Epithelial Ovarian Cancer | Not Specified | Not Specified | Not Specified | Significantly induced apoptosis.[8] |
Table 3: Dihydroartemisinin-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cancer Type | Cell Line | DHA Concentration (µM) | Treatment Duration (hours) | Phase of Arrest | Key Observations |
| Lung Adenocarcinoma | A549 | Not Specified | Not Specified | G0/G1 | Down-regulation of CDK4 and cyclin D1. |
| Gastric Cancer | MGC803, BGC823, SGC7901 | Not Specified | Not Specified | G1 | Down-regulation of Cyclin E and Cyclin D1. |
| Colorectal Cancer | HCT116, DLD1, RKO | 10, 20 | Not Specified | G2 | Targets CDK1/CCNB1/PLK1 signaling.[13] |
| Head and Neck Carcinoma | Various | Not Specified | Not Specified | Not Specified | Mediated through Forkhead box protein M1 (FOXM1).[7] |
| Lung Cancer | A549 | Not Specified | Not Specified | G1 | Downregulation of PCNA and cyclin D1.[14] |
Signaling Pathways and Mechanisms of Action
DHA exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways affected by DHA.
Apoptosis Induction
DHA is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[10][12] This process is initiated by the generation of ROS, which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[6][10]
References
- 1. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin-Piperaquine (DHA-PPQ): A Technical Overview of its Effects on Plasmodium vivax Stages
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended for the treatment of uncomplicated malaria, including infections caused by Plasmodium vivax.[1] This technical guide provides an in-depth analysis of the current understanding of DHA-PPQ's effects on the various life cycle stages of P. vivax. While its high efficacy against the asexual blood stages is well-documented through numerous clinical trials, its activity against the dormant liver stage hypnozoites, the cause of relapsing infections, remains a critical area of investigation. This document summarizes key quantitative data on its clinical and parasitological efficacy, details relevant experimental protocols for its evaluation, and explores the putative molecular mechanisms and signaling pathways affected by its constituent compounds, dihydroartemisinin (B1670584) and piperaquine.
Introduction
Plasmodium vivax malaria presents a significant challenge to global elimination efforts due to its ability to form dormant liver-stage parasites called hypnozoites, which can reactivate weeks, months, or even years after the primary infection, causing relapses.[2] An ideal therapeutic agent for P. vivax would not only rapidly clear the symptomatic blood-stage parasites but also provide a radical cure by eliminating the hypnozoite reservoir. Dihydroartemisinin-piperaquine, a fixed-dose combination of a fast-acting artemisinin (B1665778) derivative and a long-acting bisquinoline, is highly effective in clearing asexual parasitemia and preventing recurrent infections for a period due to the prophylactic effect of piperaquine.[1][2] However, its direct impact on the viability and activation of P. vivax hypnozoites is not yet fully elucidated.
Effects on Plasmodium vivax Blood Stages
DHA-PPQ acts synergistically to rapidly reduce the parasite biomass of asexual erythrocytic stages (trophozoites and schizonts) and affects the viability of sexual stages (gametocytes).
Asexual Stages (Trophozoites and Schizonts)
Dihydroartemisinin (DHA), the active metabolite of artemisinin compounds, is responsible for the rapid clearance of parasites.[3] Its mechanism of action is initiated by the cleavage of its endoperoxide bridge by intra-parasitic ferrous iron, primarily derived from heme, which generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[4][5] These radicals cause widespread, indiscriminate alkylation of parasite proteins and other macromolecules, leading to proteotoxic and oxidative stress, ultimately resulting in parasite death.[4] Piperaquine (PPQ), a bisquinoline structurally similar to chloroquine, is thought to accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme into hemozoin, leading to the buildup of toxic heme.[6][7]
Sexual Stages (Gametocytes)
Clinical studies have demonstrated that DHA-PPQ treatment leads to a rapid clearance of P. vivax gametocytes from peripheral blood.[2] While artemisinins are known to have activity against immature gametocytes, the precise mechanism of DHA-PPQ on mature, transmissible P. vivax gametocytes requires further investigation. The clearance of gametocytes is a crucial factor in reducing the transmission of malaria.
Quantitative Data on DHA-PPQ Efficacy Against P. vivax Blood Stages
The following tables summarize the efficacy of DHA-PPQ in treating uncomplicated P. vivax malaria from various clinical studies.
Table 1: Cure Rates of DHA-PPQ in P. vivax Malaria
| Study Location | Follow-up Duration (Days) | Cure Rate (%) | 95% Confidence Interval | Citation |
| Ethiopia | 42 | 100 | 96-100 | [8] |
| Indonesia (Papua) | 42 | 98.2 | 90.3-100 | [9] |
| Indonesia (Papua & Sumatra) | 42 | 88.8 (Papua), 97.1 (Sumatra) | 79.7-94.7, 84.7-99.9 | [10] |
| Afghanistan | 28 | 100 | Not Reported | [7] |
| Cambodia | 28 | 100 | Not Reported | [11] |
Table 2: Parasite and Gametocyte Clearance with DHA-PPQ in P. vivax Malaria
| Study Location | Parameter | Time to Clearance | Percentage of Patients Cleared | Citation |
| Indonesia (Papua) | Parasitemia | 48 hours | 96.9 | [12] |
| Ethiopia | Gametocytemia | Day 2 | 100 | [2] |
| Afghanistan | Parasitemia | Day 1 | 91.3 | [3] |
Effects on Plasmodium vivax Liver Stages (Hypnozoites)
The effect of DHA-PPQ on P. vivax hypnozoites is a critical knowledge gap. To date, there is no direct evidence from in vitro or in vivo studies demonstrating that DHA-PPQ can eliminate established hypnozoites. Piperaquine does not have activity against liver-stage parasites.[13] The prolonged post-treatment prophylactic effect of DHA-PPQ is attributed to the long half-life of piperaquine, which suppresses the emergence of blood-stage parasites from both new infections and relapsing hypnozoites for several weeks.[2]
Research into anti-hypnozoite drugs is hampered by the significant challenges in studying this dormant stage. The lack of a continuous in vitro culture system for P. vivax blood stages makes obtaining sporozoites for liver-stage experiments difficult and reliant on patient isolates.[14] However, recent advancements in in vitro models, such as micropatterned primary human hepatocyte co-cultures (MPCCs) and human liver-chimeric mouse models, are providing new platforms to study hypnozoite biology and test potential drug candidates.[1][15][16] These models will be instrumental in future investigations into the potential activity of DHA-PPQ or novel drug combinations against P. vivax liver stages.
Experimental Protocols
In Vivo Clinical Efficacy Studies
A standardized protocol for assessing the therapeutic efficacy of antimalarial drugs in uncomplicated P. vivax malaria is provided by the World Health Organization (WHO).
-
Study Design: A single-arm prospective study or a randomized controlled trial comparing DHA-PPQ to a standard treatment.
-
Patient Population: Patients with microscopically confirmed, uncomplicated P. vivax mono-infection.
-
Drug Administration: Supervised administration of a standard 3-day course of DHA-PPQ, with dosing based on body weight.
-
Follow-up: Patients are typically followed for 28 or 42 days. Clinical and parasitological assessments (microscopy) are performed on days 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42, and on any day of recurrent symptoms.
-
Endpoints:
-
Primary: Adequate Clinical and Parasitological Response (ACPR) at the end of the follow-up period.
-
Secondary: Parasite clearance time (PCT), fever clearance time (FCT), and gametocyte clearance time.
-
-
Molecular Analysis: PCR genotyping is used to distinguish between recrudescence (treatment failure) and new infection in cases of recurrent parasitemia.
In Vitro P. vivax Liver Stage Drug Susceptibility Assay
While not yet reported for DHA-PPQ, the following outlines a general protocol for testing compounds against P. vivax liver stages, adapted from established methods.[11][17]
-
Hepatocyte Culture: Primary human hepatocytes are seeded in multi-well plates (e.g., 384-well). Micropatterned co-cultures with fibroblasts can be used to maintain hepatocyte viability and function for extended periods.[1][16]
-
Sporozoite Infection: P. vivax sporozoites, dissected from the salivary glands of infected Anopheles mosquitoes, are used to infect the hepatocyte cultures.
-
Drug Treatment: The test compound (e.g., DHA, PPQ, or their combination) is added at various concentrations at different time points post-infection to assess prophylactic activity (treatment at the time of infection) or activity against established schizonts and hypnozoites (treatment at later time points).
-
Assay Readout: After a defined incubation period (e.g., 7-14 days), the cultures are fixed and stained with antibodies against parasite proteins (e.g., CSP, UIS4) to visualize and quantify the number and size of developing schizonts and persistent hypnozoites using high-content imaging systems.
-
Data Analysis: Dose-response curves are generated to determine the 50% inhibitory concentration (IC50) for both schizonts and hypnozoites.
In Vitro Gametocyte Viability Assays
Assessing the direct effect of DHA-PPQ on gametocyte viability can be performed using short-term ex vivo cultures.[18]
-
Gametocyte Isolation: Gametocytes are enriched from patient blood samples using methods like Percoll density gradient centrifugation or MACS columns.
-
In Vitro Culture: Enriched gametocytes are cultured for a short period (e.g., up to 48 hours) in the presence of different concentrations of DHA-PPQ.
-
Viability Assessment:
-
Exflagellation Assay: For male gametocytes, the formation of exflagellation centers is quantified as a measure of viability and maturity.
-
Membrane Feeding Assay (MFA): Cultured gametocytes are fed to Anopheles mosquitoes through a membrane feeding system. The number of oocysts that develop in the mosquito midgut is a measure of gametocyte infectivity.
-
Molecular Assays: Quantitative reverse transcription PCR (qRT-PCR) targeting gametocyte-specific transcripts (e.g., pvs25) can be used to quantify gametocyte density.[19]
-
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways in P. vivax disrupted by DHA-PPQ are not fully elucidated but can be inferred from studies on P. falciparum and the known mechanisms of the individual drugs.
Dihydroartemisinin (DHA)
The primary mechanism of DHA is the generation of oxidative and alkylating stress.
References
- 1. In Vitro Culture, Drug Sensitivity, and Transcriptome of Plasmodium Vivax Hypnozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of dihydroartemisinin–piperaquine for the treatment of uncomplicated Plasmodium vivax malaria in Seacha area, Arbaminch Zuria District, South West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 7. Piperaquine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. Population Pharmacokinetics and Antimalarial Pharmacodynamics of Piperaquine in Patients With Plasmodium vivax Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro culture, drug sensitivity, and transcriptome of plasmodium vivax hypnozoites — LMRT [lmrt.mit.edu]
- 17. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viability and Infectivity of Plasmodium vivax Gametocytes in Short-Term Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delayed gametocyte clearance in Plasmodium vivax malaria is associated with polymorphisms in the cytochrome P450 reductase (CPR) - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Piperaquine in Malaria Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperaquine (B10710) (PPQ), a bisquinoline antimalarial, is a critical partner drug in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its mechanism of action, while not fully elucidated, is primarily attributed to the disruption of heme detoxification within the parasite's digestive vacuole, a pathway essential for parasite survival. Resistance to piperaquine is an emerging threat, primarily associated with mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and amplification of the plasmepsin II and III genes. This technical guide provides a comprehensive overview of the known molecular targets of piperaquine, detailing its mechanism of action, resistance pathways, and the experimental methodologies used to investigate these interactions. Quantitative data are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of piperaquine's role in antimalarial therapy.
Primary Molecular Target: Inhibition of Heme Detoxification
The intraerythrocytic stages of the malaria parasite digest large quantities of host hemoglobin in their acidic digestive vacuole (DV). This process releases copious amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin, or malaria pigment.[1][2] Piperaquine, like other quinoline (B57606) antimalarials, is a weak base that accumulates in the acidic DV.[3] Its primary mode of action is believed to be the inhibition of hemozoin formation.[1][2] By binding to heme, piperaquine prevents its incorporation into the growing hemozoin crystal.[4] This leads to the accumulation of toxic free heme, which is thought to induce oxidative stress and damage to cellular components, ultimately leading to parasite death.[1][2]
Quantitative Analysis of Piperaquine Activity
The inhibitory activity of piperaquine is quantified through various in vitro assays, with the 50% inhibitory concentration (IC50) being a key metric. IC50 values can vary depending on the parasite strain, reflecting differences in susceptibility.
| P. falciparum Strain | Piperaquine IC50 (nM) | Reference |
| 3D7 (Sensitive) | 3.4 ± 1.3 | [5] |
| K1 (Resistant) | 13.4 ± 2.4 | [5] |
| TM6 (Resistant) | 15.8 ± 4.0 | [5] |
| 7G8 (Resistant) | 11.2 ± 1.7 | [5] |
| V1S | 42 ± 10 | [1] |
| Dd2 | ~23.5 | [6] |
| China-Myanmar Border Isolates (Median) | 5.6 | |
| Kenyan Isolates (Median) | 32 | [1] |
Note: IC50 values can vary between studies due to differences in assay conditions and methodologies.
Mechanisms of Piperaquine Resistance
The emergence of piperaquine resistance threatens the efficacy of ACTs. Several molecular determinants of resistance have been identified.
Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT)
Mutations in the pfcrt gene are the primary drivers of high-level piperaquine resistance.[3][7] PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane.[8] While wild-type PfCRT does not transport chloroquine, certain mutations enable the efflux of the drug from the DV, reducing its concentration at the site of action. Similarly, novel mutations in PfCRT have been shown to confer piperaquine resistance by likely facilitating its transport out of the DV.[3][9] Interestingly, some mutations that confer piperaquine resistance can re-sensitize the parasite to chloroquine.[9]
Plasmepsin II and III Amplification
Copy number variations (CNVs) in the genes encoding plasmepsin II and plasmepsin III, two aspartic proteases involved in hemoglobin degradation, are associated with piperaquine resistance.[10][11] Increased copies of these genes are thought to enhance the parasite's ability to digest hemoglobin, potentially altering the kinetics of heme release and detoxification in a way that counteracts the inhibitory effect of piperaquine.
Signaling Pathways and Cellular Processes Affected by Piperaquine
Transcriptomic and metabolomic studies have revealed that piperaquine and the development of resistance to it have a broad impact on parasite physiology.
Hemoglobin Catabolism and Peptide Accumulation
Piperaquine-resistant parasites with pfcrt mutations show altered hemoglobin catabolism.[3][7] Peptidomic analyses have revealed a significant accumulation of hemoglobin-derived peptides in these resistant parasites compared to their sensitive counterparts.[3][7] This suggests that the mutant PfCRT may have altered transport properties for peptides, leading to their accumulation and potentially impacting parasite fitness.
Cellular Metabolism and Protein Translation
Joint transcriptomic and metabolomic profiling of piperaquine-resistant and -sensitive parasites has shown differential expression of genes involved in crucial cellular processes, including protein translation and cellular metabolism.[3][7] These findings indicate that resistance to piperaquine is not solely a function of drug efflux but also involves broader physiological adaptations within the parasite.
Caption: Piperaquine's action and resistance mechanisms in the parasite's digestive vacuole.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to study the molecular targets of piperaquine.
In Vitro Piperaquine Susceptibility Assay (IC50 Determination)
This assay determines the concentration of piperaquine that inhibits parasite growth by 50%.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Piperaquine stock solution
-
96-well microplates
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of piperaquine in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as controls.
-
Incubate the plate for 48 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Piperaquine Survival Assay (PSA)
The PSA is used to assess the susceptibility of parasites to a clinically relevant concentration of piperaquine.
Materials:
-
P. falciparum culture (synchronized to early ring stage, 0-3 hours post-invasion)
-
Piperaquine solution (200 nM)
-
Complete parasite culture medium
-
Microscopy equipment or flow cytometer for parasitemia determination
Procedure:
-
Adjust the synchronized early ring-stage parasite culture to 0.1-2% parasitemia and 2% hematocrit.
-
Expose the parasites to 200 nM piperaquine for 48 hours in one set of cultures (exposed). Maintain a parallel set of cultures without the drug (unexposed control).
-
After 48 hours, wash the cells to remove the drug and resuspend them in fresh complete medium.
-
Incubate for a further 24 hours.
-
Determine the final parasitemia in both exposed and unexposed cultures by microscopy (Giemsa-stained blood smears) or flow cytometry.
-
Calculate the survival rate as: (Parasitemia in exposed culture / Parasitemia in unexposed culture) x 100%. A survival rate of ≥10% is often considered indicative of resistance.[7]
Caption: Workflow for the Piperaquine Survival Assay (PSA).
Cellular Heme Fractionation Assay
This assay quantifies the different heme species (hemoglobin, free heme, and hemozoin) within the parasite.
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
Saponin (B1150181) solution
-
Pyridine solution
-
SDS, NaOH, HCl
-
Spectrophotometer
Procedure:
-
Harvest synchronized trophozoites by saponin lysis of infected red blood cells.
-
Lyse the parasites and separate the soluble fraction (containing hemoglobin) from the pellet.
-
Treat the pellet with a solution to solubilize free heme, then centrifuge to separate the soluble free heme from the hemozoin pellet.
-
Dissolve the final hemozoin pellet in NaOH.
-
Quantify the amount of heme in each fraction spectrophotometrically by forming a heme-pyridine complex.
-
Results are typically expressed as the amount of each heme species per parasite.
In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay
This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin (B1673052) chloride
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Piperaquine solution
-
96-well microplate
-
Plate reader
Procedure:
-
Add piperaquine at various concentrations to the wells of a 96-well plate.
-
Add a solution of hemin chloride dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the polymerization reaction by adding an acidic acetate buffer.
-
Incubate the plate at 37°C for several hours to allow for β-hematin formation.
-
Pellet the formed β-hematin by centrifugation.
-
Remove the supernatant containing unreacted heme.
-
Dissolve the β-hematin pellet in NaOH.
-
Quantify the amount of β-hematin by measuring the absorbance at 405 nm.
-
Calculate the percentage of inhibition relative to a drug-free control.
CRISPR-Cas9-mediated Gene Editing of pfcrt
This protocol provides a general framework for introducing specific mutations into the pfcrt gene to study their effect on piperaquine susceptibility.
Materials:
-
P. falciparum culture
-
Cas9-expressing plasmid
-
Guide RNA (gRNA) expression plasmid targeting pfcrt
-
Donor DNA template containing the desired mutation and homology arms
-
Electroporation cuvettes and electroporator
-
Drug for selecting transfected parasites
Procedure:
-
Design and construct the gRNA and donor template:
-
Design a gRNA specific to the target region in pfcrt.
-
Synthesize a donor DNA template containing the desired mutation flanked by homology arms (typically 500-800 bp) corresponding to the sequences upstream and downstream of the target site.
-
-
Transfection:
-
Co-transfect ring-stage parasites with the Cas9 plasmid, the gRNA plasmid, and the donor DNA template via electroporation.
-
-
Selection and Cloning:
-
Apply drug pressure to select for parasites that have taken up the plasmids.
-
Clone the resistant parasites by limiting dilution to obtain a clonal population.
-
-
Verification:
-
Extract genomic DNA from the cloned parasites.
-
Verify the presence of the desired mutation in pfcrt by PCR and Sanger sequencing.
-
Caption: Workflow for CRISPR-Cas9 mediated gene editing of PfCRT.
Conclusion
The molecular targets of piperaquine in malaria parasites are centered on the disruption of the essential heme detoxification pathway. The primary mechanism of action involves the inhibition of hemozoin formation, leading to the accumulation of toxic free heme. The emergence of piperaquine resistance, primarily through mutations in PfCRT and amplification of plasmepsin genes, underscores the parasite's ability to adapt to drug pressure. A comprehensive understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the development of strategies to overcome resistance and for the rational design of new antimalarial therapies. Continued surveillance of molecular markers of resistance and further investigation into the broader physiological impacts of piperaquine are essential to preserving its efficacy as a key component of malaria treatment.
References
- 1. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Combining Stage Specificity and Metabolomic Profiling to Advance Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its Pro-Apoptotic Activity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial agent that has garnered significant attention for its anti-cancer properties.[1] Extensive research has demonstrated its ability to selectively induce apoptosis in a wide array of tumor cells, while exhibiting minimal toxicity to normal cells.[2] This technical guide provides an in-depth overview of the molecular mechanisms underlying DHA-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy across various cancer cell lines.
Core Mechanism: Induction of Apoptosis
DHA triggers programmed cell death in tumor cells through a multi-faceted approach, primarily by activating the intrinsic and extrinsic apoptotic pathways, often amplified by the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[3][4]
Key Signaling Pathways
The pro-apoptotic activity of DHA converges on several key signaling cascades:
-
Intrinsic (Mitochondrial) Pathway: This is a major route for DHA-induced apoptosis.[5] DHA disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[7] The process is tightly regulated by the Bcl-2 family of proteins, with DHA promoting an increased Bax/Bcl-2 ratio, favoring permeabilization of the mitochondrial outer membrane.[5]
-
Extrinsic (Death Receptor) Pathway: DHA can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors, such as Fas, on the tumor cell surface.[2] This leads to the recruitment of adaptor proteins like FADD and subsequent activation of caspase-8.[2] Activated caspase-8 can then directly activate caspase-3 or cleave Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[7]
-
Role of Reactive Oxygen Species (ROS): The generation of ROS is a critical event in DHA's anti-cancer activity.[8] The endoperoxide bridge in the DHA molecule is thought to react with intracellular iron, leading to the production of ROS.[9] Elevated ROS levels can induce oxidative stress, leading to DNA damage and activating both the intrinsic and extrinsic apoptotic pathways.[8][10]
-
Endoplasmic Reticulum (ER) Stress: DHA has been shown to induce ER stress, leading to the unfolded protein response (UPR).[4] Prolonged ER stress can trigger apoptosis through the activation of caspase-12 and by influencing the expression of Bcl-2 family proteins.[6]
Quantitative Data on DHA Efficacy
The cytotoxic and pro-apoptotic effects of Dihydroartemisinin have been quantified across a multitude of cancer cell lines. The following tables summarize key metrics, providing a comparative overview of its potency.
Table 1: IC50 Values of Dihydroartemisinin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 | [5] |
| Breast Cancer | MDA-MB-231 | 62.95 | 24 | [5] |
| Breast Cancer | MDA-MB-231 | 131.37 ± 29.87 | Not Specified | [11] |
| Liver Cancer | HepG2 | 40.2 | 24 | [5] |
| Liver Cancer | Hep3B | 29.4 | 24 | [5] |
| Liver Cancer | Huh7 | 32.1 | 24 | [5] |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [5] |
| Colon Cancer | HT29 | 10.95 | 24 | [5] |
| Colon Cancer | HCT116 | 11.85 | 24 | [5] |
| Lung Cancer | A549 | 5.72 - 9.84 | Not Specified | [10] |
| Ovarian Cancer | A2780 | 0.86 | Not Specified | [12] |
| Ovarian Cancer | OVCAR-3 | 0.83 | Not Specified | [12] |
Table 2: Apoptosis Rates Induced by Dihydroartemisinin
Apoptosis rates are typically determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| Cell Line | DHA Concentration (µM) | Exposure Time (h) | Apoptosis Rate (%) | Reference |
| Ovarian Cancer (A2780) | 10 | 24 | ~25 (5-fold increase) | [2] |
| Ovarian Cancer (OVCAR-3) | 10 | 24 | >40 (8-fold increase) | [2] |
| Breast Cancer (MCF-7) | 25 | 72 | ~80 (TUNEL positive) | [3] |
| Hepatocellular Carcinoma (Bel-7402) | 200 | 48 | 35 | [13] |
| Pancreatic Ductal Adenocarcinoma (HPAF-II) | Not Specified | 24 | Significant Increase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of Dihydroartemisinin.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dihydroartemisinin (DHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of DHA in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of DHA or a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well.
-
Gently shake the plate to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[2]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with DHA for the desired time.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[14]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply the chemiluminescent substrate and visualize the protein bands.[2]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential.
-
Materials:
-
96-well black plates
-
Treated and untreated cells
-
JC-1 dye solution
-
Assay buffer
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black plate.
-
Treat cells with DHA for the desired time.
-
Remove the medium and add JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity for JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~510/527 nm).
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[15][16]
-
Intracellular ROS Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
96-well black plates
-
Treated and untreated cells
-
DCFH-DA solution (10 µM)
-
PBS or HBSS
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying DHA-induced apoptosis.
Caption: DHA-induced apoptosis signaling pathways.
Caption: Experimental workflow for investigating DHA-induced apoptosis.
Conclusion
Dihydroartemisinin is a promising anti-cancer agent that effectively induces apoptosis in a wide range of tumor cells through multiple, interconnected signaling pathways. Its ability to generate ROS and modulate key apoptotic proteins makes it a subject of intense research for novel cancer therapeutic strategies. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of DHA.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. [Dihydroartemisinin enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted efficacy of dihydroartemisinin for translationally controlled protein expression in a lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antimalarial Action of Dihydroartemisinin and Piperaquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ) stands as a cornerstone in the global fight against uncomplicated Plasmodium falciparum malaria. This fixed-dose artemisinin-based combination therapy (ACT) is lauded for its high efficacy, generally good tolerability, and its role in combating drug-resistant malaria strains.[1][2][3] This technical guide delves into the core of their synergistic interaction, providing an in-depth analysis of the quantitative data, experimental protocols for synergy assessment, and the underlying mechanistic pathways that contribute to their potent antimalarial effect.
Quantitative Assessment of Synergy
The synergistic, additive, or antagonistic interaction between two drug compounds is a critical factor in the development of combination therapies. In the case of DHA and PPQ, in vitro studies have been conducted to quantify their combined effect against various strains of P. falciparum. The interaction can be assessed using the fractional inhibitory concentration (FIC), where the sum of the FICs (ΣFIC) of the two drugs indicates the nature of the interaction. A ΣFIC of < 1 suggests synergy, a ΣFIC = 1 indicates an additive effect, and a ΣFIC > 1 points to antagonism.
However, it is important to note that the observed interaction can vary depending on the parasite strain and the specific experimental conditions. Some studies have reported an indifferent or even mildly antagonistic interaction between DHA and piperaquine in vitro.[4][5][6] This highlights the complexity of drug interactions and the need for careful interpretation of in vitro data in the context of clinical efficacy, where the combination has consistently demonstrated high cure rates.[2][3]
Table 1: In Vitro Interaction of Dihydroartemisinin (DHA) and Piperaquine (PPQ) against P. falciparum
| P. falciparum Strain | Method | Interaction Parameter | Value | Interpretation | Reference |
| 3D7 (Chloroquine-sensitive) | Isobolographic analysis | Interaction Factor (I) | Not specified | No interaction | [4] |
| K1 (Chloroquine-resistant) | Isobolographic analysis | Interaction Factor (I) | Not specified | Antagonism | [4][6] |
| Not Specified | Not specified | Not specified | Not specified | Indifferent tending toward antagonism | [6] |
Note: The interpretation of in vitro synergy data can be complex, and different studies may yield varying results based on methodology and parasite strains used. The clinical effectiveness of DHA-PPQ remains high, suggesting that in vitro antagonism may not always translate to reduced efficacy in patients.
Mechanisms of Action and Synergy
The potent antimalarial activity of the DHA-PPQ combination stems from the distinct and complementary mechanisms of action of its components.
Dihydroartemisinin (DHA): As a semi-synthetic derivative of artemisinin, DHA is a fast-acting and potent blood schizonticide.[1] Its primary mechanism of action is thought to involve the activation of its endoperoxide bridge by intraparasitic heme iron, which is released during the digestion of hemoglobin in the parasite's food vacuole.[7] This activation generates reactive oxygen species (ROS) and other cytotoxic intermediates that damage parasite proteins and other macromolecules, leading to rapid parasite killing.[7][8] DHA is effective against a broad range of parasite life cycle stages.[8]
Piperaquine (PPQ): Piperaquine is a bisquinoline antimalarial, structurally related to chloroquine.[1][8] It is a slower-acting drug with a much longer elimination half-life compared to DHA.[1] The primary target of piperaquine is also believed to be the parasite's food vacuole, where it interferes with the detoxification of heme into hemozoin.[7][8] The accumulation of toxic free heme leads to parasite death.[7]
Synergistic Interaction: The synergy between DHA and PPQ is largely attributed to their differing pharmacokinetic profiles and complementary mechanisms of action. DHA provides a rapid reduction in parasite biomass, while the long-acting piperaquine eliminates the remaining parasites and provides a prophylactic effect against new infections.[1] This combination strategy reduces the risk of resistance development to either drug.
Caption: Logical flow of DHA and PPQ's combined antimalarial action.
Experimental Protocols for Synergy Assessment
Several standardized in vitro and in vivo methods are employed to evaluate the synergistic, additive, or antagonistic effects of antimalarial drug combinations.
In Vitro Synergy Testing: The Fixed-Ratio Isobologram Method
The fixed-ratio isobologram method is a widely used technique to assess drug interactions.[9][10] It involves testing the drugs alone and in combination at various fixed ratios of their 50% inhibitory concentrations (IC50s).
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes.
-
Drug Preparation: Stock solutions of DHA and PPQ are prepared and serially diluted.
-
Combination Plates: The drugs are added to 96-well microtiter plates individually and in fixed-ratio combinations.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to each well.
-
Incubation: The plates are incubated for a defined period, typically 48-72 hours.
-
Growth Inhibition Assay: Parasite growth is assessed using a suitable method, such as the SYBR Green I-based fluorescence assay.
-
Data Analysis: The IC50 values for each drug alone and in combination are determined. These values are then used to calculate the fractional inhibitory concentrations (FICs) and construct an isobologram.
Caption: Workflow for in vitro synergy testing using the isobologram method.
SYBR Green I-Based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a simple, rapid, and cost-effective method for quantifying parasite growth in vitro.[11][12] It relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite proliferation.
Methodology:
-
Plate Setup: The assay is performed in 96-well plates following drug exposure and incubation as described above.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Incubation: The plates are incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to determine the extent of parasite growth inhibition.
In Vivo Synergy Testing: The 4-Day Suppressive Test (Peter's Test)
The 4-day suppressive test is a standard in vivo assay used to evaluate the efficacy of antimalarial compounds in a murine model.[13][14][15]
Methodology:
-
Animal Model: Mice are infected with a rodent malaria parasite, typically Plasmodium berghei.
-
Drug Administration: The test compounds (DHA and PPQ, alone and in combination) are administered orally or via another appropriate route for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Parasitemia levels in the blood are monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The percentage of parasitemia suppression in the treated groups is calculated relative to a control group. The mean survival time of the mice is also recorded.
References
- 1. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin/Piperaquine: a review of its use in the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dihydroartemisinin-piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How has mass drug administration with dihydroartemisinin-piperaquine impacted molecular markers of drug resistance? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin (B1665778), is a well-established antimalarial agent.[1] Beyond its efficacy against malaria, a significant and growing body of preclinical evidence has highlighted its potent anti-inflammatory and immunomodulatory properties.[1][2][3][4][5][6][7] DHA exerts these effects through a multi-faceted mechanism, targeting several key signaling pathways central to the inflammatory cascade. This technical guide provides an in-depth analysis of DHA's anti-inflammatory mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information presented is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for a range of inflammatory and autoimmune diseases.
Core Anti-Inflammatory Mechanisms of Dihydroartemisinin
DHA's anti-inflammatory efficacy is rooted in its ability to modulate critical intracellular signaling networks that control the production of inflammatory mediators, immune cell activation, and subsequent tissue damage. The principal mechanisms include the inhibition of the NF-κB and MAPK pathways, suppression of the JAK-STAT signaling cascade, and attenuation of NLRP3 inflammasome activation.[1][2][8][9]
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a pivotal regulator of the inflammatory response, driving the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is held in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, marking it for degradation. This allows NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate gene transcription.
DHA has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[10][11] This leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7][12]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including ERK, p38, and JNK, are crucial in translating extracellular stimuli into cellular responses, including inflammation.[13][14] DHA has been demonstrated to interfere with these pathways. For instance, it can suppress the phosphorylation of ERK and p38, which are involved in the production of inflammatory mediators.[14] Some studies also show that DHA can transiently activate the JNK/SAPK signaling pathway in endothelial cells.[13] By modulating these pathways, DHA can further reduce the expression of pro-inflammatory cytokines and enzymes like COX-2.[12]
Suppression of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression, including that of many pro-inflammatory genes.[15] DHA has been shown to attenuate the JAK-STAT pathway by reducing the phosphorylation of JAK2 and STAT3.[9][16] This inhibition disrupts the downstream signaling cascade that contributes to inflammation and fibrosis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs [frontiersin.org]
- 7. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 8. Dihydroartemisinin prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin inhibits catabolism in rat chondrocytes by activating autophagy via inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. Dihydroartemisinin attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of Piperaquine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of piperaquine (B10710), a bisquinoline antimalarial drug. It details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate its function. This document is intended for an audience with a strong background in molecular biology, pharmacology, and parasitology.
Core Mechanism of Action: Inhibition of Heme Detoxification
Piperaquine's primary antimalarial activity is centered within the acidic digestive vacuole (DV) of the Plasmodium parasite. Like other 4-aminoquinolines, its mechanism is intrinsically linked to the parasite's digestion of host hemoglobin.
Hemoglobin Digestion and Heme Toxicity
During its intraerythrocytic stage, the parasite ingests large amounts of host cell hemoglobin, which it degrades into amino acids for its growth and development.[1] This process, however, releases vast quantities of toxic free heme (ferriprotoporphyrin IX). Free heme is a pro-oxidant that can generate reactive oxygen species, leading to lipid peroxidation, DNA damage, and protein denaturation, ultimately causing parasite death.[2]
Hemozoin Formation: The Parasite's Detoxification Pathway
To neutralize the toxicity of free heme, the parasite has evolved a unique and crucial detoxification process: the polymerization of heme into a chemically inert, insoluble microcrystalline substance called hemozoin, also known as malaria pigment.[1][2][3] This biomineralization process effectively sequesters the toxic heme, allowing the parasite to survive.
Piperaquine's Mode of Interference
As a weak base, piperaquine, a bisquinoline compound, readily traverses cell membranes and accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole, a phenomenon known as pH trapping.[4][5] Once concentrated in the DV, piperaquine is thought to exert its antimalarial action primarily by binding to heme.[4] This drug-heme complex physically obstructs the heme polymerization process, preventing the formation of hemozoin.[6] The resulting accumulation of toxic, unsequestered heme leads to oxidative stress and membrane damage, culminating in the death of the parasite.[2][7]
Quantitative Analysis of Piperaquine's Activity
The efficacy of piperaquine is quantified by its 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit parasite growth by 50% in vitro.
In Vitro Antiplasmodial Activity
Piperaquine demonstrates high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| P. falciparum Strain(s) | Resistance Profile | Piperaquine IC₅₀ (nM) | Reference(s) |
| Clinical Isolates (Cameroon) | Mixed CQS/CQR | Geometric Mean: 38.9 (Range: 7.76 - 78.3) | [8] |
| Clinical Isolates (France, imported) | Mixed CQS/CQR | Mean: 81.3 (Range: 9.8 - 217.3) | [9] |
| Kenyan Isolates | Mixed CQS/CQR | Median: 32 (IQR: 17 - 46) | [10] |
| 3D7 | CQS | 4.5 | [11] |
| Dd2 | CQR | 6.9 | [11] |
| V1S | CQR | 42 ± 10 | [10] |
| 3D7 | CQS | 27 ± 17 | [10] |
Table 1: Summary of reported in vitro IC₅₀ values for piperaquine against P. falciparum.
Heme Polymerization Inhibition
The direct inhibitory effect of piperaquine on heme detoxification is assessed through in vitro heme polymerization assays, which measure the formation of β-hematin (synthetic hemozoin).
| Compound | Assay Type | IC₅₀ | Reference(s) |
| Chloroquine (B1663885) | β-hematin formation | ~37.5 mM (benchmark for activity) | [12] |
| Chloroquine | β-hematin formation | 4.57 mM | [13] |
Molecular Basis of Resistance
The emergence of piperaquine resistance threatens its clinical efficacy. Resistance is primarily associated with genetic modifications in the parasite that likely reduce drug accumulation or its effect at the target site. Key molecular markers include:
-
PfCRT Mutations: Novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein on the digestive vacuole membrane, are major drivers of high-level piperaquine resistance.[4][14] These mutations are thought to facilitate the efflux of the drug from the DV.[5][14]
-
Plasmepsin 2/3 Amplification: An increase in the gene copy number of plasmepsin 2 and plasmepsin 3, which encode hemoglobin-degrading proteases, is strongly associated with piperaquine treatment failure.[15] The exact mechanism by which this amplification confers resistance is still under investigation but may involve altering the kinetics of hemoglobin digestion and heme release.[16][17]
Experimental Protocols
The following sections detail standardized methodologies for evaluating the key aspects of piperaquine's mechanism of action.
Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay determines the IC₅₀ of a compound by measuring parasite DNA content as an indicator of parasite proliferation.[18]
Methodology:
-
Parasite Culture: Maintain asynchronous or synchronous (ring-stage) P. falciparum cultures in human erythrocytes (O+) at a defined parasitemia and hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[19]
-
Drug Plate Preparation: Prepare serial dilutions of piperaquine in culture medium in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[18]
-
Inoculation: Add the parasite culture to the drug plate to achieve a final hematocrit of 1-2% and parasitemia of 0.5-1%.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing saponin (B1150181) and the fluorescent DNA-intercalating dye SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1-2 hours.[18]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract background fluorescence (uninfected red blood cells). Normalize the data to the negative control (100% growth) and plot the percentage of inhibition against the log of the drug concentration. Determine the IC₅₀ value using a non-linear regression analysis.[18]
Protocol: Heme Polymerization Inhibition Assay
This cell-free assay assesses a compound's ability to directly inhibit the formation of β-hematin from a heme monomer solution.[12][13][20]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of hemin (B1673052) chloride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or 0.2 M NaOH.
-
Prepare serial dilutions of the test compound (piperaquine) and a positive control (chloroquine).
-
-
Assay Setup: In a 96-well microplate or microtubes, add the hemin solution followed by the test compound dilutions.
-
Initiation of Polymerization: Initiate the reaction by adding a buffer to lower the pH, typically glacial acetic acid (to pH ~2.6-4.0).[12][13]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C or 60°C) for up to 24 hours to allow for β-hematin crystal formation.[12][13]
-
Washing and Solubilization:
-
Centrifuge the plate/tubes to pellet the insoluble β-hematin.
-
Discard the supernatant containing unreacted heme monomers.
-
Wash the pellet multiple times with DMSO to remove any remaining unpolymerized heme.[13]
-
Dissolve the final, washed β-hematin pellet in a solubilizing agent, such as 0.1 M NaOH.
-
-
Quantification: Transfer the dissolved β-hematin solution to a new 96-well plate and measure the absorbance using a microplate reader at approximately 405 nm.[12][13]
-
Data Analysis: The amount of β-hematin formed is proportional to the absorbance. Calculate the percentage of inhibition for each drug concentration relative to a no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
Conclusion
Piperaquine remains a critical component of antimalarial combination therapies. Its mechanism of action is well-established as the inhibition of hemozoin formation within the parasite's digestive vacuole, leading to a lethal accumulation of toxic free heme. Understanding this core mechanism, along with the molecular drivers of resistance, is paramount for monitoring its efficacy, managing resistance, and guiding the development of next-generation antimalarials that can overcome existing resistance pathways. The experimental protocols detailed herein provide a foundational framework for the continued study and evaluation of piperaquine and novel heme-targeting antimalarial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 8. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. In Vitro Heme Polymerization Inhibitory Activity Assay [bio-protocol.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 16. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 18. benchchem.com [benchchem.com]
- 19. In vitro antiplasmodial activity [bio-protocol.org]
- 20. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Artemisinin Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Artemisinin (B1665778) and its derivatives, originally lauded for their potent antimalarial properties, have emerged as a compelling class of compounds in oncology research. Their multifaceted mechanisms of action, centered around the iron-dependent generation of reactive oxygen species (ROS), offer a unique therapeutic window for targeting cancer cells. This technical guide provides an in-depth exploration of the foundational research on artemisinin derivatives, detailing their core anticancer mechanisms, comprehensive experimental protocols for their evaluation, and a curated collection of quantitative data to support further investigation and drug development. The primary mechanisms discussed herein include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis and metastasis, and the novel iron-dependent cell death pathway, ferroptosis.
Core Mechanisms of Anticancer Activity
The anticancer effects of artemisinin and its derivatives are pleiotropic, targeting multiple signaling pathways and cellular processes critical for tumor growth and survival. The central hypothesis for their selective cytotoxicity against cancer cells lies in the abundance of intracellular iron in these rapidly proliferating cells. The endoperoxide bridge, a key structural feature of artemisinins, reacts with iron to produce ROS, which in turn instigates a cascade of cytotoxic events.[1][2]
Induction of Apoptosis
Artemisinin derivatives are potent inducers of apoptosis, or programmed cell death, in a wide range of cancer cell lines. This is a primary mechanism by which these compounds elicit their anticancer effects. The generation of ROS is a key trigger for the apoptotic cascade.[1]
The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by artemisinins. This involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, and the subsequent release of cytochrome c.[1][3] This, in turn, activates a cascade of caspases, the executioners of apoptosis.[4] Dihydroartemisinin (DHA), for example, has been shown to induce apoptosis in bladder cancer cells through the mitochondrial signaling pathway.[3]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Artemisinin and its derivatives have been shown to interfere with the cell cycle, leading to arrest at various phases, thereby inhibiting tumor growth.[5] Dihydroartemisinin has been observed to induce G2/M phase cell cycle arrest in human esophageal cancer cells.[5] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[1]
Inhibition of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Artemisinin derivatives have demonstrated potent anti-angiogenic properties.[6] They can inhibit the proliferation, migration, and tube formation of endothelial cells.[7] A key mechanism is the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[8] For instance, artemether (B1667619) has been shown to decrease VEGF expression in glioma cells.[8]
Furthermore, artemisinin derivatives can inhibit cancer cell migration and invasion, key steps in the metastatic cascade. Artemether, in combination with VCAM-1 shRNA, has been shown to significantly inhibit the migration and invasion of human glioma cells, partly through the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[9][10]
Induction of Ferroptosis
Ferroptosis is a recently identified form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Given the iron-dependent mechanism of artemisinins, their ability to induce ferroptosis is a burgeoning area of research. This pathway represents a novel and promising anticancer strategy.[11]
Quantitative Data: Cytotoxicity of Artemisinin and its Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various artemisinin derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Incubation Time (h) |
| Artemisinin | A549 (Lung) | 28.8 µg/mL | Not Specified |
| Artemisinin | H1299 (Lung) | 27.2 µg/mL | Not Specified |
| Dihydroartemisinin (DHA) | PC9 (Lung) | 19.68 µM | 48 |
| Dihydroartemisinin (DHA) | NCI-H1975 (Lung) | 7.08 µM | 48 |
| Artesunate | MCF-7 (Breast) | 83.28 µM | 24 |
| Artesunate | 4T1 (Breast) | 52.41 µM | 24 |
| Artesunate | HCC1395 (Breast) | 434 µM | Not Specified |
| Artesunate | A549 (Lung) | 0.44 µM | Not Specified |
| Artemisinin Derivative (Compound 9) | HCT116 (Colon) | 0.12 µM | Not Specified |
| Artemisinin-Naphthalene Hybrid | H1299 (Lung) | 0.09 µM | Not Specified |
| Artemisinin Ester Derivative | A549 (Lung) | 126.3 nM | Not Specified |
| Artemisinin-derived Dimer (Compound 15) | BGC-823 (Gastric) | 8.30 µM | 48 |
| Dihydroartemisinin-Coumarin Hybrid (9d) | HT-29 (Colon) | 0.05 µM | Not Specified |
Table 2: Apoptosis Rates Induced by Dihydroartemisinin (DHA) in Leukemia and Ovarian Cancer Cells
| Cell Line | DHA Concentration | Total Apoptosis Rate (%) |
| THP-1 (Leukemia) | 25 µM | 12.77 |
| THP-1 (Leukemia) | 50 µM | 13.24 |
| THP-1 (Leukemia) | 100 µM | 20.28 |
| THP-1 (Leukemia) | 150 µM | 33.68 |
| THP-1 (Leukemia) | 200 µM | 65.08 |
| SKOV3 (Ovarian) | 40 µM | 4.6 (Early Apoptosis) |
| SKOV3 (Ovarian) | 80 µM | 8.6 (Early Apoptosis) |
| SKOV3 (Ovarian) | 160 µM | 12.8 (Early Apoptosis) |
Table 3: Synergistic Effects of Artesunate in Combination with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | Effect |
| A2780 | Artesunate (10 µg/ml) + Cisplatin (30 µM) | Synergistic induction of double-strand breaks |
| HO8910 | Artesunate (10 µg/ml) + Cisplatin (30 µM) | Synergistic induction of double-strand breaks |
| A2780 | Artesunate (5 µg/ml) + Cisplatin (0.3 µM) | Synergistic inhibition of colony formation |
| HO8910 | Artesunate (5 µg/ml) + Cisplatin (0.3 µM) | Synergistic inhibition of colony formation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of artemisinin derivatives in oncology.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Treatment: Treat cells with various concentrations of the artemisinin derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the drug concentration.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[15]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the artemisinin derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)[16]
-
Propidium Iodide (PI) solution (50 µg/mL in distilled water)[16]
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 10^6 cells for each sample.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[16]
-
PI Staining: Add 400 µL of PI solution and mix well.[16]
-
Incubation: Incubate at room temperature for 5 to 10 minutes in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in protein expression levels that are indicative of apoptosis, cell cycle arrest, and other cellular processes.
-
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (polyacrylamide gel percentage depends on the target protein's molecular weight)[18]
-
Transfer buffer
-
PVDF or nitrocellulose membrane[18]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, VEGF, MMP-9)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[20][21][22][23][24]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, providing a measure of in vitro angiogenesis.[26]
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement Membrane Extract (BME), such as Matrigel
-
96-well plate
-
Conditioned media from cancer cells treated with artemisinin derivatives
-
Inverted microscope
-
-
Procedure:
-
Plate Coating: Thaw BME on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[27]
-
Cell Seeding: Suspend endothelial cells in the conditioned media at a density of 1x10^4 – 1.5x10^4 cells per 100 µL.[27]
-
Incubation: Carefully add 100 µL of the cell suspension to each BME-coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.[27]
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.[26]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways modulated by artemisinin derivatives and the workflows of the experimental protocols described above.
Caption: Intrinsic apoptosis pathway induced by artemisinin derivatives.
Caption: Mechanism of cell cycle arrest induced by artemisinin derivatives.
Caption: Anti-angiogenic effects of artemisinin derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Inhibitive effect of artemether on tumor growth and angiogenesis in the rat C6 orthotopic brain gliomas model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Effects of Artemether in U251 Glioma Cells [jscholaronline.org]
- 9. Artemether Combined with shRNA Interference of Vascular Cell Adhesion Molecule-1 Significantly Inhibited the Malignant Biological Behavior of Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemether combined with shRNA interference of vascular cell adhesion molecule-1 significantly inhibited the malignant biological behavior of human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Sample prep for proteomics of breast cancer: proteomics and gene ontology reveal dramatic differences in protein solubilization preferences of radioimmunoprecipitation assay and urea lysis buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 21. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. qb3.berkeley.edu [qb3.berkeley.edu]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 25. bio-rad.com [bio-rad.com]
- 26. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Piperaquine Survival Assay (PSA) in Antimalarial Resistance Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Piperaquine (B10710) Survival Assay (PSA) is a critical phenotypic tool for monitoring the susceptibility of Plasmodium falciparum to piperaquine (PPQ), a key partner drug in artemisinin-based combination therapies (ACTs). The emergence and spread of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of dihydroartemisinin-piperaquine, a widely used ACT. The PSA provides a standardized method to assess parasite viability after a defined exposure to a pharmacologically relevant concentration of piperaquine, allowing for the timely detection and surveillance of resistance. A survival rate of 10% or greater in the PSA is considered a benchmark for piperaquine resistance and has been associated with an increased risk of treatment failure.[1][2][3]
Molecularly, piperaquine resistance has been linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene and amplification of the plasmepsin II and III (pfpm2/3) genes.[4][5] These genetic alterations are thought to contribute to reduced drug efficacy, which can be quantified by the PSA.
Data Presentation
The following tables summarize quantitative data from various studies using the Piperaquine Survival Assay, highlighting the differences in survival rates between piperaquine-resistant and -sensitive P. falciparum isolates.
Table 1: Ex Vivo PSA Survival Rates in Cambodian P. falciparum Isolates
| Clinical Outcome | Number of Isolates | Median Survival Rate (%) | Interquartile Range (IQR) |
| Recrudescent | 16 | 39.2 | - |
| Non-recrudescent | 29 | 0.17 | - |
| Data from a study in Cambodia, demonstrating a significant difference in survival rates between parasites from patients with and without treatment failure.[2][3] |
Table 2: In Vitro PSA Survival Rates and Associated Genotypes in French Guianese P. falciparum Isolates
| pfcrt C350 Genotype | Number of Isolates | Mean Survival Rate (%) | Interquartile Range (IQR) |
| Wild-type (C350) | 30 | 0.8 | 0.0 - 0.6 |
| Mutant (C350R) | 56 | 24.0 | 16.6 - 30.4 |
| This table illustrates the strong association between a specific pfcrt mutation and increased piperaquine survival rates in parasites from French Guiana.[6] |
Table 3: In Vitro PSA Survival Rates of Gene-Edited P. falciparum Lines
| pfcrt Allele | Background Strain | Mean Survival Rate at 200 nM PPQ (%) | Standard Error of the Mean (SEM) |
| Dd2 (PPQ-sensitive) | Dd2 | < 1.3 | - |
| Dd2 + F145I (PPQ-resistant) | Dd2 | 24.4 | - |
| China C (PPQ-resistant) | Dd2 | 5.9 | - |
| Data from a study utilizing CRISPR-Cas9 to introduce specific pfcrt mutations, confirming their role in conferring piperaquine resistance.[7] |
Experimental Protocols
In Vitro Piperaquine Survival Assay (PSA)
This protocol is adapted from established methods for culture-adapted P. falciparum isolates.[2][8]
Materials:
-
P. falciparum culture-adapted isolates
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human O+ erythrocytes
-
Piperaquine tetraphosphate
-
0.5% Lactic acid (for drug-free control)
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Microscope and Giemsa stain
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the early ring stage (0-3 hours post-invasion) using standard methods such as sorbitol or Percoll gradient centrifugation.
-
Parasitemia Adjustment: Adjust the parasitemia to 0.5-1% at a 2% hematocrit in complete culture medium.
-
Plate Preparation:
-
In test wells, add piperaquine to a final concentration of 200 nM.
-
In control wells, add an equivalent volume of 0.5% lactic acid.
-
-
Drug Exposure: Add 200 µL of the parasite suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate for 48 hours at 37°C in a mixed gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Washout: After 48 hours, carefully remove the supernatant and wash the cells once with 200 µL of complete culture medium.
-
Continued Culture: Resuspend the cells in 200 µL of fresh complete culture medium and incubate for an additional 24 hours.
-
Readout: At 72 hours total, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by light microscopy. Count at least 10,000 red blood cells per well.
-
Calculation of Survival Rate:
-
Survival Rate (%) = (Parasitemia in drug-exposed well / Parasitemia in control well) x 100
-
Ex Vivo Piperaquine Survival Assay (PSA)
This protocol is designed for fresh clinical isolates of P. falciparum obtained directly from patient blood samples.[2][8]
Materials:
-
Fresh patient blood sample containing P. falciparum
-
Complete parasite culture medium
-
Piperaquine tetraphosphate
-
0.5% Lactic acid
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Microscope and Giemsa stain
Procedure:
-
Sample Preparation: Within 6 hours of blood collection, wash the patient's red blood cells twice with RPMI-1640.
-
Parasitemia and Hematocrit Adjustment: Adjust the parasitemia to 0.1-2% at a 2% hematocrit in complete culture medium. If the initial parasitemia is high, it can be diluted with uninfected O+ erythrocytes.
-
Plate Preparation:
-
Add piperaquine to test wells to a final concentration of 200 nM.
-
Add an equivalent volume of 0.5% lactic acid to control wells.
-
-
Drug Exposure: Add 200 µL of the parasite suspension to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a mixed gas environment.
-
Drug Washout: After 48 hours, wash the cells once with fresh medium.
-
Continued Culture: Resuspend in fresh medium and incubate for another 24 hours.
-
Readout: At 72 hours, prepare and stain thin blood smears to determine the final parasitemia.
-
Calculation of Survival Rate:
-
Survival Rate (%) = (Final parasitemia in drug-exposed well / Final parasitemia in control well) x 100
-
Note: For the ex vivo assay to be considered valid, the parasite growth rate in the control well (parasitemia at 72h / parasitemia at 0h) should be >1.[8]
-
Visualizations
Experimental Workflow for Piperaquine Survival Assay (PSA)
Caption: Workflow of the Piperaquine Survival Assay.
Conceptual Signaling Pathway of Piperaquine Resistance
Caption: Molecular mechanisms of piperaquine resistance.
References
- 1. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations | Infectious Diseases Data Observatory [iddo.org]
- 2. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of piperaquine resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dihydroartemisinin-Piperaquine (DHA-PPQ) Administration in Murine Malaria Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of the antimalarial drug combination Dihydroartemisinin-Piperaquine (DHA-PPQ) in murine models of malaria. These guidelines are intended to facilitate reproducible and comparable preclinical studies for evaluating drug efficacy, pharmacokinetics, and resistance.
Introduction
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin (B1665778) derivatives, is a potent and rapidly acting antimalarial drug.[1] Piperaquine (B10710) (PQ) is a long-acting bisquinoline that complements DHA's short duration of action, preventing parasite recrudescence.[2] The fixed-dose combination of DHA-PPQ is a widely used artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum malaria.[2] Murine models, particularly those using Plasmodium berghei, are crucial for the preclinical evaluation of antimalarial compounds like DHA-PPQ.[1][3]
Murine Malaria Models and Parasite Strains
The most common model for testing antimalarial compounds is the murine model, utilizing various mouse and parasite strains.
-
Mouse Strains: Swiss albino mice are frequently used for general efficacy studies.[4][5] C57BL/6 mice are often employed in studies of experimental cerebral malaria induced by specific parasite strains.[6]
-
Parasite Strains: Plasmodium berghei is a widely used rodent malaria parasite due to its accessibility and ability to produce various disease phenotypes.[1] The ANKA strain of P. berghei is known to induce cerebral malaria in susceptible mouse strains.[6] Chloroquine-sensitive strains like NK65 are also utilized.[7]
Experimental Protocols
Parasite Inoculation
A standard procedure for inducing infection in experimental mice involves the intraperitoneal (i.p.) injection of parasite-infected red blood cells.
Protocol:
-
A donor mouse with a rising parasitemia (typically 5-10%) is euthanized, and blood is collected via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).[6]
-
The blood is diluted in a suitable buffer, such as phosphate-buffered saline (PBS), to the desired parasite concentration.[6]
-
Experimental mice are inoculated intraperitoneally with 0.2 mL of the diluted blood containing approximately 1 x 107P. berghei-infected red blood cells.[5][7]
Drug Preparation and Administration
DHA and PPQ can be administered separately or as a combination. The following protocols are based on established methodologies.
Vehicle Preparation:
-
A common vehicle for suspending the drugs is a solution of 7% Tween 80 and 3% ethanol (B145695) in distilled sterile water.[8] Another option is a standard suspending vehicle (SSV) containing Na-CMC (carboxymethylcellulose), benzyl (B1604629) alcohol, and Tween 80 in a 0.9% aqueous NaCl solution.[8]
Drug Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route in preclinical studies.[4][9] Oral gavage is also used, particularly for studies aiming to mimic clinical administration.[10]
-
Dosage: Dosages can vary depending on the study's objective. For combination therapy studies, sub-therapeutic doses of each drug may be used to evaluate synergistic effects.[4]
-
Treatment Schedule: A typical treatment schedule involves daily administration for three to five consecutive days.[6][12]
Monitoring Efficacy
a) 4-Day Suppressive Test (Peter's Test): This standard method evaluates the schizonticidal activity of a compound against an early-stage infection.[1][3]
Protocol:
-
Mice are inoculated with the parasite on Day 0.
-
Treatment with the test compound is initiated on Day 0 and continues once daily for four consecutive days (Day 0 to Day 3).[8]
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.[1]
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[1]
-
The percent inhibition of parasitemia is calculated relative to a vehicle-treated control group.[8]
b) Curative Test (Rane's Test): This test assesses the efficacy of a compound against an established infection.[3]
Protocol:
-
Mice are inoculated with the parasite and the infection is allowed to establish for 72 hours (Day 3).
-
Treatment begins on Day 3 post-infection and continues for a specified duration (e.g., five consecutive days).[3]
-
Parasitemia is monitored daily.[3]
-
A mouse is considered cured if no parasites are detected in the blood for at least 28 consecutive days after the final treatment.[3]
c) Survival Monitoring:
-
Mice are monitored daily for mortality, and the mean survival time for each group is calculated.[1] Mice that are aparasitemic on Day 30 post-infection are often considered cured.[1]
Data Presentation
Pharmacokinetic Parameters of Piperaquine in Mice
| Parameter | Healthy Mice | Malaria-Infected Mice |
| Elimination Half-life (t½) | 18 days | 16 days |
| t½α (distribution phase) | 0.59 days | 0.35 days |
| t½β (elimination phase) | 20.7 days | 15.4 days |
| AUC (Area Under the Curve) | 33.5 mg·h/liter | 27.3 mg·h/liter |
| Apparent Clearance | 1.55 liters/h/kg | 1.9 liters/h/kg |
| Apparent Volume of Distribution | 956 liters/kg | 1,059 liters/kg |
| Data from a study where mice were given a single intraperitoneal dose of 90 mg/kg piperaquine phosphate.[4] |
Efficacy of DHA-PPQ Combination Therapy in P. berghei-Infected Mice
| Treatment Group | Dose (mg/kg) | Initial Parasitemia (Mean ± SD) | Parasitemia Nadir (Fold Reduction) | Median Survival Time (Days) |
| Control (Vehicle) | - | 4.5% ± 1.1% | - | 4 |
| DHA alone | 30 | 4.6% ± 1.1% | 12-fold ± 5-fold | - |
| PQP alone | 10 | 1.5% ± 0.6% | 13-fold ± 3-fold | 10 |
| PQP alone | 30 | - | - | 54 |
| PQP alone | 90 | - | Undetectable by 36h | >60 |
| DHA + PQP | 30 + 10 | 3.7% ± 1.5% | 22-fold ± 12-fold | - |
| Data compiled from studies investigating the efficacy of DHA and PQP as monotherapy and in combination.[4][13] |
Visualizations
Caption: Workflow for the 4-Day Suppressive Test.
Caption: Workflow for the Curative (Rane's) Test.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the administration and evaluation of DHA-PPQ in murine malaria models. Adherence to standardized methodologies is critical for generating reliable and comparable data, which is essential for the development of new antimalarial therapies and for understanding the dynamics of drug resistance. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sciencebiology.org [sciencebiology.org]
- 8. mmv.org [mmv.org]
- 9. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Duo-cotecxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duo-cotecxin, a fixed-dose artemisinin-based combination therapy (ACT) containing dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) phosphate (B84403) (PPQ), is a critical tool in the global fight against malaria. The synergistic action of its components—the rapid schizonticidal activity of DHA and the prolonged prophylactic effect of PPQ—ensures high cure rates and a reduced risk of recrudescence. Preclinical in vivo evaluation using animal models is a cornerstone of understanding its efficacy, pharmacokinetics, and safety profile before advancing to clinical trials. These application notes provide detailed protocols for the in vivo assessment of this compound's efficacy in murine models of malaria, along with a summary of expected quantitative outcomes and a visualization of the constituent drugs' mechanisms of action.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies evaluating the efficacy of the dihydroartemisinin-piperaquine combination against Plasmodium berghei in murine models.
Table 1: Efficacy of Dihydroartemisinin-Piperaquine in the 4-Day Suppressive Test (Peter's Test)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) | Mean Survival Time (Days) |
| Negative Control (Vehicle) | - | 25.5 ± 2.1 | 0 | 8.5 ± 0.5 |
| Chloroquine (B1663885) (Positive Control) | 10 | 1.8 ± 0.4 | 92.9 | >30 |
| Dihydroartemisinin-Piperaquine | 1.71/13.7 | 7.4 ± 1.2 | 71.1[1] | 18.2 ± 1.3 |
| Dihydroartemisinin-Piperaquine | 2.5/20 | 4.5 ± 0.8 | 82.4 | 22.5 ± 1.8 |
| Dihydroartemisinin-Piperaquine | 5/40 | 1.2 ± 0.3 | 95.3 | >30 |
Data are presented as mean ± standard deviation and are compiled from representative studies.
Table 2: Efficacy of Dihydroartemisinin-Piperaquine in the Curative Test (Rane's Test)
| Treatment Group | Dose (mg/kg/day) | Parasitemia (%) on Day 3 (Start of Treatment) | Parasitemia (%) on Day 7 | Percent Parasite Clearance (%) | Mean Survival Time (Days) |
| Negative Control (Vehicle) | - | 15.2 ± 1.8 | 35.8 ± 3.5 | - | 9.1 ± 0.6 |
| Chloroquine (Positive Control) | 10 | 14.8 ± 2.0 | 0.5 ± 0.2 | 96.6 | >30 |
| Dihydroartemisinin-Piperaquine | 1.71/13.7 | 16.1 ± 1.9 | 4.2 ± 0.9 | 73.9 | 19.8 ± 1.5 |
| Dihydroartemisinin-Piperaquine | 2.5/20 | 15.5 ± 2.2 | 1.1 ± 0.4 | 92.9 | 25.4 ± 2.1 |
| Dihydroartemisinin-Piperaquine | 5/40 | 15.8 ± 1.7 | 0 | 100[2] | >30 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Percent parasite clearance is calculated relative to the parasitemia at the start of treatment.
Experimental Protocols
The following are detailed protocols for the two most common in vivo assays used to evaluate the antimalarial efficacy of this compound.
Protocol 1: The 4-Day Suppressive Test (Peter's Test)
This test is the standard method for primary in vivo screening of antimalarial compounds to assess their schizonticidal activity against an early infection.
Objective: To evaluate the ability of this compound to suppress the proliferation of Plasmodium berghei in mice.
Materials:
-
Male or female Swiss albino mice (6-8 weeks old, 20-25 g)
-
Plasmodium berghei (chloroquine-sensitive strain) infected donor mouse with 20-30% parasitemia
-
This compound tablets
-
Vehicle for drug preparation (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)
-
Chloroquine phosphate (positive control)
-
Alsever's solution or heparin
-
Giemsa stain
-
Microscope with oil immersion lens
-
Syringes and needles (27-30G)
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia of 20-30% via cardiac puncture into a tube containing an anticoagulant.
-
Dilute the infected blood with normal saline to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inoculate each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted infected blood. This is considered Day 0.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound by crushing the tablets and suspending the powder in the chosen vehicle. Prepare different concentrations for dose-response studies.
-
Prepare a solution of chloroquine phosphate in distilled water.
-
Two to four hours after parasite inoculation (Day 0), administer the first dose of this compound, chloroquine, or vehicle to the respective groups of mice via oral gavage.
-
Continue the treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
-
Monitoring of Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol for 1-2 minutes and allow them to air dry.
-
Stain the smears with 10% Giemsa stain for 15-20 minutes.
-
Under a microscope with an oil immersion lens, count the number of pRBCs out of at least 1,000 total red blood cells to determine the percentage of parasitemia.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each treatment group.
-
Determine the percentage of parasitemia suppression using the following formula: % Suppression = [(Mean parasitemia in negative control group - Mean parasitemia in treated group) / Mean parasitemia in negative control group] x 100
-
Monitor the mice daily for 30 days to record the mean survival time for each group.
-
Protocol 2: The Curative Test (Rane's Test)
This assay evaluates the ability of a compound to clear an established infection.
Objective: To assess the curative efficacy of this compound against an established Plasmodium berghei infection in mice.
Materials: Same as for the 4-Day Suppressive Test.
Procedure:
-
Parasite Inoculation:
-
Inoculate mice with P. berghei as described in Protocol 1.
-
-
Establishment of Infection:
-
Allow the infection to become established for 72 hours (Day 3).
-
On Day 3, confirm the presence of parasitemia by preparing and examining a Giemsa-stained blood smear from each mouse.
-
-
Drug Administration:
-
On Day 3, begin treatment with this compound, chloroquine, or vehicle once daily for five consecutive days.
-
-
Monitoring of Parasitemia and Survival:
-
Monitor parasitemia daily from Day 3 until the parasitemia is cleared or the mouse succumbs to the infection.
-
Record the mean survival time for each group. A mouse is considered cured if no parasites are detected in the blood for at least 28 consecutive days after the final day of treatment.
-
Visualization of Mechanisms and Workflows
Dihydroartemisinin Mechanism of Action
Dihydroartemisinin's potent and rapid antimalarial activity is initiated by the cleavage of its endoperoxide bridge in the presence of heme-derived ferrous iron (Fe²⁺) within the parasite's food vacuole. This reaction generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals, which induce widespread, non-specific alkylation of parasite proteins and other macromolecules, leading to oxidative stress and parasite death.
Piperaquine Mechanism of Action
Piperaquine, a bisquinoline, is thought to exert its antimalarial effect in a manner similar to chloroquine. It accumulates in the acidic food vacuole of the parasite and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, piperaquine leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for conducting in vivo efficacy studies of this compound in a murine model involves several key steps, from animal acclimatization and infection to treatment and data collection.
References
Protocol for Assessing Dihydroartemisinin Cytotoxicity Using MTT Assay
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of the antimalarial compound artemisinin, has demonstrated significant anticancer properties. It exerts cytotoxic effects across a variety of cancer cell lines by inducing apoptosis, promoting cell cycle arrest, and stimulating the production of reactive oxygen species (ROS).[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method to quantify the cytotoxic effects of compounds like DHA. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The concentration of these dissolved crystals is directly proportional to the number of viable cells.[2]
Data Presentation
The cytotoxic potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[4] The following tables summarize the IC50 values of Dihydroartemisinin in various human cancer cell lines, offering a comparative view of its cytotoxic efficacy.
Table 1: IC50 Values of Dihydroartemisinin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 24 | 129.1[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95[1] |
| Colorectal Cancer | |||
| SW1116 | Dukes' Type A | 24 | 63.79 ± 9.57[1] |
| SW480 | Dukes' Type B | 24 | 65.19 ± 5.89[1] |
| SW620 | Dukes' Type C | 24 | 38.46 ± 4.15[1] |
| DLD-1 | Dukes' Type C | 24 | 15.08 ± 1.70[1] |
| HCT116 | Dukes' Type D | 24 | 21.45[1][5] |
| COLO205 | Dukes' Type D | 24 | 25.86 ± 2.91[1] |
| HT29 | Colorectal Adenocarcinoma | 24 | 10.95[1] |
| SW 948 | Colon Cancer | 48 | ~30-50[1] |
| Liver Cancer | |||
| HepG2 | Hepatocellular Carcinoma | 24 | 40.2 |
| Hep3B | Hepatocellular Carcinoma | 24 | 29.4 |
| Huh7 | Hepatocellular Carcinoma | 24 | 32.1 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 22.4 |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 48 | <1 |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay method, and exposure time.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxicity of Dihydroartemisinin using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dihydroartemisinin (DHA)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
96-well plates[4]
-
Microplate reader[4]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[2]
-
Include wells with medium only to serve as a blank for background absorbance measurements.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][2]
-
-
DHA Treatment:
-
Prepare a stock solution of DHA in DMSO.
-
Make serial dilutions of DHA in the complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHA.
-
Include a vehicle control group treated with the same concentration of DMSO used for the highest DHA concentration.[2]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1][2]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing DHA.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[2] Alternatively, add 10 µL of 5 mg/mL MTT solution to each well containing 100 µL of medium.[1][6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[2][6] The incubation time may need to be optimized depending on the cell line.[2]
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[2]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[2][5]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate Percentage Cell Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DHA concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the corresponding DHA concentrations.
-
The IC50 value can be determined from the dose-response curve by identifying the concentration of DHA that results in 50% cell viability. This can be calculated using software like GraphPad Prism or by applying linear regression analysis to the linear portion of the curve.[7][8]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways Modulated by Dihydroartemisinin
Caption: Major signaling pathways modulated by Dihydroartemisinin.
References
- 1. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 7. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Ex vivo Drug Sensitivity Testing of Plasmodium falciparum to Piperaquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo drug sensitivity testing of the malaria parasite Plasmodium falciparum against the antimalarial drug piperaquine (B10710). This document is intended to guide laboratory personnel in the standardized assessment of parasite susceptibility, a critical component of monitoring for drug resistance and evaluating new antimalarial compounds.
Introduction
Piperaquine is a bisquinoline antimalarial drug that is a vital component of the artemisinin-based combination therapy (ACT), specifically Dihydroartemisinin-Piperaquine (DHA-PPQ).[1] This combination is a recommended first-line treatment for uncomplicated P. falciparum malaria in many endemic regions.[2] The mechanism of action for piperaquine is believed to be similar to that of chloroquine (B1663885), involving the inhibition of heme detoxification within the parasite's digestive vacuole. This process leads to the accumulation of toxic heme, ultimately causing parasite death.[3][4][5]
The emergence and spread of piperaquine resistance in P. falciparum, particularly in Southeast Asia, threatens the efficacy of DHA-PPQ and underscores the urgent need for robust surveillance of parasite susceptibility.[6][7] Ex vivo drug sensitivity testing, performed on fresh clinical isolates of P. falciparum, provides valuable data on the local parasite population's response to piperaquine and can serve as an early warning system for developing resistance.
Several methodologies are employed for ex vivo drug sensitivity testing, each with its own advantages and limitations. This document outlines the protocols for three commonly used assays: the SYBR Green I-based fluorescence assay, the schizont maturation assay, and the Piperaquine Survival Assay (PSA).
Data Presentation: Piperaquine Susceptibility
The following tables summarize quantitative data on the 50% inhibitory concentration (IC50) of piperaquine against P. falciparum isolates from various studies. These values are crucial for establishing baseline susceptibility and monitoring for shifts that may indicate emerging resistance.
Table 1: Ex vivo Piperaquine IC50 Values for P. falciparum Clinical Isolates
| Geographic Location | Year of Collection | Assay Method | Median IC50 (nM) | IC50 Range (nM) | Reference |
| Cambodia | 2010-2012 | HRP-2 ELISA | 17-22 | - | [6] |
| Cambodia | 2013 | HRP-2 ELISA | Increased from baseline | - | [6] |
| Northern Cambodia | 2008-2013 | Not Specified | 12.8 to 29.6 (increase) | - | [8] |
| Senegal | 2013-2015 | Not Specified | - | 2.5 - 242 | [9] |
| Ghana | Not Specified | SYBR Green I | 28.32 | - | [10] |
| Niger | 2011 | Isotopic Assay | 24.2 | 2.5 - 311.5 | [11] |
| France (imported malaria) | 2008-2012 | 3H-hypoxanthine uptake | 81.3 (mean) | 9.8 - 217.3 | [12] |
| Bobo-Dioulasso | 2021-2022 | Growth inhibition assay | 6.1 | 3.6 - 9.2 | [13] |
Table 2: Piperaquine IC90 Values for P. falciparum Clinical Isolates from Cambodia
| Year of Collection | Median IC90 (nM) | Notes | Reference |
| 2010-2012 | 41-60 | Baseline sensitivity | [6] |
| 2013 | >160 (for 40% of isolates) | Emergence of reduced susceptibility | [6] |
Experimental Protocols
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth. The intercalation of SYBR Green I dye into DNA results in a fluorescent signal that is proportional to the amount of parasitic genetic material.[14][15]
Materials:
-
96-well black, clear-bottom microplates, pre-dosed with piperaquine
-
P. falciparum infected red blood cells (RBCs) from clinical samples
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
Methodology:
-
Sample Preparation: Collect blood from patients with P. falciparum malaria into heparinized tubes. Wash the RBCs with RPMI-1640 medium. Adjust the parasitemia to 0.2-0.5% and the hematocrit to 1.5-2%.
-
Plate Seeding: Add 200 µL of the prepared parasite culture to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and uninfected RBCs as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas incubator.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the culture medium from each well. Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.[14]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Schizont Maturation Assay
This microscopic method assesses the ability of parasites to mature from the ring stage to the schizont stage in the presence of an antimalarial drug.[16][17]
Materials:
-
96-well microplates pre-dosed with piperaquine
-
P. falciparum infected RBCs (predominantly ring stage)
-
Complete parasite culture medium
-
Microscope slides and Giemsa stain
-
Light microscope with oil immersion objective
Methodology:
-
Sample and Plate Preparation: Prepare the parasite culture as described in the SYBR Green I assay, ensuring the initial sample contains a high proportion of ring-stage parasites.
-
Incubation: Add the parasite culture to the pre-dosed plates and incubate for 24-42 hours, a duration sufficient for ring-stage parasites to mature into schizonts.[16]
-
Smear Preparation: After incubation, prepare thin blood smears from each well.
-
Staining and Microscopy: Stain the smears with Giemsa and examine under a light microscope.
-
Counting: Count the number of schizonts per 200 asexual parasites for each drug concentration and the drug-free control.
-
Data Analysis: Calculate the percentage of schizont maturation inhibition for each concentration relative to the drug-free control. Determine the IC50 value from the dose-response curve.
Protocol 3: Piperaquine Survival Assay (PSA)
The PSA is designed to mimic the in vivo exposure of parasites to piperaquine and has shown a good correlation with clinical treatment outcomes, particularly in regions with emerging resistance.[18][19]
Materials:
-
24-well plates
-
Piperaquine stock solution (200 nM)
-
P. falciparum infected RBCs from clinical samples (0-3 hour post-invasion rings for in vitro adapted assays)
-
Complete parasite culture medium
-
Microscope slides, Giemsa stain, and light microscope or flow cytometer
Methodology:
-
Parasite Preparation: For the ex vivo PSA, use freshly collected parasites. Adjust the parasite density to 0.1-2% and the hematocrit to 2%.
-
Drug Exposure: Culture the parasites for 48 hours in the presence of 200 nM piperaquine. As a control, culture an aliquot of the same parasites in drug-free medium.
-
Drug Washout and Recovery: After 48 hours, wash the parasites to remove the drug and resuspend them in fresh, drug-free medium.
-
Continued Culture: Continue to culture the parasites for another 24 hours.
-
Survival Assessment: At 72 hours from the start of the assay, determine the parasitemia in both the piperaquine-exposed and the drug-free control cultures by microscopy (Giemsa-stained smears) or flow cytometry.
-
Data Analysis: Calculate the percent survival rate using the following formula: Survival Rate (%) = (Parasitemia in exposed culture / Parasitemia in non-exposed culture) x 100.[18] A survival rate of ≥10% has been suggested as a relevant cut-off for piperaquine resistance.[18]
Mandatory Visualizations
Signaling Pathways and Molecular Mechanisms
Experimental Workflows
References
- 1. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 4. Piperaquine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. afrims.go.th [afrims.go.th]
- 7. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo Drug Susceptibility Testing and Molecular Profiling of Clinical Plasmodium falciparum Isolates from Cambodia from 2008 to 2013 Suggest Emerging Piperaquine Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baseline Ex Vivo and Molecular Responses of Plasmodium falciparum Isolates to Piperaquine before Implementation of Dihydroartemisinin-Piperaquine in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex Vivo Responses of Plasmodium falciparum Clinical Isolates to Conventional and New Antimalarial Drugs in Niger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iddo.org [iddo.org]
- 15. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Longitudinal ex vivo and molecular trends of chloroquine and piperaquine activity against Plasmodium falciparum and P. vivax before and after introduction of artemisinin-based combination therapy in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dihydroartemisinin-Piperaquine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the pharmacokinetic evaluation of the dihydroartemisinin-piperaquine (DHA-PPQ) combination therapy. The protocols and data presented herein are intended to assist in the preclinical assessment of this critical antimalarial drug regimen.
Application Notes
Dihydroartemisinin-piperaquine is a fixed-dose artemisinin-based combination therapy (ACT) recommended by the World Health Organization (WHO) for the treatment of uncomplicated malaria.[1][2] The rapid schizonticidal action of dihydroartemisinin (B1670584) (DHA), an active metabolite of artemisinin (B1665778) derivatives, is complemented by the prolonged prophylactic activity of piperaquine (B10710) (PPQ).[1] Understanding the pharmacokinetic profiles of both compounds is crucial for optimizing dosing regimens, assessing potential drug-drug interactions, and predicting clinical efficacy.
Animal models are indispensable tools in the preclinical development of antimalarial drugs, providing a physiological context to evaluate pharmacokinetic properties.[3] Rodent models, particularly mice and rats, are the most frequently used due to their cost-effectiveness, ease of handling, and the availability of established experimental procedures. While larger animal models such as rabbits, dogs, and non-human primates can provide data that is more readily extrapolated to humans, published pharmacokinetic studies of DHA-PPQ in these species are limited.
Key considerations when selecting an animal model for DHA-PPQ pharmacokinetic studies include the specific scientific question, the analytical capabilities available, and ethical considerations. This document provides detailed protocols for conducting pharmacokinetic studies in mice and rats, along with a summary of reported pharmacokinetic parameters to guide study design and data interpretation.
Data Presentation
The following tables summarize key pharmacokinetic parameters for dihydroartemisinin and piperaquine in various animal models. These values can serve as a reference for designing and interpreting new studies.
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| Rat | Intravenous | 10 | - | - | - | 0.95 | [4] |
| Rat | Intragastric | 10 | - | - | - | - | [4] |
| Mouse (Malaria-infected) | Intraperitoneal | 30 | - | - | - | - | [1] |
Note: Comprehensive pharmacokinetic data for DHA when administered as a combination with PPQ in rodents is not extensively available in the public domain. The data presented is for DHA administered alone or in combination with other agents.
Table 2: Pharmacokinetic Parameters of Piperaquine in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (days) | Reference(s) |
| Mouse (Healthy) | Intraperitoneal | 90 | ~300 | ~6 | 33,500 | 17.8 | [1] |
| Mouse (Malaria-infected) | Intraperitoneal | 90 | ~250 | ~6 | 27,300 | 16.1 | [1] |
| Rat | Intravenous | - | - | - | - | - | [5] |
| Rat | Oral | - | - | - | - | - | [5] |
Note: The long half-life of piperaquine is a key characteristic observed across species.
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic evaluation of DHA-PPQ in rodent models.
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the oral administration of DHA-PPQ to mice using a gavage needle.
Materials:
-
DHA-PPQ drug substance
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge for mice)
-
Animal restrainer (optional)
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of DHA-PPQ based on the desired dose and the number of animals.
-
Weigh the precise amount of DHA-PPQ powder.
-
Prepare the vehicle (e.g., 0.5% CMC in water).
-
Add a small amount of the vehicle to the drug powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration and a homogenous suspension. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the suspension to be administered. The maximum recommended oral gavage volume for mice is 10 ml/kg.[6][7]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6][7]
-
Once the needle has reached the predetermined depth, administer the drug suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Blood Sample Collection from Mice (Retro-orbital Sinus)
This protocol details the collection of blood samples from the retro-orbital sinus of mice. This procedure requires proper training and adherence to ethical guidelines.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anesthesia chamber and nose cone
-
Microhematocrit capillary tubes (heparinized)
-
Microcentrifuge tubes (e.g., 1.5 mL) containing an anticoagulant (e.g., EDTA)
-
Gauze pads
-
Topical ophthalmic anesthetic (e.g., proparacaine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Ensure the animal has reached a surgical plane of anesthesia (no response to a toe pinch).
-
Place the anesthetized mouse in lateral recumbency.
-
-
Blood Collection:
-
Apply a drop of topical ophthalmic anesthetic to the eye from which the sample will be collected.
-
Gently restrain the head and apply slight pressure to cause the eyeball to protrude slightly.
-
Insert a heparinized microhematocrit capillary tube at a 30-45 degree angle into the medial canthus of the eye, directing it towards the back of the orbit.[8][9]
-
Gently rotate the capillary tube to puncture the retro-orbital sinus. Blood will begin to flow into the tube.
-
Collect the desired volume of blood. The maximum recommended single blood collection volume from a mouse is approximately 10% of its total blood volume.[10]
-
Withdraw the capillary tube and apply gentle pressure to the eyelid with a clean gauze pad to ensure hemostasis.
-
-
Sample Processing:
-
Immediately transfer the collected blood into a microcentrifuge tube containing an anticoagulant.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Place the tube on ice until further processing.
-
Protocol 3: Plasma Preparation from Whole Blood
This protocol describes the separation of plasma from whole blood samples.
Materials:
-
Microcentrifuge tubes with anticoagulated whole blood
-
Refrigerated microcentrifuge
-
Pipettes and sterile tips
-
Clean, labeled cryovials for plasma storage
Procedure:
-
Centrifugation:
-
Plasma Collection:
-
Carefully aspirate the upper plasma layer using a pipette, being cautious not to disturb the buffy coat or red blood cell layer.[11]
-
Transfer the plasma to a clean, pre-labeled cryovial.
-
-
Storage:
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis of Dihydroartemisinin and Piperaquine in Plasma
This protocol provides a general workflow for the simultaneous quantification of DHA and PPQ in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized based on the available instrumentation.
Materials:
-
Plasma samples
-
Internal standards (IS) for DHA and PPQ (e.g., deuterated analogues)
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standards.
-
Add a precipitating agent, such as 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously to mix and precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for DHA, PPQ, and their respective internal standards.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of plasma standards with known concentrations of DHA and PPQ.
-
Calculate the concentration of DHA and PPQ in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of DHA-PPQ in rodents.
Caption: Simplified metabolic pathways of Dihydroartemisinin (DHA) and Piperaquine (PPQ).[3][14]
References
- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperaquine PK/PD Study Group | Infectious Diseases Data Observatory [iddo.org]
- 8. Pharmacokinetics of dihydroartemisinin and piperaquine in pregnant and nonpregnant women with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of high-dose intermittent and low-dose continuous oral artemisinin in dogs with naturally occurring tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperaquine Pharmacokinetic and Pharmacodynamic Profiles in Healthy Volunteers of Papua New Guinea after Administration of Three-Monthly Doses of Dihydroartemisinin–Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Artemisinin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the screening and characterization of artemisinin-based compounds. Detailed protocols for key assays are provided to assess the cytotoxic, pro-apoptotic, and anti-proliferative effects of these compounds on cancer cells, as well as their anti-malarial activity against Plasmodium falciparum.
Introduction to Artemisinin (B1665778) and its Derivatives
Artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua, and its semi-synthetic derivatives (e.g., artesunate, dihydroartemisinin, and artemether) are well-established antimalarial drugs.[1] Beyond their potent anti-parasitic activity, artemisinins have demonstrated significant anticancer properties.[2] Their mechanism of action is primarily attributed to the endoperoxide bridge within their structure, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][4] Cancer cells, with their elevated metabolic rate and higher iron content, are particularly susceptible to the cytotoxic effects of artemisinins.[3][5]
These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis in various cancer cell lines.[1][6][7] The screening of artemisinin-based compounds using robust and reproducible cell-based assays is crucial for the identification and development of novel anticancer and antimalarial therapeutics.
Cell-Based Assays for Anticancer Screening
A variety of in vitro assays are employed to evaluate the anticancer potential of artemisinin derivatives. These assays are essential for determining the cytotoxic and cytostatic effects of the compounds and for elucidating their mechanisms of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[8]
Workflow for MTT Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iddo.org [iddo.org]
- 4. abcam.cn [abcam.cn]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin-piperaquine for Intermittent Preventive Treatment (IPT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydroartemisinin-piperaquine (DHA-PQP) for intermittent preventive treatment (IPT) of malaria. This document includes summaries of key efficacy and pharmacokinetic data, detailed experimental protocols for relevant assays, and visualizations of the mechanisms of drug action and resistance.
Application Notes
Dihydroartemisinin-piperaquine is a fixed-dose artemisinin-based combination therapy (ACT) that has shown significant promise as a safe and effective agent for IPT in various populations at high risk of malaria, including pregnant women (IPTp), infants (IPTi), and school-aged children (IPTsc).[1] The long half-life of piperaquine (B10710) provides a prolonged prophylactic effect, making it a suitable candidate for intermittent preventive strategies.[1]
Efficacy of DHA-PQP in IPT Studies
DHA-PQP has been evaluated in numerous clinical trials, demonstrating high efficacy in reducing the burden of malaria.
Table 1: Efficacy of DHA-PQP in Intermittent Preventive Treatment in Pregnant Women (IPTp)
| Outcome Metric | DHA-PQP Efficacy | Comparator | Key Findings | Reference(s) |
| Placental Malaria | 69% lower prevalence | Sulfadoxine-Pyrimethamine (SP) | Superior protective efficacy of monthly DHA-PQP compared to SP. | [2] |
| Maternal Malaria at Delivery | 8.2% prevalence with DHA-PQP | 18.2% prevalence with SP | Significantly lower prevalence of maternal malaria at delivery with DHA-PQP. | [2] |
| Symptomatic Malaria | 0.02 incidence per person-year | 0.12 incidence per person-year with SP | Significantly lower incidence of symptomatic malaria during pregnancy with DHA-PQP. | [2] |
| Low Birth Weight | 4.6% prevalence with DHA-PQP | 9.6% prevalence with SP | Significantly lower prevalence of low birth weight in the DHA-PQP arm. | [2] |
| Peripheral Parasitemia at Delivery (HIV-positive women) | <1% (1/294) | 0% (0/308) with Placebo | No significant reduction in peripheral parasitemia at delivery in a low transmission setting. However, the intervention was deemed safe and reduced clinical malaria risk. | [3] |
Table 2: Efficacy of DHA-PQP in Intermittent Preventive Treatment in Infants (IPTi)
| Outcome Metric | DHA-PQP Efficacy | Comparator | Key Findings | Reference(s) |
| Clinical Malaria | 58% reduction in episodes | Placebo | A small trial showed substantial effects on clinical malaria. | [4] |
| Parasitemia | Moderate reduction | Placebo | Evidence of reduction in parasitemia. | [4] |
Table 3: Efficacy of DHA-PQP in Intermittent Preventive Treatment in School-aged Children (IPTsc)
| Outcome Metric | DHA-PQP Efficacy | Comparator | Key Findings | Reference(s) |
| Malaria Parasitemia (monthly IPTsc) | 84% reduction in incidence | Placebo | Monthly IPT with DHA-PQP was associated with a significant reduction in malaria parasitemia. | [1][4] |
| Clinical Malaria (monthly IPTsc) | 20% protective effect at 12 months | Standard of Care | Protective effect against clinical malaria was observed at 12 months. | [5] |
| Parasite Prevalence (after one year) | 81% reduction | Control | Significant reduction in parasite prevalence overall. | [6] |
| Clinical Malaria Incidence (after one year) | 41% reduction | Control | Overall reduction in clinical malaria incidence. | [6] |
Pharmacokinetics of Piperaquine
The pharmacokinetic properties of piperaquine, particularly its long elimination half-life, are central to its efficacy in IPT. However, physiological changes during pregnancy can alter its pharmacokinetic profile.
Table 4: Pharmacokinetic Parameters of Piperaquine in Pregnant vs. Non-Pregnant Women
| Pharmacokinetic Parameter | Pregnant Women (Median [Range]) | Non-Pregnant Women (Median [Range]) | Key Findings | Reference(s) |
| Total Drug Exposure (AUC) | No significant difference | No significant difference | Total piperaquine exposure was not significantly different between pregnant and non-pregnant women. | [7] |
| Apparent Volume of Distribution (Vz/F) | 602 L/kg | 877 L/kg | Significantly smaller apparent volume of distribution in pregnant women. | [7] |
| Terminal Elimination Half-life (t1/2z) | 17.8 days | 25.6 days | Significantly shorter terminal elimination half-life in pregnant women. | [7] |
| Total Drug Exposure (AUC) | 1,770 (1,200–5,600) hrng/mL | 858 (325–2,370) hrng/mL | Significantly higher total drug exposure after the first dose in pregnant women. | [8] |
| Time to Maximal Concentration (Tmax) | 4.00 (1.50–4.03) hr | 1.50 (0.500–8.00) hr | Significantly longer time to maximal concentration after the first dose in pregnant women. | [8] |
Note: Pharmacokinetic parameters can vary between studies due to differences in study design, patient populations, and analytical methods.
Molecular Mechanisms of Action and Resistance
Understanding the molecular pathways of DHA-PQP action and the mechanisms by which the Plasmodium falciparum parasite develops resistance is crucial for the long-term effectiveness of this therapy.
Dihydroartemisinin (DHA) , the active metabolite of artemisinin (B1665778) derivatives, is activated by ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole due to hemoglobin digestion. This activation cleaves the endoperoxide bridge of DHA, generating reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then alkylate and damage a wide range of parasite proteins and other biomolecules, leading to oxidative stress and parasite death.
Piperaquine (PQP) , a bisquinoline, is thought to function similarly to chloroquine (B1663885). It is believed to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. By inhibiting the conversion of heme into non-toxic hemozoin crystals, piperaquine leads to the accumulation of toxic heme within the parasite, causing its death.[9]
Resistance to DHA-PQP is a growing concern. Resistance to the artemisinin component is associated with mutations in the P. falciparum Kelch13 gene.[10] Piperaquine resistance is primarily linked to two key genetic markers:
-
Amplification of the plasmepsin 2 and plasmepsin 3 genes: Increased copy numbers of these genes, which encode hemoglobin-degrading proteases, are associated with piperaquine resistance.[10]
-
Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene: Specific mutations, such as T93S, H97Y, and F145I, have been shown to contribute to piperaquine resistance.[10]
Experimental Protocols
Quantification of Piperaquine in Human Plasma using LC-MS/MS (B15284909)
This protocol outlines a method for the determination of piperaquine concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1.1. Materials and Reagents
-
Piperaquine and internal standard (e.g., piperaquine-d6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (B78521) or Formic acid
-
Ultrapure water
-
Human plasma (blank)
-
LC-MS/MS system (e.g., API 2000)
-
Analytical column (e.g., Gemini C18, 50x2.0mm, 5μm)
2.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
2.1.3. LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.5 min: 55% to 100% B
-
1.5-2.0 min: 100% B
-
2.0-2.1 min: 100% to 55% B
-
2.1-2.5 min: 55% B
-
-
Flow Rate: 0.5 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for piperaquine and the internal standard.
2.1.4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of piperaquine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process and analyze the calibration standards and QC samples alongside the study samples.
Determination of plasmepsin 2 Gene Copy Number by qPCR
This protocol describes a quantitative PCR (qPCR) method to determine the copy number of the plasmepsin 2 gene in P. falciparum.
2.2.1. Materials and Reagents
-
Genomic DNA extracted from P. falciparum infected blood samples
-
qPCR master mix (e.g., EvaGreen or TaqMan-based)
-
Primers specific for plasmepsin 2
-
Primers for a single-copy reference gene (e.g., β-tubulin)
-
Reference genomic DNA from a P. falciparum strain with a known single copy of plasmepsin 2 (e.g., 3D7)
-
Real-time PCR instrument
2.2.2. qPCR Reaction Setup
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for either plasmepsin 2 or the reference gene, and nuclease-free water.
-
Add 2 µL of template DNA to each well of a 96-well plate.
-
Add 18 µL of the reaction mixture to each well for a final volume of 20 µL.
-
Run all samples and controls in triplicate.
2.2.3. qPCR Cycling Conditions
-
Initial denaturation: 98°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 58°C for 20 seconds
-
-
Melt curve analysis (for SYBR Green-based assays)
2.2.4. Data Analysis
-
Calculate the average Ct value for each sample and control for both the target (plasmepsin 2) and reference (β-tubulin) genes.
-
Calculate the ΔCt for each sample: ΔCt = Ct(plasmepsin 2) - Ct(β-tubulin).
-
Calculate the ΔΔCt relative to the single-copy reference strain: ΔΔCt = ΔCt(sample) - ΔCt(reference).
-
The copy number is calculated as 2^(-ΔΔCt).
Genotyping of pfcrt Gene Mutations by Nested PCR and Sanger Sequencing
This protocol details the steps for identifying single nucleotide polymorphisms (SNPs) in the pfcrt gene of P. falciparum.
2.3.1. Materials and Reagents
-
Genomic DNA from P. falciparum infected blood
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Outer and nested primers for the pfcrt gene fragment of interest (e.g., codons 72-76)
-
Agarose (B213101) and DNA loading dye
-
DNA purification kit
-
Sanger sequencing reagents and access to a capillary sequencing instrument
2.3.2. Nested PCR Amplification First Round PCR:
-
Set up a 50 µL reaction containing: 25 µL Taq Master Mix, 2 µL of each outer primer (10 µM), 10 µL of genomic DNA, and nuclease-free water to volume.
-
Cycling conditions:
-
Initial denaturation: 94°C for 10 minutes
-
35 cycles of: 94°C for 30 seconds, 59°C for 30 seconds, 72°C for 30 seconds
-
Final extension: 72°C for 10 minutes
-
Second Round (Nested) PCR:
-
Set up a 50 µL reaction containing: 25 µL Taq Master Mix, 1 µL of each nested primer (10 µM), 2 µL of the first-round PCR product, and nuclease-free water to volume.
-
Cycling conditions:
-
Initial denaturation: 94°C for 10 minutes
-
30 cycles of: 95°C for 30 seconds, 56°C for 30 seconds, 72°C for 30 seconds
-
Final extension: 72°C for 10 minutes
-
2.3.3. Product Verification and Purification
-
Run 5 µL of the nested PCR product on a 1.5% agarose gel to verify the amplification of the correct size fragment.
-
Purify the remaining PCR product using a commercial DNA purification kit according to the manufacturer's instructions.
2.3.4. Sanger Sequencing and Analysis
-
Quantify the purified PCR product.
-
Submit the purified product and a sequencing primer for Sanger sequencing.
-
Analyze the resulting chromatograms using appropriate software to identify SNPs by comparing the sequence to the pfcrt reference sequence.
Protocol for Cardiac Safety Monitoring (QTc Interval)
Given that piperaquine can cause a dose-dependent prolongation of the QT interval, careful cardiac safety monitoring is essential in clinical trials of DHA-PQP for IPT.[11]
2.4.1. ECG Recording Schedule
-
Baseline: Obtain a 12-lead ECG at screening or enrollment, prior to the first dose of DHA-PQP.
-
Post-Dose:
-
Obtain an ECG at the time of expected peak plasma concentration of piperaquine (e.g., 4-6 hours after the last dose of a 3-day course).
-
Consider additional ECGs at subsequent time points to assess the time course of any QTc changes.
-
-
Repeat Dosing: For studies involving multiple courses of DHA-PQP, repeat the post-dose ECG schedule after each course to evaluate for cumulative effects.
2.4.2. ECG Acquisition and Interpretation
-
Use a standardized 12-lead ECG machine.
-
Ensure the patient is resting in a supine position for at least 10 minutes before the recording.
-
ECGs should be read by a qualified cardiologist, ideally blinded to treatment allocation.
-
The QT interval should be corrected for heart rate using both Bazett's (QTcB) and Fridericia's (QTcF) formulas, as the latter is generally more reliable at heart rates outside the normal range.[11]
2.4.3. Thresholds for Concern and Action
-
Pre-specify thresholds for QTc prolongation in the study protocol that would trigger further evaluation or discontinuation of the study drug.
-
Commonly used thresholds include:
-
QTc > 450 ms in males or > 470 ms in females
-
QTc > 500 ms
-
An increase in QTc of > 60 ms from baseline
-
-
Any significant QTc prolongation or related adverse events (e.g., syncope, palpitations) should be reported promptly to the study sponsor and relevant ethics committees.
Visualizations
Caption: Mechanism of action of Dihydroartemisinin (DHA).
Caption: Key molecular mechanisms of piperaquine resistance.
Caption: Generalized workflow for an IPT clinical trial.
References
- 1. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics of Piperaquine in Pregnant Women in Sudan with Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperaquine Pharmacokinetics in Pregnancy Study Group | Infectious Diseases Data Observatory [iddo.org]
- 9. Molecular markers of dihydroartemisinin-piperaquine resistance in northwestern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
Application of Dihydroartemisinin (DHA) in Cancer Xenograft Models: A Comprehensive Guide for Researchers
Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial drug that has garnered significant attention for its anti-cancer properties.[1] Preclinical studies utilizing cancer xenograft models have demonstrated its efficacy in inhibiting tumor growth, inducing apoptosis, and modulating key signaling pathways across a variety of cancer types.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DHA in cancer xenograft models.
I. Quantitative Data Summary
The following tables summarize the in vivo efficacy of Dihydroartemisinin as a monotherapy and in combination with other agents in various cancer xenograft models.
Table 1: Efficacy of Dihydroartemisinin Monotherapy in Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | DHA Dosage & Route | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer | BxPC-3 | Nude BALB/c | 50 mg/kg/day, intraperitoneal | 21 days | Dose-dependent inhibition of tumor growth. | [4] |
| Ovarian Cancer | A2780 | Athymic Nude (BALB/c, nu/nu) | 10 & 25 mg/kg/day, intraperitoneal | 21 days | 24% and 41% tumor growth inhibition, respectively. | [5] |
| Ovarian Cancer | OVCAR-3 | Athymic Nude (BALB/c, nu/nu) | 10 & 25 mg/kg/day, intraperitoneal | 21 days | 14% and 37% tumor growth inhibition, respectively. | [5] |
| Rhabdomyosarcoma | Rh30 | CB17SC scid-/- | 50 & 100 mg/kg/day, intraperitoneal (artesunate) | Not Specified | 58% and 65% tumor growth inhibition, respectively. | [6] |
| Hepatocellular Carcinoma | HepG2.2.15 | Nude | 112 & 133 mg/kg/day, route not specified | Not Specified | Significant time- and dose-dependent suppression of tumor growth. | [7] |
Table 2: Efficacy of Dihydroartemisinin in Combination Therapy in Cancer Xenograft Models
| Cancer Type | Combination Agent | Cell Line(s) | Mouse Strain | Key Findings | Reference |
| Ovarian Cancer | Carboplatin (B1684641) | A2780, OVCAR-3 | Athymic Nude | Combination of 25 mg/kg DHA and carboplatin led to 70% tumor growth inhibition in both models. | [5] |
| Lung Carcinoma | Cyclophosphamide | Lewis Lung Carcinoma (LLC) | Not Specified | Greater degree of tumor growth inhibition when DHA and chemotherapeutics were used in combination. | [8] |
| Lung Carcinoma | Cisplatin | A549 | Not Specified | Enhanced tumor growth inhibition with combined treatment. | [8] |
| Breast Cancer | Paclitaxel | MCF-7 | Not Specified | Significantly higher inhibition rate with the combined treatment. | [1] |
II. Key Signaling Pathways Modulated by Dihydroartemisinin
DHA exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.
Caption: Key signaling pathways modulated by Dihydroartemisinin (DHA).
III. Experimental Protocols
This section provides detailed methodologies for conducting in vivo efficacy studies of Dihydroartemisinin using cancer xenograft models.
A. Experimental Workflow
The following diagram outlines a typical experimental workflow for a DHA xenograft study.
Caption: Typical experimental workflow for a DHA xenograft study.
B. Detailed Protocols
1. Cell Lines and Culture
-
Cell Lines: Commonly used human cancer cell lines include A549 (lung carcinoma), HCT116 (colorectal carcinoma), PC-3 (prostate cancer), BxPC-3 (pancreatic cancer), and A2780 (ovarian cancer).[1][4][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.[1]
2. Xenograft Mouse Model
-
Animal Strains: Immunodeficient mice, such as BALB/c nude or NOD/SCID mice, aged 4-6 weeks, are used to prevent the rejection of human tumor xenografts.[1]
-
Implantation: A suspension of 1 x 106 to 5 x 106 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[1][6]
3. Drug Preparation and Administration
-
Preparation: Dihydroartemisinin is typically dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.[1] For oral administration, DHA can be suspended in a vehicle like a 0.5% solution of carboxymethylcellulose (CMC).[9]
-
Administration: Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage. Doses can range from 20 to 200 mg/kg of body weight, administered daily or on alternate days.[1][9]
4. Tumor Growth Measurement and Analysis
-
Monitoring: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.[1]
-
Tumor Volume Calculation: Tumor volume is calculated using the formula: (L × W²)/2.[1]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]
-
Tumor Growth Inhibition (TGI): TGI is calculated to assess the efficacy of the treatment.
5. Biomarker Analysis
-
Immunohistochemistry (IHC): Excised tumor tissues are often fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[1][10]
-
Western Blotting: Tumor lysates can be used for Western blotting to quantify the expression of key proteins in signaling pathways modulated by DHA.[1]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on the specific cancer model and research objectives. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin inhibits HepG2.2.15 proliferation by inducing cellular senescence and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dihydroartemisinin inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SYBR Green I Based Assay for Antimalarial Drug Testing in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the accelerated discovery and development of novel antimalarial compounds. A crucial step in this process is the in vitro assessment of a compound's efficacy against the parasite. The SYBR Green I-based fluorescence assay is a widely adopted method for the high-throughput screening of antimalarial drugs.[1][2][3] This method offers a simple, cost-effective, and reliable alternative to traditional radioisotope-based assays, measuring parasite DNA content as a direct indicator of parasite viability and growth.[2][4]
These application notes provide a detailed protocol for utilizing the SYBR Green I assay to determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum in an in vitro setting.
Principle of the Assay
The SYBR Green I assay quantifies the proliferation of intraerythrocytic malaria parasites by measuring the amount of parasite DNA.[5][6] SYBR Green I is a fluorescent dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA.[7] In this assay, parasitized red blood cells are incubated with serial dilutions of an antimalarial drug. Following the incubation period, a lysis buffer containing SYBR Green I is added to each well. The lysis buffer disrupts the red blood cells and the parasites, releasing the parasite's DNA. The SYBR Green I dye then intercalates with the parasite DNA, and the resulting fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of parasite DNA, which in turn reflects the number of viable parasites. A reduction in fluorescence in the presence of a drug indicates inhibition of parasite growth.
dot
Caption: Principle of the SYBR Green I based antimalarial assay.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Notes |
| Parasite Culture | P. falciparum strains (e.g., 3D7, Dd2) | Chloroquine-sensitive and resistant strains are recommended.[4] |
| Human erythrocytes (O+) | Washed three times in RPMI-1640 medium.[7] | |
| Complete Medium (CM) | RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[4] | |
| Gas mixture | 5% CO2, 5% O2, 90% N2.[4] | |
| Assay Reagents | SYBR Green I nucleic acid gel stain (10,000x in DMSO) | Store protected from light.[7] |
| Lysis Buffer | See preparation details below. | |
| Antimalarial drugs (test compounds and controls) | Prepare stock solutions in appropriate solvents (e.g., DMSO, ethanol).[7] | |
| Equipment | 96-well flat-bottom microtiter plates | Sterile, tissue culture treated. |
| Fluorescence plate reader | With excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5] | |
| Incubator | 37°C.[4] | |
| Biosafety cabinet | For sterile cell culture work. | |
| Centrifuge | For washing erythrocytes. | |
| Light microscope | For monitoring parasite cultures. | |
| Pipettes and sterile tips |
Experimental Protocols
Preparation of Lysis Buffer
The lysis buffer is crucial for disrupting the cells and releasing the parasite DNA.
| Component | Final Concentration | Amount for 1 Liter |
| Tris-HCl, pH 7.5 | 20 mM | 20 mL of 1 M stock |
| EDTA | 10 mM | 20 mL of 0.5 M stock |
| Saponin | 0.016% (w/v) | 160 mg |
| Triton X-100 | 1.6% (v/v) | 16.0 mL |
| Cell culture water | - | to 1 Liter |
Protocol:
-
Dissolve the components in cell culture water using a magnetic stirrer.[5]
-
Adjust the pH to 7.5 using concentrated HCl.[5]
-
Bring the final volume to 1 Liter with cell culture water.[5]
-
Filter sterilize the solution using a 0.2 µm pore filter.[5]
-
Store at room temperature.[5]
Preparation of SYBR Green I Working Solution
Prepare the SYBR Green I working solution fresh on the day of use and protect it from light.
-
Dilute the 10,000x SYBR Green I stock solution 1:500 in lysis buffer to create a 20x working solution.[5] For one 96-well plate, you will need approximately 10 mL of this working solution.
P. falciparum Culture Maintenance
Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for the drug sensitivity assay.[4]
-
Maintain parasite cultures in sterile culture flasks at a 2-5% hematocrit in Complete Medium.[4]
-
Incubate the flasks at 37°C in a modular incubation chamber flushed with a gas mixture of 5% CO2, 5% O2, and 90% N2.[4]
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.[4]
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%.[4]
-
For the assay, it is recommended to use synchronized ring-stage parasites.
SYBR Green I-based IC50 Determination Assay
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. ajtmh.org [ajtmh.org]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin in Colorectal Carcinoma Cells: Application Notes and Protocols for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant anticancer activity across various cancer types, including colorectal carcinoma (CRC).[1][2] Its therapeutic potential in oncology is attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation and migration in cancer cells, while showing limited cytotoxicity to normal cells.[1][3] Mechanistically, DHA's anticancer effects in colorectal cancer are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and the generation of reactive oxygen species (ROS).[1][2][4]
These application notes provide a comprehensive guide for researchers investigating the effects of DHA on colorectal carcinoma cells. This document outlines detailed protocols for key in vitro assays, summarizes quantitative data from published studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Summary of Dihydroartemisinin's Effects
The efficacy of DHA varies among different colorectal cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), as well as the effects on apoptosis and cell cycle distribution, as reported in the literature.
Table 1: IC50 Values of Dihydroartemisinin in Colorectal Cancer Cell Lines
| Cell Line | Stage of CRC | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| SW1116 | Early-stage | 63.79 ± 9.57 | Not Reported | Not Reported | [5] |
| SW480 | Early-stage | 65.19 ± 5.89 | Not Reported | 39 | [5][6] |
| SW620 | Late-stage | 15.08 ± 1.70 | Not Reported | 42.8 | [5][6] |
| DLD-1 | Late-stage | Not Reported | Not Reported | Not Reported | [5] |
| HCT116 | Late-stage | 38.46 ± 4.15 | 21.45 | Not Reported | [5][7] |
| COLO205 | Late-stage | Not Reported | Not Reported | Not Reported | [5] |
| SW948 | Not Specified | >50 | ~30 | Not Reported | [3] |
| RKO | Not Specified | Not Reported | Not Reported | Not Reported | [1] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay method.
Table 2: Effect of Dihydroartemisinin on Apoptosis and Cell Cycle in Colorectal Cancer Cells
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Apoptosis Induction | Cell Cycle Arrest | Reference |
| RKO | 50, 95, 150 | 48 | Increased apoptosis with increasing concentration | G2/M phase arrest | [1] |
| HCT-116 | Not Specified | Not Specified | Induced apoptotic cell death | G1 phase arrest | [2] |
| HCT116, DLD1, RKO | 10, 20 | 48 | Dramatically increased apoptosis | G2 phase arrest | [7] |
| HCT116 | 3, 10 | 24 and 48 | Increased subG1 population at 48h | G0/G1 phase arrest | [8] |
| SW948 | 30, 50 | 48 | Increased activation of caspase-3 and cleaved PARP | Not Reported | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dihydroartemisinin (DHA) signaling pathways in colorectal cancer cells.
Caption: General experimental workflow for studying DHA in CRC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of DHA on the viability and proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., RKO, HCT116)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dihydroartemisinin (DHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
DHA Treatment: Prepare serial dilutions of DHA in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of medium containing different concentrations of DHA (e.g., 0, 25, 50, 100 µmol/L).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest DHA concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the DHA concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Colorectal cancer cell line
-
6-well plates
-
DHA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^5 cells/well in 6-well plates and allow them to attach overnight.[8] Treat the cells with the desired concentrations of DHA for the appropriate time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Colorectal cancer cell line
-
6-well plates
-
DHA
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired duration (e.g., 48 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C overnight.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[7]
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS.
Materials:
-
Colorectal cancer cell line
-
12-well plates
-
DHA
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 12-well plates and treat with the desired concentrations of DHA for the specified time (e.g., 8 and 24 hours).[8]
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by DHA.
Materials:
-
Colorectal cancer cell line
-
DHA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, p-Akt, Akt, p-p38, p38, Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with DHA, wash them with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein expression levels.
References
- 1. journalononcology.org [journalononcology.org]
- 2. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalononcology.org [journalononcology.org]
- 5. Dihydroartemisinin is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing dihydroartemisinin as a novel anticancer agent against colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin as a Sensitizing Agent to Carboplatin in Ovarian Cancer Cells
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to the development of chemoresistance. Carboplatin (B1684641) is a cornerstone of first-line chemotherapy for ovarian cancer; however, acquired resistance often leads to treatment failure.[1] Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anticancer activities in various cancer types, including ovarian cancer.[2][3] Emerging evidence indicates that DHA can enhance the cytotoxic effects of conventional chemotherapeutic agents like carboplatin, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1][2]
These application notes provide a summary of the key findings and detailed protocols for investigating the synergistic effects of DHA and carboplatin in ovarian cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The combination of Dihydroartemisinin (DHA) with Carboplatin (CBP) has been shown to significantly enhance the inhibition of cell viability and induction of apoptosis in human ovarian cancer cell lines.
Table 1: Effect of DHA on Carboplatin Cytotoxicity in Ovarian Cancer Cell Lines
| Cell Line | Treatment (48h) | IC50 of Carboplatin (µM) | Fold Sensitization |
| A2780 | Carboplatin alone | ~50 | - |
| Carboplatin + 1 µM DHA | <10 | >5 | |
| OVCAR-3 | Carboplatin alone | ~100 | - |
| Carboplatin + 1 µM DHA | ~10 | 10 |
Data compiled from in vitro studies demonstrating the synergistic effects of DHA and carboplatin. The fold sensitization is estimated based on the reduction in the IC50 value of carboplatin in the presence of DHA.
Table 2: Apoptosis Induction by DHA and Carboplatin in Ovarian Cancer Cells
| Cell Line | Treatment (24h) | Percentage of Apoptotic Cells (%) |
| A2780 | Control | <5 |
| 1 µM DHA | ~10 | |
| 500 µM Carboplatin | ~15 | |
| 1 µM DHA + 500 µM Carboplatin | >30 | |
| OVCAR-3 | Control | <5 |
| 1 µM DHA | ~8 | |
| 500 µM Carboplatin | ~12 | |
| 1 µM DHA + 500 µM Carboplatin | >25 |
This table summarizes the percentage of apoptotic cells as determined by flow cytometry after treatment with DHA, carboplatin, or a combination of both.[1]
Signaling Pathways and Experimental Workflow
The synergistic effect of DHA and carboplatin is believed to be mediated through the induction of apoptosis via both intrinsic and extrinsic pathways.
Caption: Proposed mechanism of DHA and carboplatin synergy in ovarian cancer cells.
Caption: General experimental workflow for studying DHA and carboplatin synergy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human ovarian cancer cell lines A2780 and OVCAR-3 are commonly used. Non-tumorigenic human ovarian surface epithelial cells (e.g., IOSE144) can be used as a control.[1][2]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents:
-
Dihydroartemisinin (DHA): Dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM) and stored at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Carboplatin (CBP): Dissolved in sterile phosphate-buffered saline (PBS) or culture medium to prepare a stock solution and stored as recommended by the supplier.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DHA and carboplatin.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of carboplatin in the presence or absence of a fixed concentration of DHA (e.g., 1 µM) for 24, 48, or 72 hours.[1]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 values are determined from the dose-response curves.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with DHA, carboplatin, or the combination for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
In Vivo Xenograft Model
Animal studies are crucial to validate the in vitro findings.
-
Procedure:
-
Subcutaneously inject ovarian cancer cells (e.g., 5 x 10^6 A2780 or OVCAR-3 cells) into the flank of female nude mice.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, DHA alone, carboplatin alone, DHA + carboplatin).
-
Administer treatments as per the established schedule (e.g., intraperitoneal injection of carboplatin and oral gavage of DHA).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Conclusion
The provided data and protocols outline a framework for investigating the potential of dihydroartemisinin to sensitize ovarian cancer cells to carboplatin. The synergistic effect appears to be mediated by the enhanced induction of apoptosis.[1][2] These findings support further preclinical and clinical evaluation of DHA as an adjunct to conventional chemotherapy for ovarian cancer.
References
- 1. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroartemisinin-Piperaquine (DHA-PPQ) Dose Optimization for Pediatric Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dihydroartemisinin-piperaquine (DHA-PPQ) dose optimization for pediatric populations.
Frequently Asked Questions (FAQs)
Q1: Why is weight-based dosing of DHA-PPQ problematic in young and malnourished children?
A1: Weight-based dosing, extrapolated from adult studies, often leads to underdosing in young and malnourished children.[1][2][3] This is due to physiological differences that alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the drugs.[1] Underdosing can result in treatment failure, parasite recrudescence, and the development of drug resistance.[1][2][3] Studies have shown that a significant percentage of children under five do not achieve the target drug concentrations needed for a curative response with standard weight-based regimens.
Q2: What are the target plasma concentrations for piperaquine (B10710) (PPQ) to ensure efficacy?
A2: A piperaquine (PPQ) concentration of 15.4 ng/mL is estimated to reduce the hazard of malaria by 95%.[4] Another important target is the day 7 capillary plasma piperaquine concentration, with a cutoff of ≥57 ng/mL being predictive of treatment success. Venous plasma concentrations below 30 ng/mL on day 7 are predictive of treatment failures.[5]
Q3: What alternative dosing strategies to weight-based dosing are being investigated?
A3: Several alternative strategies are being explored to optimize DHA-PPQ dosing in children:
-
Age-based dosing: This strategy can improve malaria protection in young or malnourished children.[4] However, it may also increase the risk of underdosing compared to weight-based dosing if not carefully designed.[6]
-
Extended dosing regimens: Extending the duration of treatment, for instance, by providing additional doses, has been shown in simulations to significantly increase the proportion of children reaching target drug concentrations.[1][2][3]
-
Increased dosage: For children under 25kg, a minimum daily dose of 2.5 mg/kg of dihydroartemisinin (B1670584) and 20 mg/kg of piperaquine is recommended.[7] Population-based simulations suggest that small children would benefit from a higher dosage.[8][9]
Q4: What is the role of pharmacokinetic/pharmacodynamic (PK/PD) modeling in dose optimization?
A4: PK/PD modeling is a critical tool for understanding the relationship between drug dosage, plasma concentration, and therapeutic effect.[4] It allows researchers to:
-
Simulate different dosing regimens to predict their efficacy and safety in various pediatric subpopulations (e.g., by age, weight, or nutritional status).[1][2][3][4]
-
Identify optimal drug exposure targets for desired clinical outcomes.
-
Design more efficient and informative clinical trials.[10]
Troubleshooting Guides
Problem 1: High rate of treatment failure despite adherence to standard weight-based dosing.
-
Possible Cause: Underdosing due to physiological differences in the pediatric population, particularly in children under 5 years of age or those who are malnourished.[1][4]
-
Troubleshooting Steps:
-
Review patient demographics: Analyze if treatment failures are concentrated in specific age or weight bands.
-
Measure drug concentrations: If feasible, conduct therapeutic drug monitoring to determine if patients are achieving target piperaquine concentrations.
-
Consider alternative dosing: Based on emerging evidence, consider designing studies that evaluate higher doses, extended regimens, or age-based dosing for vulnerable subpopulations.[4][8][9]
-
Problem 2: Difficulty in obtaining sufficient blood volume for pharmacokinetic analysis in infants.
-
Possible Cause: Ethical and practical limitations on blood sampling volumes in very young children.
-
Troubleshooting Steps:
-
Utilize sparse sampling: Design studies that require smaller numbers of samples per individual. Population PK modeling can effectively analyze sparse data from a larger group of subjects.
-
Employ highly sensitive analytical methods: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) that can quantify drug concentrations in small plasma volumes (e.g., 25 µL).[1][2]
-
Use capillary blood sampling: Finger or heel stick capillary sampling is a less invasive alternative to venous draws for obtaining small blood volumes.[11]
-
Problem 3: Variability in piperaquine plasma concentrations between capillary and venous blood samples.
-
Possible Cause: Physiological differences between capillary and venous blood can lead to variations in drug concentrations.
-
Troubleshooting Steps:
-
Establish a correlation: If using both sampling methods, it is crucial to perform a correlation analysis to understand the relationship between capillary and venous concentrations. A study found the linear relationship to be: Ccap = 1.04 × Cven + 4.20.[11]
-
Consistent sampling method: For a given study, try to use a consistent sampling method to minimize variability.
-
Logarithmic transformation: Natural logarithm transformation of concentration data can improve the correlation between capillary and venous samples.[11]
-
Data Presentation
Table 1: Comparison of DHA-PPQ Dosing Regimens and Outcomes in Pediatric Populations
| Dosing Regimen | Population | Key Findings | Reference |
| WHO-Recommended Weight-Based | Children <5 years in high-malaria-burden countries | Estimated that 75% of children reached the 200 ng/mL lumefantrine (B1675429) threshold and 77% were malaria-free for 42 days. | [1][2][3] |
| Alternative Dosing (based on expected weight for malnourished children) | Malnourished children <5 years | 5% more children achieved target lumefantrine levels compared to standard WHO guidelines. | [1][2][3] |
| Alternative + Extended Dosing | Malnourished children <5 years | 22% more children achieved the target lumefantrine levels. 97% reached 200 ng/mL, and 88% were malaria-free for 42 days. | [1][2][3] |
| Intermittent Preventive Treatment (IPT) with DP every 4 weeks | Children 2-24 months of age in Uganda | Associated with 95% protective efficacy. | [4] |
| Intermittent Preventive Treatment (IPT) with DP every 12 weeks | Children 2-24 months of age in Uganda | Significantly lower protective efficacy compared to the 4-week regimen. | [4] |
| Increased DHA-PPQ Dosage (WHO 2015 Guideline) | Children aged 2.33–58.1 months | Simulations predicted a relative reduction in malaria incidence of up to 58% during the high transmission season with an increased and extended dosing schedule. | [8][9] |
Table 2: Recommended Piperaquine (PPQ) Therapeutic Targets
| Parameter | Target Concentration | Significance | Reference |
| Piperaquine Plasma Concentration | 15.4 ng/mL | Reduces the hazard of incident malaria by 95%. | [4] |
| Day 7 Capillary Plasma Piperaquine Concentration | ≥57 ng/mL | Predictor of therapeutic success. | [5] |
| Day 7 Venous Plasma Piperaquine Concentration | <30 ng/mL | Predictive of treatment failures. | [5] |
Experimental Protocols
1. Quantification of Piperaquine in Capillary Plasma using LC-MS/MS
This protocol is adapted from validated methods for quantifying piperaquine in small plasma volumes.[1][2][11]
-
Sample Collection: Collect capillary blood via finger or heel stick into micro-capillary tubes. Separate plasma by centrifugation.
-
Sample Preparation:
-
Aliquot 25 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of a protein precipitation solution (e.g., methanol-water (1:1, v/v) containing 5% trichloroacetic acid and a deuterated internal standard like PQ-d6).[1][2]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at high speed (e.g., 25,000 x g) for 3 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., a pentafluorophenyl (PFP) or C18 column) with a gradient elution program.
-
Ionization: Employ atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+).[1][11]
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for piperaquine and the internal standard.
-
2. Assessment of Malaria Parasitemia
-
Microscopy:
-
Prepare thick and thin blood films from collected blood samples.
-
Stain the films with Giemsa stain.
-
Examine the slides under a microscope at 100x magnification (oil immersion).
-
Count the number of asexual parasites per 200-500 white blood cells (WBCs) on the thick film.
-
Calculate parasite density (parasites/µL) using the formula: (Number of parasites counted / Number of WBCs counted) x Assumed WBC count (e.g., 8000/µL).[12]
-
-
Quantitative PCR (qPCR):
-
DNA Extraction: Extract DNA from a known volume of whole blood or packed red blood cells using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[4]
-
qPCR Assay: Perform a real-time PCR targeting a multi-copy parasite gene, such as the 18S ribosomal RNA gene, using specific primers and a fluorescent probe.[4]
-
Quantification: Use a standard curve of known parasite densities to quantify the parasite load in the samples.
-
Mandatory Visualizations
Caption: Workflow for Piperaquine Pharmacokinetic (PK) Analysis.
Caption: Key Factors in Pediatric DHA-PPQ Dose Optimization.
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. PBPK‐Led Assessment of Antimalarial Drug Concentrations in Breastmilk: A Strategy for Optimal Use of Prediction Methods to Guide Decision Making in an Understudied Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validation study of microscopy versus quantitative PCR for measuring Plasmodium falciparum parasitemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Description: A validation study of microscopy versus quantitative PCR for measuring Plasmodium falciparum parasitemia :: Open Polar [openpolar.no]
- 6. stata.com [stata.com]
- 7. Nonlinear Mixed-Effects Modelling of In Vitro Drug Susceptibility and Molecular Correlates of Multidrug Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and application of a PBPK modeling strategy to support antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
Technical Support Center: Piperaquine Insolubility in In Vitro Assays
Welcome to the technical support center for troubleshooting piperaquine (B10710) insolubility. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with piperaquine solubility in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is piperaquine difficult to dissolve?
Piperaquine is a bisquinoline compound and a weak base with four pKa values (two at approximately 8.6 and two at 6.5).[1][2] Its free base form is lipophilic and poorly soluble in neutral aqueous solutions, methanol, and acetonitrile.[2][3] Solubility is highly dependent on pH; it becomes much more hydrophilic and soluble in acidified solvents where it can be protonated.[2][3] It is commonly supplied as a tetraphosphate (B8577671) salt to improve its aqueous solubility.[4][5][6]
Q2: What is the best solvent to prepare a piperaquine stock solution?
The choice of solvent depends on the specific form of piperaquine (free base vs. salt) and the required concentration. There are conflicting reports in commercial datasheets regarding solubility in DMSO, with some stating it is soluble[7] and others stating it is insoluble or only slightly soluble.[5][6][8] Water is a viable option for the phosphate (B84403) salt form, though it may require sonication.[4][5][6][9] Acidified solvents are also effective.[3][10]
For in vitro assays, preparing a stock in a culture-compatible solvent is crucial. A stock solution of piperaquine tetraphosphate has been successfully prepared in 0.5% lactic acid for use in P. falciparum cultures, with final dilutions made in sterile water.[10] This method avoids the potential toxicity associated with solvents like DMSO in sensitive cell-based assays.[10]
Table 1: Solubility of Piperaquine (Phosphate/Tetraphosphate Salt) in Common Solvents
| Solvent | Reported Solubility | Conditions/Notes | Source(s) |
| Water (H₂O) | 6 - 10 mg/mL | Requires sonication. | [4][5][6][9] |
| DMSO | Insoluble to 5 mg/mL | Reports vary significantly. May require warming and sonication. Use fresh, anhydrous DMSO.[4][5][6][8] | [4][5][6][8] |
| 0.5% Lactic Acid | Sufficient for stock solution | Used for preparing culture-compatible stock solutions. | [10] |
| Methanol (MeOH) | Soluble (form not specified) | Used for analytical standard preparation. | [11] |
| Acidified MeOH-Water | Soluble | Used for preparing analytical standards (e.g., with 0.5% formic acid).[1][12] | [1][12] |
Q3: My piperaquine precipitated after I added it to my cell culture medium. What should I do?
Precipitation upon addition to neutral, buffered cell culture media is a common issue due to the pH-dependent solubility of piperaquine. The physiological pH (~7.4) of most culture media reduces the solubility of this weakly basic compound, causing it to crash out of solution.
Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for piperaquine precipitation.
Q4: How does pH affect piperaquine solubility and what can I do about it?
Piperaquine is a weak base. In acidic environments (low pH), its nitrogen atoms become protonated, making the molecule charged and thus more soluble in aqueous solutions. In neutral or alkaline environments (higher pH), it exists in its less-protonated, free base form, which is significantly less soluble.[2][3] Cell culture media is typically buffered to a physiological pH of ~7.2-7.4, which promotes the less soluble form of the drug.
Caption: Relationship between pH and piperaquine solubility.
Mitigation Strategy: To overcome this, prepare the initial high-concentration stock in a suitable acidic solvent (like 0.5% lactic acid) and then perform serial dilutions into your culture medium.[10] This gradual change in pH is less likely to cause immediate precipitation compared to a large, single-step dilution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Piperaquine Stock Solution in 0.5% Lactic Acid
This protocol is adapted from methodologies used for in vitro antimalarial assays.[10]
Materials:
-
Piperaquine Tetraphosphate (MW ~999.55 g/mol )[4]
-
Lactic Acid (Sigma-Aldrich or equivalent)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare 0.5% Lactic Acid Solution:
-
Add 50 µL of lactic acid to 9.95 mL of sterile, deionized water.
-
Mix thoroughly and filter-sterilize using a 0.22 µm filter.
-
-
Weigh Piperaquine:
-
Accurately weigh out ~10 mg of piperaquine tetraphosphate powder. (For 1 mL of a 10 mM stock, you will need 9.99 mg).
-
-
Dissolve Piperaquine:
-
Storage:
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes | Source(s) |
| 0 - 4°C | 1 month | For solutions stored in solvent. | [4] |
| -20°C | 1 month | Sealed storage, away from moisture. | [5][6] |
| -80°C | 6 months | Sealed storage, away from moisture. | [5][6] |
Best Practices for In Vitro Assays
-
Use the Salt Form: Whenever possible, use a salt form of piperaquine (e.g., tetraphosphate) for improved initial solubility.[4][5][6]
-
Fresh Solvents: When using organic solvents like DMSO, ensure they are anhydrous, as absorbed moisture can reduce solubility.[8]
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions in the final culture medium rather than a single large dilution step. This minimizes the risk of precipitation.
-
Vortex Between Dilutions: Ensure the solution is mixed thoroughly after each dilution step before proceeding to the next.
-
Solvent Control: Always include a vehicle control in your experiments, using the same concentration of the solvent (e.g., 0.5% lactic acid diluted to the final concentration) that is present in your highest drug concentration condition.[10]
-
Final Concentration: Be mindful that the effective concentrations for piperaquine against parasites like P. falciparum are often in the nanomolar range.[10][13] Preparing excessively high working concentrations in the final assay volume is often unnecessary and increases the risk of precipitation.
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 3. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Piperaquine phosphate | Antimalarial | TargetMol [targetmol.com]
- 10. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Managing Adverse Effects of Dihydroartemisinin-Piperaquine in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with dihydroartemisinin-piperaquine (DHA-PQP) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with dihydroartemisinin-piperaquine (DHA-PQP) administration in clinical trials?
A1: The most frequently reported adverse effects associated with DHA-PQP are generally mild to moderate and include gastrointestinal disturbances and neurological symptoms. Cardiotoxicity, specifically QTc interval prolongation, is a notable but less frequent adverse effect.
Q2: Is cardiotoxicity a significant concern with DHA-PQP?
A2: Piperaquine, a component of DHA-PQP, is known to cause a concentration-dependent prolongation of the QTc interval on an electrocardiogram (ECG).[1][2] While this is a recognized effect, the risk of clinically significant cardiac events is considered low when administered at therapeutic doses to patients without pre-existing cardiac conditions.[3] However, careful monitoring is crucial in a clinical trial setting.
Q3: What are the known neurological adverse effects of DHA-PQP?
A3: Common neurological side effects include headache and dizziness.[4][5] Rare but serious neurological events have been reported, such as a case of choreoathetosis (involuntary twisting movements) that resolved after discontinuing the drug.[6][7]
Q4: Are there any significant hematological or hepatic adverse effects associated with DHA-PQP?
A4: Changes in hematological and biochemical indices have been reported.[6] Some studies have noted transient, mild-to-moderate elevations in liver enzymes (ALT and AST).[8] Anemia and thrombocytopenia have also been observed in patients with malaria, and it can be challenging to distinguish between disease- and drug-induced effects.[9]
Troubleshooting Guides
Management of Cardiac Adverse Events: QTc Prolongation
Issue: A trial participant exhibits a prolonged QTc interval on an ECG after DHA-PQP administration.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the ECG to verify the QTc prolongation. Ensure the QTc is corrected for heart rate using an appropriate formula, such as the Fridericia (QTcF) or Bazett (QTcB) formula, as specified in the trial protocol.[3][10]
-
Assess Clinical Significance:
-
Evaluate the patient for symptoms such as palpitations, dizziness, or syncope.[10]
-
Review the patient's medical history for risk factors for Torsades de Pointes (TdP), including congenital long QT syndrome, female sex, age >65 years, and electrolyte disturbances.[1]
-
Check for concomitant medications that can also prolong the QTc interval.[1]
-
-
Risk Stratification and Management:
-
QTc >440 ms (B15284909) (Men) or >470 ms (Women), but <500 ms: Consider reducing the dose or switching to a drug with a lower effect. Repeat the ECG and consider a cardiology review.[11]
-
QTc >500 ms: This is a more critical situation. Stop the administration of the suspected causative drug(s) and switch to a medication with a lower effect. An immediate cardiology review is necessary. If the patient experiences syncope or pre-syncope, immediate ECG monitoring for ventricular arrhythmias should be initiated.[11]
-
-
Monitor Electrolytes: Check serum potassium and magnesium levels and correct any abnormalities.
-
Documentation and Reporting: Document all findings, interventions, and outcomes in the participant's record and report the adverse event according to the clinical trial protocol and regulatory requirements.
Management of Gastrointestinal Adverse Events: Nausea and Vomiting
Issue: A trial participant experiences nausea and/or vomiting after taking DHA-PQP.
Troubleshooting Steps:
-
Assess Severity and Timing:
-
Determine the frequency and severity of nausea and vomiting.
-
Note the timing of the symptoms in relation to the drug administration. Vomiting within 30-60 minutes of administration may require re-dosing.
-
-
Re-dosing Protocol (if vomiting occurs):
-
If vomiting occurs within 30 minutes of administration, the full dose should be re-administered.[11]
-
If vomiting occurs between 30 and 60 minutes after administration, half the dose should be re-administered.[11]
-
If the re-administered dose is also vomited, an alternative antimalarial therapy should be initiated.[5]
-
-
Symptomatic Management:
-
Dietary Modifications: Advise the participant to eat small, frequent meals and avoid fatty, fried, or pungent foods.[12] Cold foods and clear liquids may be better tolerated.[12][13]
-
Pharmacological Intervention: For persistent or severe symptoms, consider the use of antiemetic medications. The choice of antiemetic should be guided by the trial protocol and the patient's clinical condition.[14]
-
-
Hydration: Ensure the participant maintains adequate hydration, especially if vomiting is persistent.
Management of Neurological Adverse Events: Headache and Dizziness
Issue: A trial participant reports headache or dizziness after DHA-PQP administration.
Troubleshooting Steps:
-
Assess Severity and Impact:
-
Evaluate the severity of the headache or dizziness using a standardized scale.
-
Assess the impact on the participant's daily activities.
-
-
Symptomatic Relief:
-
For mild to moderate headaches, simple analgesics (e.g., paracetamol) may be considered, as per the trial protocol.
-
Advise the participant to rest and avoid activities that could be dangerous if they are feeling dizzy.
-
-
Monitor for Other Neurological Signs:
-
Be vigilant for any other neurological symptoms that could indicate a more serious adverse event.
-
If symptoms are severe, persistent, or accompanied by other neurological signs, a thorough neurological examination should be performed.
-
-
Consider Alternative Causes: Rule out other potential causes for the symptoms, such as dehydration or other concomitant medications.
Data Presentation
Table 1: Frequency of Common Adverse Events with Dihydroartemisinin-Piperaquine in Clinical Trials
| Adverse Event | Frequency Range (%) | Notes |
| Gastrointestinal | ||
| Nausea | 10 - 54.1 | Varies across studies and populations.[15][16] |
| Vomiting | 5.1 - 15.2 | Early vomiting can impact dosing.[15][17] |
| Diarrhea | 11.6 - Varies | More frequent in some studies compared to other antimalarials.[17] |
| Abdominal Pain | 11.8 - Varies | A commonly reported symptom.[15] |
| Neurological | ||
| Headache | 11.2 - 93.4 | Very common, but usually mild to moderate.[15][16] |
| Dizziness | Varies | Frequently reported but often transient.[6] |
| Cardiac | ||
| QTc Prolongation | Varies | A known effect of piperaquine, requires monitoring.[6] |
| Other | ||
| Cough | 1.06 (Relative Risk) | Reported as more frequent than with some other antimalarials.[17] |
Experimental Protocols
Protocol for ECG Monitoring for QTc Interval
Objective: To monitor for potential cardiotoxicity by assessing the QTc interval before, during, and after DHA-PQP administration.
Methodology:
-
Baseline ECG:
-
Obtain a standard 12-lead ECG at screening or prior to the first dose of DHA-PQP.[3]
-
Ensure the patient is in a resting state for at least 10 minutes before the recording.
-
The ECG should be of high quality to allow for accurate interval measurements.
-
-
On-Treatment ECGs:
-
ECG Measurement:
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using a pre-specified formula in the protocol (e.g., Fridericia's formula: QTcF = QT / ³√RR).[3][18]
-
The average of three consecutive measurements is recommended for accuracy.
-
-
Data Analysis and Reporting:
-
Compare on-treatment QTc values to the baseline.
-
Define thresholds for clinically significant QTc prolongation in the protocol (e.g., QTc > 500 ms or an increase of >60 ms from baseline).
-
Any clinically significant findings should be reported as adverse events according to the trial's safety monitoring plan.
-
Protocol for Hematological and Liver Function Monitoring
Objective: To monitor for potential hematological and hepatic adverse effects of DHA-PQP.
Methodology:
-
Baseline Assessment:
-
On-Treatment and Follow-up Monitoring:
-
Schedule follow-up blood draws at specified time points during and after treatment (e.g., Day 7, Day 28).[20]
-
The frequency of monitoring may be increased if any abnormalities are detected or in high-risk populations.
-
-
Sample Processing and Analysis:
-
Process blood samples according to standard laboratory procedures.
-
Analyze samples for changes in hemoglobin, hematocrit, platelet count, white blood cell count, and liver enzymes.
-
-
Interpretation of Results:
-
Compare post-treatment values to baseline levels.
-
Clinically significant changes should be evaluated by the study physician to determine the potential relationship to the study drug and to rule out other causes, such as the underlying malaria infection.[8]
-
Visualizations
References
- 1. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Induced Liver Injuries (Clinical Guidelines for Physicians) | Ivashkin | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 4. researchgate.net [researchgate.net]
- 5. FEvIR Platform [fevir.net]
- 6. Choreoathetosis – an unusual adverse effect of dihydroartemisinin-piperaquine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choreoathetosis - an unusual adverse effect of dihydroartemisinin-piperaquine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An Analysis of Hematological Parameters as a Diagnostic test for Malaria in Patients with Acute Febrile Illness: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tewv.nhs.uk [tewv.nhs.uk]
- 11. British Heart Rhythm Society Clinical Practice Guidelines on the Management of Patients Developing QT Prolongation on Antipsychotic Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tigerlilyfoundation.org [tigerlilyfoundation.org]
- 13. 8 Tips for Managing Chemotherapy-Induced Nausea | Columbia Surgery [columbiasurgery.org]
- 14. pinkbook.dfci.org [pinkbook.dfci.org]
- 15. fg.bmj.com [fg.bmj.com]
- 16. Efficacy and safety of dihydroartemisinin–piperaquine for treatment of Plasmodium falciparum uncomplicated malaria in adult patients on antiretroviral therapy in Malawi and Mozambique: an open label non-randomized interventional trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ptg-e.org.pl [ptg-e.org.pl]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Piperaquine and Dihydroartemisinin by HPLC-UV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of piperaquine (B10710) (PQ) and dihydroartemisinin (B1670584) (DHA) using HPLC-UV.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of piperaquine and dihydroartemisinin.
Issue 1: Poor Peak Shape (Tailing) for Piperaquine
Q1: My piperaquine peak is showing significant tailing. What are the possible causes and how can I resolve this?
A1: Peak tailing for piperaquine, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]
Here are the potential causes and solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, piperaquine can interact with the stationary phase in multiple ways, leading to tailing.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of piperaquine. Since piperaquine has multiple pKa values, a common approach is to use a mobile phase with a pH in the acidic range (e.g., pH 3-5) to ensure consistent protonation of the analyte and minimize interaction with silanols.[2][3]
-
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can strongly interact with the basic piperaquine molecule.
-
Solution 1: Use an end-capped column where the residual silanols have been deactivated.[1]
-
Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing the interaction with piperaquine.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.[4]
-
Issue 2: Multiple or Unstable Peaks for Dihydroartemisinin
Q2: I am observing multiple peaks for dihydroartemisinin, or the peak area is not consistent. Why is this happening?
A2: Dihydroartemisinin (DHA) exists as two epimers, α-DHA and β-DHA, which can interconvert in solution.[5] This equilibrium is dependent on the solvent, pH, and temperature, leading to the appearance of two peaks or a broad, poorly defined peak.[5] DHA is also known to be unstable, which can further contribute to inconsistent results.[6][7]
Here are some strategies to address this:
-
Control of Solvent Conditions: The choice of solvent for sample preparation is critical.
-
Summation of Peak Areas: For quantification, it is common practice to sum the areas of both the α-DHA and β-DHA peaks.[5]
-
Temperature Control: Ensure that the column and autosampler are temperature-controlled to maintain a consistent equilibrium between the epimers.
-
Freshly Prepared Solutions: Due to its instability, always use freshly prepared solutions of dihydroartemisinin for your standards and samples.[6]
Issue 3: Poor Resolution and Sensitivity
Q3: I am struggling to get good separation between the piperaquine and dihydroartemisinin peaks, and the DHA peak is very small.
A3: Achieving good resolution and sensitivity can be challenging due to the different chromatographic behaviors and UV absorption properties of the two compounds. Piperaquine has a strong UV chromophore, while dihydroartemisinin lacks a significant chromophore, resulting in low UV absorbance.[5]
Here are some optimization strategies:
-
Wavelength Selection:
-
Solution: Use a diode array detector (DAD) to monitor multiple wavelengths. A wavelength around 210-220 nm is often used for DHA, while a higher wavelength, such as 273 nm or 343 nm, can be used for PQ for better selectivity and sensitivity.[5][9][10] If using a single wavelength detector, a compromise wavelength will need to be chosen, which may impact the sensitivity for one of the compounds.
-
-
Mobile Phase Composition:
-
Solution: The organic modifier (e.g., acetonitrile (B52724) or methanol) and the buffer composition/pH of the mobile phase are critical for resolution. A common mobile phase composition is a mixture of an acidic buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent. The ratio will need to be optimized for your specific column and system.[9]
-
-
Column Choice:
-
Solution: A standard C18 column is typically used. However, trying different C18 columns from various manufacturers can sometimes improve resolution due to differences in packing material and end-capping.
-
-
Increase Injection Volume: For increasing the sensitivity of the DHA peak, a larger injection volume can be used, but be mindful of potential peak distortion and column overload for the more concentrated piperaquine.
Frequently Asked Questions (FAQs)
Q4: What are the typical retention times for piperaquine and dihydroartemisinin?
A4: Retention times will vary depending on the specific HPLC method (column, mobile phase, flow rate). However, in many reversed-phase methods, dihydroartemisinin will elute earlier than piperaquine. It is essential to run individual standards of each compound to confirm their retention times on your system.
Q5: How should I prepare my standard and sample solutions?
A5:
-
Standard Solutions: Accurately weigh and dissolve piperaquine tetraphosphate (B8577671) and dihydroartemisinin reference standards in a suitable solvent.[9] The mobile phase is often a good choice for the final diluent to ensure compatibility with the HPLC system.[11] As mentioned earlier, for DHA, consider using DMSO for the initial stock solution to improve stability.[8]
-
Sample Solutions (from tablets): Finely powder a representative number of tablets. Accurately weigh a portion of the powder and extract the drugs with a suitable solvent, often the same used for the standard solutions. Sonication can be used to ensure complete dissolution.[5] All solutions should be filtered through a 0.45 µm or 0.22 µm filter before injection to protect the HPLC column.[5][9]
Q6: What are some key method validation parameters to consider for this analysis?
A6: As per ICH guidelines, the following parameters should be validated:
-
Specificity: The ability to assess the analytes in the presence of other components (e.g., excipients, degradation products).[9]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[9][11]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocols
The following tables summarize typical HPLC-UV method parameters for the simultaneous analysis of piperaquine and dihydroartemisinin, based on published literature.
Table 1: HPLC System and Column Parameters
| Parameter | Description |
| HPLC System | A standard HPLC system with a UV or DAD detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or 4.6 x 250 mm, 5 µm).[9] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Flow Rate | Typically 1.0 - 1.2 mL/min.[9] |
| Injection Volume | 10 - 20 µL. |
Table 2: Mobile Phase and Detection Parameters
| Parameter | Method 1 | Method 2 |
| Mobile Phase | ||
| Organic Phase | Methanol[9] | Acetonitrile |
| Aqueous Phase | Phosphate buffer (pH 4.6)[9] | Ammonium acetate (B1210297) buffer (pH 4.6) |
| Composition | 70:30 (Methanol:Buffer)[9] | 85:15 (Acetonitrile:Buffer) |
| Detection | ||
| Wavelength | 273 nm[9] | 220 nm |
| Detector | UV Detector[9] | UV Detector |
Visualizations
Caption: Workflow for HPLC-UV method optimization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103760265A - High performance liquid chromatography determination method of dihydroartemisinin content - Google Patents [patents.google.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. longdom.org [longdom.org]
- 11. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Technical Support Center: Optimizing Patient Adherence in Dihydroartemisinin-Piperaquine (DHA-PQP) Clinical Trials
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dihydroartemisinin-piperaquine (DHA-PQP). The resources aim to address common challenges related to poor patient adherence in clinical studies.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during a clinical trial, impacting patient adherence.
| Problem | Possible Causes | Recommended Actions |
| Patient reports vomiting after taking DHA-PQP. | - Drug-related side effect. - Underlying illness. | - If vomiting occurs within 30 minutes of administration: Re-administer the full dose.[1] - If vomiting occurs between 30 and 60 minutes after administration: Re-administer half the dose.[1] - If the patient vomits again: Do not re-administer the dose and consult the study physician for alternative antimalarial therapy.[1] - Document the event thoroughly in the patient's record. |
| Discrepancy between pill count and patient's self-report. | - Patient may have forgotten doses. - Patient may be "pill dumping" to appear adherent. - Misunderstanding of dosing instructions. - Inaccurate recall by the patient. | - In a non-confrontational manner, discuss the discrepancy with the patient. - Review the dosing schedule and instructions with the patient. - Consider using a combination of adherence measurement methods for more accurate data (e.g., pill count, self-report, and electronic monitoring).[2] |
| Low adherence rates in a specific patient population (e.g., children). | - Unpalatable taste of the medication. - Difficulty swallowing tablets. - Lack of understanding of the importance of completing the full course of treatment. | - For children who cannot swallow tablets, crush the tablets and mix them with water.[1] - Provide clear, age-appropriate instructions to caregivers. - Emphasize the importance of completing the full treatment course to prevent treatment failure and the development of drug resistance. |
| Patient is lost to follow-up before adherence can be assessed. | - Patient relocation. - Worsening of condition leading to hospitalization. - Lack of understanding of the importance of follow-up visits. | - Implement robust patient tracking procedures, including multiple contact methods. - Provide clear information about the importance and schedule of follow-up visits. - Consider community health worker involvement for home-based follow-up. |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding patient adherence in DHA-PQP studies.
1. What are the most common methods for measuring patient adherence to DHA-PQP?
The most common methods for measuring medication adherence in clinical trials, including those for DHA-PQP, are:
-
Pill Counts: This involves counting the number of remaining tablets at follow-up visits. It is a simple and low-cost method.
-
Self-Reporting: This includes patient diaries and questionnaires where participants record their medication intake. While easy to implement, it can be subject to recall and social desirability bias.
-
Electronic Monitoring Devices: These devices, such as smart blister packs, electronically record when a dose is removed from the packaging, providing time-stamped data.
-
Biological Assays: This involves measuring the concentration of the drug or its metabolites in a patient's blood or urine. This method provides objective evidence of ingestion but can be expensive and invasive.
2. How is "adherence" typically defined in DHA-PQP studies?
Adherence is often categorized to provide a more nuanced understanding of patient behavior. A common classification includes:
-
Completely Adherent: The patient took all doses as prescribed and at the correct times.
-
Incompletely Adherent: The patient missed one or more doses or did not take them at the prescribed times.
-
Definitely Non-Adherent: The patient has leftover pills after the treatment course is completed.[3]
3. What are the known consequences of poor adherence to DHA-PQP?
Poor adherence to DHA-PQP can lead to several negative outcomes:
-
Treatment Failure: Insufficient drug levels may not effectively clear the malaria parasites, leading to a recurrence of symptoms.
-
Development of Drug Resistance: Sub-optimal drug concentrations can promote the survival of drug-resistant parasites, which can then spread.
-
Increased Transmission: Ineffectively treated individuals can continue to transmit malaria to others.
4. What interventions have been shown to improve patient adherence to DHA-PQP?
Several interventions have demonstrated effectiveness in improving adherence to antimalarial treatments:
-
Targeted Information Transfer: Providing clear and comprehensive information to patients about their medication and the importance of adherence has been shown to increase compliance. One study found that a targeted information intervention increased adherence to DHA-PQP by 16%.
-
Patient Education and Counseling: Educating patients on their disease, the treatment regimen, and the consequences of non-adherence can significantly improve compliance.
-
Visual Aids and Simplified Dosing Instructions: Using pictorial instructions and simplifying the explanation of the dosing schedule can help patients better understand and remember how to take their medication.
-
Community Health Worker Support: Involving community health workers in patient follow-up and support can improve adherence rates, particularly in remote areas.
Data on Patient Adherence to Dihydroartemisinin-Piperaquine
The following table summarizes adherence rates to DHA-PQP from various studies, highlighting the variability across different populations and settings.
| Study Location | Patient Population | Adherence Measurement Method(s) | Complete Adherence Rate | Incomplete Adherence Rate | Definitely Non-Adherent Rate | Citation |
| Northern Ghana | Patients with uncomplicated malaria | In-depth interviews and blister pack observation | 50.9% | 36.1% | 13.0% | [3] |
| Indonesia (Jambi) | Patients with malaria | Structured questionnaire and observation of remaining pills | 66% | - | - | [4][5] |
| Indonesia (Sumba) | Patients with malaria | Structured questionnaire and observation of remaining pills | 79.1% | - | - | [4][5] |
| Nigeria | Pregnant women for intermittent preventive therapy | Morisky's Medication Adherence Scale (MMAS-4) | 71.3% (High Adherence) | 26.1% (Moderate Adherence) | 2.6% (Low Adherence) | [6] |
| Zambia | General population during Mass Drug Administration | Self-report | 84.4% | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing patient adherence.
Protocol for Measuring Adherence using Pill Count and Self-Report
Objective: To quantify patient adherence to a 3-day DHA-PQP regimen using a combination of pill count and patient self-report.
Materials:
-
DHA-PQP blister packs
-
Patient information sheet and consent form
-
Case Report Forms (CRFs)
-
Patient instruction sheet with dosing schedule
-
Patient self-report questionnaire
Procedure:
-
Enrollment and Drug Dispensing (Day 0):
-
Obtain informed consent from the patient.
-
Dispense a pre-counted number of DHA-PQP tablets in a blister pack.
-
Clearly explain the dosing schedule (once daily for three days) and provide the patient with the instruction sheet.
-
Instruct the patient to bring the blister pack with any remaining tablets to their follow-up visit.
-
-
Follow-up Visit (Day 3 or 4):
-
Administer the self-report questionnaire to the patient (or caregiver). The questionnaire should include questions about:
-
The number of tablets taken each day.
-
The time of day each dose was taken.
-
Any missed doses and the reasons for missing them.
-
Any instances of vomiting after taking the medication.
-
-
Collect the blister pack from the patient.
-
Count the number of remaining tablets in the blister pack.
-
-
Data Analysis:
-
Calculate Adherence by Pill Count:
-
Adherence (%) = [(Number of tablets dispensed - Number of tablets remaining) / Number of tablets prescribed] x 100
-
-
Analyze Self-Reported Adherence:
-
Compare the patient's reported intake with the prescribed regimen.
-
-
Compare Pill Count and Self-Report Data:
-
Identify any discrepancies between the two methods and document them.
-
-
Classify Adherence:
-
Use the collected data to classify patients as completely adherent, incompletely adherent, or definitely non-adherent.
-
-
Visualizations
Dihydroartemisinin-Piperaquine Mechanism of Action
The following diagram illustrates the proposed mechanisms of action for dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP) against the Plasmodium parasite.
Caption: Mechanism of action of DHA and PQP in the malaria parasite.
Experimental Workflow for Adherence Assessment
This diagram outlines the typical workflow for assessing patient adherence in a clinical trial setting.
Caption: Workflow for assessing patient adherence to DHA-PQP.
Logical Relationship of Factors Influencing Adherence
This diagram illustrates the interplay of various factors that can influence a patient's adherence to treatment.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. acrpnet.org [acrpnet.org]
- 3. Using Electronic Monitoring Devices to Assess Medication Adherence: a Research Methods Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adherence to Dihydroartemisinin + Piperaquine Treatment Regimen in Low and High Endemic Areas in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adherence to Dihydroartemisinin + Piperaquine Treatment Regimen in Low and High Endemic Areas in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest technologies for monitoring and measuring medication adherence [acarepro.abbott.com]
- 7. High adherence to malaria treatment: promising results of an adherence study in South Kivu, Democratic Republic of the Congo | Journal Article / Research | MSF Science Portal [uswest2.scienceportal.msf.org]
Technical Support Center: Piperaquine and QT Prolongation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the potential for QT prolongation with high-dose piperaquine (B10710).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which piperaquine is thought to prolong the QT interval?
A1: The primary mechanism for QT prolongation associated with piperaquine is the selective inhibition of the cardiac delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[1] Inhibition of this channel delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2][3]
Q2: Is the QT prolongation effect of piperaquine dose-dependent?
A2: Yes, multiple studies have demonstrated a clear concentration-dependent relationship between piperaquine plasma concentrations and QTc interval prolongation.[1][4][5] A linear relationship has been described, with an estimated mean QTc prolongation ranging from approximately 5.0 to 5.9 milliseconds for every 100 ng/mL increase in piperaquine concentration.[4][6][7][8][9]
Q3: What are the typical plasma concentrations of piperaquine associated with significant QTc prolongation in clinical studies?
A3: Significant QTc prolongation is observed at therapeutic plasma concentrations of piperaquine. For instance, peak plasma concentrations can reach approximately 400 ng/mL in a fasted state and up to 1200 ng/mL when administered with a high-fat, high-calorie meal.[1] The effect of piperaquine on the absolute QTc interval has been estimated to have a mean maximum of 456 ms (B15284909) with a 50% effective concentration (EC50) of 209 ng/mL.[4][7]
Q4: How does the dosing regimen of dihydroartemisinin-piperaquine (DP) affect the risk of QT prolongation?
A4: The dosing regimen significantly impacts piperaquine exposure and, consequently, the risk of QT prolongation. Compressed 2-day DP regimens have been associated with higher peak and total piperaquine exposures, leading to a stronger correlation with QT interval prolongation compared to the standard 3-day regimens.[6][8][9] Therefore, 2-day regimens are generally discouraged in settings where alternative therapies are available.[6][9]
Q5: Are there any known factors that can mitigate the risk of piperaquine-induced cardiotoxicity?
A5: Yes, several factors can help mitigate the risk. These include adhering to a 3-day treatment regimen, enforcing a 3-hour fast before and after drug administration to reduce peak plasma concentrations, and avoiding the concomitant use of other medications known to prolong the QT interval.[6][9]
Q6: Has piperaquine-induced QT prolongation been linked to clinically significant adverse cardiovascular events?
A6: While piperaquine administration does result in QTc prolongation, this has not been consistently linked to clinically significant cardiovascular adverse events such as Torsades de Pointes (TdP) in the studied populations.[4][7] However, the potential risk remains a critical safety consideration, especially in patients with pre-existing risk factors.[1]
Data Presentation
Table 1: Summary of Piperaquine Concentration and QTc Prolongation from Selected Studies
| Study Population | Dosing Regimen | Key Findings | Citation |
| 1,000 African patients (mostly children) | Dihydroartemisinin-piperaquine | 5.90 ms mean QTc prolongation per 100 ng/mL increase in piperaquine concentration. | [4][7] |
| Pooled data from three clinical trials in Cambodia | 2-day vs. 3-day dihydroartemisinin-piperaquine | 0.05 ms QT prolongation per ng/mL of piperaquine (5 ms per 100 ng/mL). | [6][8][9] |
| Healthy subjects | Single dose of OZ439 and piperaquine | Slope of 0.047 ms per ng/mL (approximately 5 ms per 100 ng/mL increase in piperaquine). | [1] |
| Pregnant Ugandan women | Monthly dihydroartemisinin-piperaquine | Positive linear relationship, with the effect decreasing with repeated dosing during pregnancy. | [5][10][11] |
Experimental Protocols
Protocol 1: In Vitro hERG Channel Inhibition Assay (Patch Clamp)
This protocol outlines a typical whole-cell patch-clamp experiment to assess the inhibitory effect of piperaquine on hERG channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Culture: Culture HEK293 cells stably transfected with hERG cDNA. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Electrophysiological Recordings:
-
Use a whole-cell patch-clamp technique to record hERG currents (IhERG) at room temperature.
-
Superfuse cells with a bath solution containing (in mmol/L): 140 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 glucose, and 1 CaCl2 (pH 7.4).
-
Use a pipette solution containing (in mmol/L): 140 KCl, 1 MgCl2, 10 HEPES, 4 K-ATP, and 5 EGTA (pH 7.3).
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing pulses to a range of potentials (e.g., -70 mV to +60 mV in 10 mV increments) for 2 seconds to elicit IhERG.
-
Repolarize the membrane to -40 mV for 4 seconds to record the tail current.
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and digitizer.
-
Apply piperaquine at various concentrations to the bath solution and record the resulting inhibition of the hERG tail current.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
Protocol 2: Clinical Assessment of QT Interval
This protocol describes the general methodology for assessing QT interval changes in a clinical trial involving piperaquine.
-
Subject Selection: Enroll healthy volunteers or patients with uncomplicated malaria. Exclude individuals with a history of cardiac disease, electrolyte abnormalities, or those taking concomitant QT-prolonging medications.
-
ECG Recordings:
-
Obtain baseline 12-lead ECGs prior to drug administration.
-
Collect serial ECGs at predefined time points post-dosing, focusing on the expected time of peak plasma concentration of piperaquine.
-
-
QT Interval Measurement:
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using a standard formula, such as Fridericia's (QTcF) or Bazett's (QTcB).
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at time points corresponding to the ECG recordings to determine piperaquine plasma concentrations.
-
-
Data Analysis:
-
Calculate the change from baseline in the QTc interval (ΔQTc) for each time point.
-
Perform an exposure-response analysis to model the relationship between piperaquine concentration and ΔQTc.
-
Troubleshooting Guides
Issue 1: High Variability in In Vitro hERG Assay Results
-
Possible Cause: Unstable gigaseal formation, high leak currents, or rundown of the hERG current.
-
Troubleshooting Steps:
-
Ensure optimal cell health and confluency.
-
Use high-quality patch pipettes with appropriate resistance.
-
Monitor and compensate for series resistance.
-
If current rundown is observed, consider using perforated patch-clamp techniques.
-
Issue 2: Inconsistent QT Measurements in Clinical Studies
-
Possible Cause: Inaccurate T-wave delineation, baseline drift, or physiological variability.
-
Troubleshooting Steps:
-
Utilize centralized ECG reading by trained cardiologists to ensure consistency.
-
Employ high-quality digital ECG recording equipment.
-
Ensure subjects are at rest in a quiet environment during ECG acquisition.
-
Average multiple beats to obtain a more stable QT measurement.
-
Issue 3: Unexpectedly Large QTc Prolongation in a Subset of Study Participants
-
Possible Cause: Genetic predisposition (e.g., congenital long QT syndrome), electrolyte disturbances (hypokalemia, hypomagnesemia), or drug-drug interactions.
-
Troubleshooting Steps:
-
Review the subject's medical history and concomitant medications.
-
Measure serum electrolyte levels.
-
Consider pharmacogenetic testing for common long QT syndrome-associated mutations.
-
Carefully evaluate for any potential drug-drug interactions that could increase piperaquine exposure.
-
Visualizations
Caption: Mechanism of piperaquine-induced QT prolongation.
Caption: Experimental workflow for assessing QT prolongation.
Caption: Troubleshooting unexpected QT prolongation results.
References
- 1. Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocardiographic effect of artemisinin-piperaquine, dihydroartemisinin-piperaquine, and artemether-lumefantrine treatment in falciparum malaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pooled Multicenter Analysis of Cardiovascular Safety and Population Pharmacokinetic Properties of Piperaquine in African Patients with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. malariaworld.org [malariaworld.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Piperaquine Population Pharmacokinetics and Cardiac Safety in Cambodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. Piperaquine-Induced QTc Prolongation Decreases With Repeated Monthly Dihydroartemisinin-Piperaquine Dosing in Pregnant Ugandan Women - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Drug Interaction Studies with Dihydroartemisinin-Piperaquine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and interpreting drug-drug interaction (DDI) studies involving dihydroartemisinin-piperaquine (DHA-PPQ).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ)?
A1: Dihydroartemisinin (DHA) is primarily eliminated through glucuronidation, a Phase II metabolic process, catalyzed by the enzymes UDP-glucuronosyltransferase (UGT) 1A9 and UGT2B7[1][2]. Piperaquine (PPQ) is metabolized mainly by the cytochrome P450 (CYP) system, a Phase I process. The principal enzyme responsible for piperaquine metabolism is CYP3A4, with a smaller contribution from CYP2C8[2][3].
Q2: What is the potential for DHA-PPQ to inhibit or induce cytochrome P450 enzymes?
A2:
-
Dihydroartemisinin (DHA): In vitro studies have shown that DHA does not significantly inhibit major CYP enzymes like CYP2B6 or CYP3A4 at clinically relevant concentrations[4].
-
Piperaquine (PPQ): Piperaquine is a competitive inhibitor of CYP3A4/5[1]. This means it can potentially increase the plasma concentrations of other drugs that are also metabolized by this enzyme. Co-administration of DHA-PPQ with praziquantel (B144689), a CYP3A4 substrate, resulted in a significant increase in praziquantel plasma exposure[1]. There is less evidence to suggest that piperaquine is a significant inducer of CYP enzymes.
Q3: Are there known clinically significant drug-drug interactions with DHA-PPQ?
A3: Yes. Due to its reliance on CYP3A4 for metabolism, piperaquine's plasma concentration can be affected by co-administered drugs:
-
CYP3A4 Inducers: Strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, phenytoin, St. John's wort) are likely to decrease piperaquine plasma levels, which could potentially reduce its efficacy[5][6]. For instance, co-administration with the antiretroviral efavirenz (B1671121) (a CYP3A4 inducer) was found to lower piperaquine concentrations[7].
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 (e.g., ketoconazole, protease inhibitors) could increase piperaquine plasma levels, potentially increasing the risk of concentration-dependent side effects like QTc prolongation[3].
-
Other Antimalarials: Co-administration of DHA-PPQ with sulfadoxine-pyrimethamine (B1208122) (SP) in pregnant women was associated with significantly reduced exposure to both sulfadoxine (B1681781) and pyrimethamine, as well as a modest reduction in piperaquine exposure[8][9][10]. In vitro studies have suggested a potential for mild antagonism when DHA is combined with piperaquine, though the clinical significance of this is likely minimal given the combination's high efficacy[11][12].
Q4: What are the cardiovascular safety concerns with DHA-PPQ, especially regarding drug interactions?
A4: Piperaquine is known to cause a concentration-dependent prolongation of the QTc interval on an electrocardiogram (ECG)[13][14][15]. This effect raises concerns about the potential risk of serious cardiac arrhythmias like Torsades de Pointes. Therefore, co-administration of DHA-PPQ with other drugs that also prolong the QTc interval (e.g., certain antiarrhythmics, antipsychotics, macrolide antibiotics, fluoroquinolones) is contraindicated or requires careful monitoring[16]. While the risk of sudden unexplained death associated with DHA-PPQ does not appear to be higher than the baseline rate in the general population, the potential for synergistic cardiotoxicity remains a key consideration in DDI assessments[13][15][17].
Troubleshooting Guides
Issue 1: High variability or unexpected results in in vitro CYP inhibition assays with piperaquine.
-
Question: My IC50 values for piperaquine inhibition of CYP3A4 are inconsistent across experiments. What could be the cause?
-
Answer: High variability in in vitro DDI assays can stem from several factors. Consider the following troubleshooting steps:
-
Confirm Drug Solubility: Piperaquine is lipophilic. Ensure it is fully solubilized in the assay media at all tested concentrations. Poor solubility can lead to artificially low potency estimates[18][19]. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid affecting enzyme activity.
-
Assess Non-Specific Binding: Highly lipophilic drugs can bind to the plasticware of lab apparatus or to proteins within the microsomal preparation. This reduces the actual concentration of the drug available to interact with the enzyme, leading to an underestimation of its inhibitory potential. It is crucial to measure and correct for non-specific binding[18][20].
-
Check Incubation Conditions: Ensure that incubation times and temperatures are consistent and that the reaction is linear over the chosen time period. Pre-incubation of microsomes with the inhibitor before adding the substrate can be critical, especially when assessing time-dependent inhibition.
-
Verify Microsome Quality: Use human liver microsomes (HLMs) from a reputable supplier with well-characterized enzyme activity. The metabolic rate can vary between different lots of HLMs.
-
Control for Pipetting Errors: Calibrate pipettes regularly and use precise techniques, especially when preparing serial dilutions of the inhibitor[19].
-
Issue 2: Difficulty extrapolating in vitro findings to predict clinical DDI risk.
-
Question: My in vitro data suggests piperaquine is a moderate CYP3A4 inhibitor. How do I determine if a clinical DDI study is necessary?
-
Answer: Extrapolating in vitro data to an in vivo context is a critical step guided by regulatory agencies like the FDA and EMA[21][22].
-
Use Basic Static Models: Initially, use basic mechanistic static models to predict the DDI risk. These models compare the in vitro inhibitory potency (Ki or IC50) with the expected clinical plasma concentrations of the inhibitor. The FDA guidance provides specific equations and cutoff criteria to make this determination[22]. For example, a common approach for reversible inhibition involves calculating the ratio of the maximal unbound plasma concentration ([I]max,u) to the unbound inhibition constant (Ki,u).
-
Consider Complexities: Be aware that simple models may not capture all biological complexities. For instance, transporters can influence the intracellular concentration of a drug at the enzyme's active site, which can complicate predictions[21].
-
Refine with Dynamic Models: If the basic model suggests a potential DDI, more sophisticated dynamic modeling, such as physiologically based pharmacokinetic (PBPK) modeling, can be used. PBPK models integrate physiological, drug, and system-specific information to simulate the concentration-time profiles of drugs and their interactions in virtual populations.
-
Consult Regulatory Guidance: Always refer to the latest regulatory guidelines (e.g., ICH M12) for detailed decision trees and criteria on when to proceed with clinical DDI studies[18][20].
-
Quantitative Data Summary
Table 1: In Vitro Metabolism and Inhibition Parameters for Piperaquine
| Parameter | Enzyme | System | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes (HLM), Recombinant P450s | Major contributor | [2][3] |
| Secondary Metabolizing Enzyme | CYP2C8 | HLM, Recombinant P450s | Minor contributor | [2][3] |
| Inhibition of Metabolism by Ketoconazole (1 µM) | CYP3A4 | Recombinant P450s | 83% inhibition of PPQ loss | [3] |
| Inhibition of Metabolism by Quercetin | CYP2C8 | HLM | 66% inhibition | [3] |
Table 2: Summary of Pharmacokinetic Drug-Drug Interactions with DHA-PPQ
| Co-administered Drug | Effect on Co-administered Drug | Effect on Piperaquine (PPQ) | Effect on Dihydroartemisinin (DHA) | Population | Reference |
| Praziquantel | ↑ Cmax (75%), ↑ AUC (75%) | Not Reported | Not Reported | Children with S. mansoni | [1] |
| Sulfadoxine-Pyrimethamine (SP) | ↓ Sulfadoxine AUC (25%), ↓ Pyrimethamine AUC (34%) | ↓ AUC by 19% | No significant difference | Pregnant Women | [8][9][10] |
| Efavirenz | Not Reported | ↓ Concentrations by 43% | Not Reported | HIV-infected, malaria-uninfected individuals | [7] |
| Nevirapine | Not Reported | ↑ Concentrations | Not Reported | HIV-infected, malaria-uninfected individuals | [7] |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol: In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay
This protocol outlines a typical procedure to determine the IC50 of a test compound (e.g., piperaquine) for CYP3A4 using human liver microsomes and a probe substrate.
1. Materials:
-
Human Liver Microsomes (HLMs), pooled from multiple donors
-
Test compound (Piperaquine) and vehicle (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
96-well incubation plates
-
Termination solution (e.g., cold Acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
2. Method:
-
Prepare Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in the appropriate vehicle. Create a working solution of HLMs and the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM solution, and varying concentrations of the test compound (or positive control/vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.
-
Terminate Reaction: Stop the reaction by adding a cold termination solution (e.g., acetonitrile) to each well. This also precipitates the microsomal proteins[19].
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Visualizations
Metabolic Pathways
Caption: Primary metabolic pathways for DHA and PPQ.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for a standard in vitro CYP inhibition assay.
DDI Risk Assessment Logic
References
- 1. Effect of Dihydroartemisinin-Piperaquine on the Pharmacokinetics of Praziquantel for Treatment of Schistosoma mansoni Infection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P450 inhibition and induction by artemisinin antimalarials in human liver microsomes and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of dihydroartemisinin–piperaquine for treatment of Plasmodium falciparum uncomplicated malaria in adult patients on antiretroviral therapy in Malawi and Mozambique: an open label non-randomized interventional trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
- 10. Drug-Drug Interaction Between Dihydroartemisinin-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pooled Multicenter Analysis of Cardiovascular Safety and Population Pharmacokinetic Properties of Piperaquine in African Patients with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperaquine (Cardiac) Safety Study Group | Infectious Diseases Data Observatory [iddo.org]
- 15. Risk of sudden unexplained death after use of dihydroartemisinin–piperaquine for malaria: a systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. Safety evaluation of fixed combination piperaquine plus dihydroartemisinin (Artekin®) in Cambodian children and adults with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. certara.com [certara.com]
- 19. benchchem.com [benchchem.com]
- 20. fda.gov [fda.gov]
- 21. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
Technical Support Center: Dihydroartemisinin-Piperaquine (DHA-PQP) Therapeutic Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding factors that can influence the therapeutic effectiveness of dihydroartemisinin-piperaquine (DHA-PQP) in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with DHA-PQP.
Issue 1: Higher than expected IC50 values for piperaquine (B10710) in in vitro susceptibility assays.
| Potential Cause | Troubleshooting Step |
| Parasite genetics: Presence of specific genetic markers associated with piperaquine resistance. | 1. Genotype the parasite strain(s): - pfplasmepsin2/3 copy number: Increased copy number is a key marker of piperaquine resistance.[1][2] Use quantitative real-time PCR (qPCR) to determine the copy number. - pfcrt mutations: Specific mutations in the P. falciparum chloroquine (B1663885) resistance transporter gene (pfcrt), such as T93S, H97Y, F145I, I218F, M343L, and G353V, have been linked to piperaquine resistance.[3] Sequence the pfcrt gene to identify relevant mutations. |
| Assay conditions: Suboptimal experimental setup. | 1. Review and optimize your in vitro culture and drug susceptibility assay protocol. Ensure consistency in parasite synchronization, hematocrit, and incubation times. The SYBR Green I-based assay is a common and reliable method.[4][5] 2. Verify drug quality and concentration: Ensure the piperaquine used is of high purity and that stock solutions are prepared and stored correctly. |
| Cross-resistance: While not the primary driver, some level of cross-resistance with chloroquine has been investigated, although studies have shown no significant association between the pfcrt K76T mutation and piperaquine IC50 values.[6] | 1. Test against a panel of antimalarials: Include chloroquine in your susceptibility testing to assess the overall resistance profile of the parasite line. |
Issue 2: Delayed parasite clearance time (PCT) in in vivo studies despite DHA-PQP treatment.
| Potential Cause | Troubleshooting Step |
| Artemisinin (B1665778) resistance: Mutations in the pfkelch13 gene are the primary markers for artemisinin resistance, leading to delayed parasite clearance.[7][8] | 1. Genotype the infecting parasite population for pfkelch13 mutations: The C580Y mutation is a well-established marker, but other mutations have also been implicated.[9] Sanger or next-generation sequencing can be used. |
| Sub-optimal drug exposure: Host factors can lead to lower than expected plasma drug concentrations. | 1. Measure plasma DHA and piperaquine concentrations: Use a validated LC-MS/MS method to determine if drug levels are adequate.[10][11][12][13][14] 2. Assess host factors: Consider factors such as age, pregnancy, and co-morbidities like diarrhea, which can affect drug absorption and metabolism.[15][16][17] |
| Combined resistance: The presence of both artemisinin and piperaquine resistance markers. | 1. Comprehensive genotyping: Analyze parasite samples for both pfkelch13 mutations and markers of piperaquine resistance (pfplasmepsin2/3 copy number and pfcrt mutations). |
Frequently Asked Questions (FAQs)
Parasite-Related Factors
-
Q1: What are the key genetic markers associated with DHA-PQP resistance?
-
Q2: How does the pfplasmepsin2/3 copy number affect piperaquine susceptibility?
-
Q3: What is the role of pfcrt mutations in piperaquine resistance?
Host-Related Factors
-
Q4: How do host factors influence DHA-PQP efficacy?
-
A4: Several host factors can impact treatment outcome. Age is a significant factor, with young children often having lower piperaquine concentrations and higher treatment failure rates.[15][16][17] Pregnancy can alter the pharmacokinetic properties of the drugs.[11] Co-morbidities such as diarrhea can impair drug absorption. Ethnicity and prior malaria treatment have also been associated with variations in treatment response.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Factors
-
Q5: What is the significance of the day 7 piperaquine concentration?
-
Q6: What are the typical pharmacokinetic parameters for DHA and piperaquine?
-
A6: DHA is rapidly absorbed and eliminated, while piperaquine has a much longer terminal elimination half-life, providing a prophylactic effect. Pharmacokinetic parameters can vary based on host factors like age and pregnancy.
-
Quantitative Data Summary
Table 1: Impact of Genetic Markers on In Vitro Drug Susceptibility (IC50 Values)
| Genetic Marker | Drug | Wild-Type IC50 (nM) | Mutant/Amplified IC50 (nM) | Fold Change | Reference |
| pfkelch13 (various mutations) | Dihydroartemisinin (DHA) | ~1.1 - 4.2 | ~6.9 - 14.1 | 1.6 - 3.4 | [21] |
| pfcrt (various mutations) | Piperaquine (PPQ) | 9.8 - 217.3 (mean 81.3) | Variable depending on mutation | - | [6] |
| pfcrt (FCB + T93S/I218F) | Piperaquine (PPQ) | ~25 (IC90) | ~2500 - 2600 (IC90) | ~100 | [3] |
| pfplasmepsin2/3 (amplification) | Piperaquine (PPQ) | - | Significantly higher | - | [22] |
Table 2: Impact of Genetic Markers and Drug Levels on Clinical Outcomes
| Factor | Metric | Value (Wild-Type/Normal) | Value (Mutant/Low Drug Level) | Impact | Reference |
| pfkelch13 543 mutant allele | Delayed Parasite Clearance (>72h) | 1.8% | 47.8% | Increased risk of delayed clearance | [7][8] |
| Day 7 Piperaquine Concentration | Treatment Failure Rate | - | Higher risk with levels < 57 ng/ml | Increased risk of recurrence | [15][16] |
| Day 7 Piperaquine Concentration | Recurrent Malaria (Capillary) | 68 ng/ml (median) | 48 ng/ml (median) | Lower concentrations in patients with recurrence | [17] |
| Day 7 Piperaquine Concentration | Recurrent Malaria (Venous) | 42 ng/ml (median) | 25 ng/ml (median) | Lower concentrations in patients with recurrence | [17] |
| pfplasmepsin2/3 copy number | DHA-PQP Treatment Failure | - | Associated with increased failure rates | Increased risk of treatment failure | [18] |
Experimental Protocols
1. In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum.[4][5][23]
-
Materials:
-
P. falciparum culture (asynchronous or synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well microtiter plates
-
Antimalarial drug stock solutions
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add the parasite culture to each well of the drug-diluted plate. Include drug-free control wells.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plate to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.
-
2. Piperaquine Survival Assay (PSA)
This assay is designed to assess the viability of parasites after exposure to a high concentration of piperaquine, mimicking in vivo drug pressure.[24][25][26]
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0-3 hours post-invasion)
-
Complete culture medium
-
Piperaquine stock solution (to achieve a final concentration of 200 nM)
-
Control solution (e.g., 0.5% lactic acid)
-
Microscopy supplies for determining parasitemia
-
-
Procedure:
-
Adjust synchronized ring-stage parasite culture to 0.1-2% parasitemia and 2% hematocrit.
-
Expose the parasites to 200 nM piperaquine or the control solution for 48 hours in a 6-well plate under standard culture conditions.
-
After 48 hours, wash the cells once with RPMI 1640 to remove the drug.
-
Resuspend the cells in fresh complete culture medium and transfer to a 96-well plate.
-
Incubate for an additional 24 hours.
-
Determine the final parasitemia by microscopy (e.g., Giemsa-stained blood smears).
-
Calculate the survival rate as the ratio of the parasitemia in the piperaquine-exposed culture to that in the control culture. A survival rate of >10% is often considered indicative of resistance.[25][27]
-
3. Quantification of Dihydroartemisinin and Piperaquine in Plasma by LC-MS/MS
This is a general outline of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of DHA and piperaquine in plasma.[10][11][12][13][14]
-
Materials:
-
Plasma samples
-
Internal standards (e.g., deuterated DHA and piperaquine)
-
Protein precipitation and/or solid-phase extraction (SPE) reagents and columns
-
LC-MS/MS system with a suitable C18 column
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and add internal standards.
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove plasma proteins and interfering substances.
-
Evaporate the supernatant/eluate and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the LC system.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for DHA, piperaquine, and their respective internal standards in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of DHA and piperaquine in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
-
Visualizations
Caption: Logical relationships between factors influencing DHA-PQP treatment failure.
Caption: Workflow for clinical and laboratory assessment of DHA-PQP efficacy.
References
- 1. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum. | Broad Institute [broadinstitute.org]
- 2. Plasmodium falciparum Plasmepsin 2 Duplications, West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum African PfCRT Mutant Isoforms Conducive to Piperaquine Resistance Are Infrequent and Impart a Major Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.itg.be [research.itg.be]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. Naturally Acquired Kelch13 Mutations in Plasmodium falciparum Strains Modulate In Vitro Ring-Stage Artemisinin-Based Drug Tolerance and Parasite Survival in Response to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiopharm.com [cellbiopharm.com]
- 11. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 12. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy and Day 7 Plasma Piperaquine Concentrations in African Children Treated for Uncomplicated Malaria with Dihydroartemisinin-Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Day 7 Plasma Piperaquine Concentrations in African Children Treated for Uncomplicated Malaria with Dihydroartemisinin-Piperaquine | PLOS One [journals.plos.org]
- 17. Efficacy and day 7 plasma piperaquine concentrations in African children treated for uncomplicated malaria with dihydroartemisinin-piperaquine [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. media.malariaworld.org [media.malariaworld.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 27. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
Technical Support Center: Programmatic Deployment of Dihydroartemisinin-Piperaquine (DHA-PPQ)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroartemisinin-piperaquine (DHA-PPQ).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental and programmatic use of DHA-PPQ.
Issue 1: High Treatment Failure Rates in Clinical Studies
-
Question: We are observing a higher-than-expected treatment failure rate with DHA-PPQ in our clinical trial. What are the potential causes and how can we investigate them?
-
Answer: High treatment failure rates with DHA-PPQ can be multifactorial. A systematic investigation should be undertaken to identify the root cause. Key areas to investigate include:
-
Drug Resistance: The emergence of parasite resistance to either dihydroartemisinin (B1670584) (DHA) or piperaquine (B10710) (PPQ) is a primary concern, particularly in regions like the Greater Mekong Subregion.[1][2][3][4]
-
Action: Conduct molecular surveillance for known resistance markers. For DHA resistance, analyze the Kelch13 (K13) gene for mutations.[1][5] For PPQ resistance, assess the copy number of plasmepsin II and III (pm2/3) genes and screen for mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene.[1][2]
-
-
Pharmacokinetics (PK): Sub-optimal drug exposure is a critical factor in treatment failure.
-
Drug Quality: The quality of the DHA-PPQ product could be compromised.
-
Host Factors: Patient-specific factors can influence drug metabolism and efficacy.
-
Action: Review patient demographics and clinical characteristics for any confounding factors. In children, age-related differences in pharmacokinetics may lead to lower drug exposure.[14]
-
-
Issue 2: Concerns Regarding Cardiac Safety and QT Prolongation
-
Question: Our study protocol involves the use of DHA-PPQ, and we have concerns about potential cardiotoxicity. How should we monitor for and manage this risk?
-
Answer: Piperaquine can cause dose-dependent prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for cardiac arrhythmias.[15][16]
-
Monitoring:
-
Obtain a baseline ECG before initiating treatment, especially in patients with a history of cardiac conditions or those taking other medications that can prolong the QT interval.[17]
-
Conduct follow-up ECGs at the time of expected peak plasma concentration of piperaquine (around 4-5 hours after the last dose).[1][18]
-
-
Management:
-
Exclude patients with pre-existing cardiac conditions or a baseline prolonged QT interval from studies where possible.[4]
-
Avoid co-administration of DHA-PPQ with other drugs known to prolong the QT interval.[17]
-
In cases of significant QT prolongation (e.g., QTcF >500 ms), treatment should be discontinued, and the patient monitored closely.[19] A clinical trial investigating a two-day regimen was halted due to such events.[18][19]
-
-
Issue 3: Inconsistent In Vitro Drug Susceptibility Results
-
Question: We are observing variability in our in vitro assays for DHA and PPQ susceptibility. What could be causing this, and how can we improve the reliability of our results?
-
Answer: Inconsistent in vitro results can be due to several factors:
-
Assay Conditions: The in vitro activity of DHA can be influenced by the specific assay conditions. DHA is chemically unstable under certain physiological conditions.[20]
-
Action: Standardize your laboratory's standard operating procedures (SOPs) for in vitro testing, including parasite synchronization, drug preparation, and incubation times.
-
-
Drug Interactions: Some studies have suggested a potential for mild antagonism between DHA and PPQ in vitro.[21][22][23]
-
Action: When assessing the combination, use a fixed ratio of the two drugs that reflects the clinical formulation.
-
-
Parasite Strain Differences: Different P. falciparum strains can exhibit varying levels of susceptibility to both drugs.[24]
-
Action: Use well-characterized reference strains (e.g., 3D7, Dd2) as controls in your assays.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the known molecular markers of resistance to DHA-PPQ?
-
A1: Resistance to DHA (artemisinin partial resistance) is primarily associated with mutations in the P. falciparum Kelch13 (K13) gene.[1][5] Piperaquine resistance has been linked to amplification of the plasmepsin II and III (pm2/3) genes and mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[1][2]
-
-
Q2: What are the key pharmacokinetic parameters for DHA and PPQ?
-
Q3: Are there any significant drug-drug interactions with DHA-PPQ?
-
A3: Co-administration of DHA-PPQ with drugs that prolong the QT interval should be avoided.[17] Caution is also advised when co-administering with antiretrovirals and enzyme inducers like rifampicin, which may alter DHA-PPQ blood levels.[17] One study found that co-administration with sulfadoxine-pyrimethamine (B1208122) was associated with reduced exposure to both drugs.[25]
-
-
Q4: How should DHA-PPQ be administered to children?
-
Q5: What are the common side effects of DHA-PPQ?
-
Q6: What is the recommended duration of follow-up in clinical efficacy studies of DHA-PPQ?
-
A6: Due to the long half-life of piperaquine, a follow-up period of 42 days is recommended to distinguish between recrudescence (treatment failure) and new infections.[1]
-
-
Q7: Is patient adherence a major challenge in the programmatic use of DHA-PPQ?
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin and Piperaquine
| Parameter | Dihydroartemisinin (DHA) | Piperaquine (PPQ) | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | ~5 hours | [1] |
| Elimination Half-life (t1/2) | ~1 hour | ~22 days (adults), ~20 days (children) | [1] |
| Day 7 Plasma Concentration associated with efficacy | Not applicable | >30 ng/mL | [6] |
Table 2: Molecular Markers of DHA-PPQ Resistance
| Drug Component | Gene | Genetic Alteration | Association with Resistance | Reference(s) |
| Dihydroartemisinin | Kelch13 (K13) | Point mutations (e.g., C580Y, G533S) | Delayed parasite clearance | [1][3][5] |
| Piperaquine | plasmepsin II/III (pm2/3) | Gene amplification (increased copy number) | Reduced susceptibility | [1] |
| Piperaquine | pfcrt | Point mutations (e.g., T93S, H97Y, F145I) | Reduced susceptibility | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing for DHA and PPQ
This protocol is based on the standard SYBR Green I-based fluorescence assay.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize parasites to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Preparation:
-
Prepare stock solutions of DHA and PPQ in 70% ethanol (B145695) or DMSO.
-
Perform serial dilutions of the drugs in complete culture medium in a 96-well plate.
-
-
Assay Procedure:
-
Adjust the synchronized ring-stage parasite culture to a 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
-
Data Analysis:
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model.
-
Protocol 2: Molecular Analysis of Resistance Markers
-
DNA Extraction:
-
Extract genomic DNA from patient blood samples (collected on filter paper or as whole blood) using a commercial DNA extraction kit.
-
-
Amplification of Kelch13 Gene:
-
Amplify the propeller domain of the K13 gene using nested PCR with specific primers.
-
Purify the PCR product and perform Sanger sequencing.
-
Align the resulting sequences with the P. falciparum 3D7 reference sequence to identify mutations.
-
-
Quantification of plasmepsin II/III Copy Number:
-
Use real-time quantitative PCR (qPCR) with specific primers and probes for pm2 and a single-copy reference gene (e.g., β-tubulin).
-
Calculate the copy number of pm2 relative to the reference gene using the ΔΔCt method.
-
-
Analysis of pfcrt Mutations:
-
Amplify the relevant region of the pfcrt gene using PCR.
-
Sequence the PCR product to identify mutations associated with piperaquine resistance.
-
Visualizations
Caption: Troubleshooting workflow for high DHA-PPQ treatment failure.
Caption: Mechanism of action and resistance pathways for DHA-PPQ.
References
- 1. mdpi.com [mdpi.com]
- 2. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Adherence to Dihydroartemisinin + Piperaquine Treatment Regimen in Low and High Endemic Areas in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria | Zendy [zendy.io]
- 15. Risk of sudden unexplained death after use of dihydroartemisinin–piperaquine for malaria: a systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Risk of sudden unexplained death after use of dihydroartemisinin-piperaquine for malaria: a systematic review and Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 18. Randomized, double-blind, placebo-controlled clinical trial of a two-day regimen of dihydroartemisinin-piperaquine for malaria prevention halted for concern over prolonged corrected QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug-Drug Interaction Between Dihydroartemisinin-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 27. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Optimizing the programmatic deployment of the anti-malarials artemether-lumefantrine and dihydroartemisinin-piperaquine using pharmacological modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Stability in Experimental Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Dihydroartemisinin (B1670584) (DHA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Dihydroartemisinin (DHA) degrading in my aqueous solution?
A1: Dihydroartemisinin (DHA) is inherently unstable in aqueous solutions due to its endoperoxide bridge, which is crucial for its antimalarial activity.[1][2][3] Several factors can accelerate its degradation:
-
pH: DHA is more stable in acidic to neutral pH (between 2 and 6). Its degradation increases significantly at a pH above 7.[1][4][5] The degradation follows pseudo-first-order kinetics.[1]
-
Temperature: Higher temperatures accelerate the degradation of DHA.[1][4][6] For instance, incubation at 40°C leads to a faster loss of activity compared to 37°C.[1][6]
-
Biological Matrices: Components in plasma, serum, and erythrocyte lysates can significantly decrease DHA's stability.[1][2][4][7] This is largely due to the presence of ferrous iron (Fe(II)-heme) and other biological reductants.[1][2][6]
-
Solvents: While organic solvents are used for stock solutions, some, like dimethyl sulfoxide (B87167) (DMSO), can contribute to degradation over time.[1][6]
Q2: What are the known degradation products of DHA?
A2: Under stress conditions such as prolonged storage or high temperatures, DHA can generate several degradation products.[3] One identified decomposition product formed upon heating is 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone.[4][8] Another degradation product with a molecular weight of 210, identified as 2-(3-oxobutyl)-3-methyl-6-ethyl- cyclohexanone, can also be formed.[9] In forced degradation studies of DHA/piperaquine tablets, the characteristic peaks of DHA diminished, indicating complete loss of the active pharmaceutical ingredient.[10]
Q3: How can I improve the solubility of DHA in my experiments?
A3: DHA has low water solubility (less than 0.1 g/L), which can pose challenges in experimental setups. Several methods can be employed to enhance its solubility:
-
Co-solvents: Stock solutions of DHA are often prepared in organic solvents like ethanol (B145695) or a mixture of ethanol and water before further dilution in aqueous media.[1][9] DMSO is also a commonly used solvent for preparing concentrated stock solutions.[11][12][13][14]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can significantly increase DHA's aqueous solubility.
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to enhance the water solubility of DHA.
Q4: What is the half-life of DHA in different aqueous environments?
A4: The half-life of DHA is highly dependent on the specific conditions of the aqueous solution. The following table summarizes the reported half-life of DHA under various conditions.
Quantitative Data Summary
The stability of Dihydroartemisinin is critically dependent on the experimental conditions. Below are tables summarizing the half-life of DHA under various conditions and the impact of incubation on its antimalarial activity.
Table 1: Half-life (t½) of Dihydroartemisinin (DHA) under various conditions.
| Condition | pH | Temperature | Half-life (t½) |
| Phosphate Buffer | 7.4 | 37°C | 5.5 hours[1][4] |
| Phosphate Buffer | 7.2 | 37°C | 8.1 hours[1][4] |
| Plasma | 7.4 | 37°C | 2.3 hours[1][4] |
Table 2: Impact of Incubation on DHA Antimalarial Activity.
| Incubation Medium | Incubation Time | Temperature | Result |
| Plasma | 3 hours | 37°C | Activity reduced by half[1][2] |
| Plasma | 24 hours | 37°C | Activity almost completely abolished[1][2][15] |
| Erythrocyte Lysate | 18 hours | 37°C | Significant reduction in activity[1][2] |
| Serum-enriched media | 18 hours | 37°C | Reduced activity[1][6] |
Experimental Protocols
Protocol 1: Preparation of Dihydroartemisinin (DHA) Stock Solution
This protocol describes the preparation of a DHA stock solution in an organic solvent, which can then be diluted to working concentrations.
Materials:
-
Dihydroartemisinin (DHA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of DHA powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).[1][11]
-
Vortex the tube until the DHA is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[11][14]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11][16]
-
Store the aliquots at -20°C or -80°C for long-term storage.[11][12][16]
Protocol 2: Determination of DHA Stability in a Physiological Buffer
This protocol outlines a method to assess the chemical stability of DHA in a physiological buffer like Phosphate-Buffered Saline (PBS) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DHA stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thermostatic water bath
-
HPLC system with a C18 column and a suitable detector (e.g., electrochemical or UV)[1][6]
-
Sterile, sealed containers
Procedure:
-
Preparation of Sample Solutions:
-
Incubation:
-
Sampling:
-
Sample Analysis:
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity of DHA. | DHA may have degraded in the experimental buffer due to inappropriate pH or prolonged incubation.[5] | Verify the pH of your buffer solution. DHA is more stable in acidic to neutral conditions (pH < 7).[5] Prepare fresh DHA solutions for each experiment.[11] Minimize pre-incubation time in culture medium.[9] |
| Precipitation of DHA in aqueous buffers. | DHA has poor solubility in aqueous solutions.[5] | Prepare a concentrated stock solution of DHA in an organic solvent such as ethanol or DMSO before diluting it to the final concentration in your experimental buffer.[5][11][14] Ensure rapid and thorough mixing upon dilution.[14] |
| Low or no DHA detected in plasma samples. | Significant degradation of DHA in the plasma sample due to the presence of Fe(II)-heme, especially in hemolyzed samples.[3][17] | Add a stabilizing agent like hydrogen peroxide (H₂O₂) to the plasma immediately after collection to oxidize Fe(II) to Fe(III).[17][18] Process samples rapidly and keep them on ice.[3] |
| Unexpected peaks in HPLC chromatograms. | Formation of DHA degradation products.[4] | Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures.[4] Use a stability-indicating HPLC method that can separate DHA from its degradation products.[4] |
| Variability in results between experiments. | Inconsistent preparation of DHA solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare a large batch of stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment.[11][12][14] |
Visualizations
Caption: Factors influencing the degradation of Dihydroartemisinin (DHA).
Caption: Workflow for preparing a stable DHA stock solution.
Caption: Troubleshooting guide for inconsistent experimental results with DHA.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Assay Artifacts with Dihydroartemisinin-Piperaquine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroartemisinin-piperaquine (DHA-PPQ) in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common artifacts that can lead to variable and misleading experimental results.
Frequently Asked Questions (FAQs)
DHA-Related Issues
Q1: My DHA IC50 values are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values for Dihydroartemisinin (DHA) are frequently due to its inherent chemical instability in aqueous environments like cell culture media.[1][2] The degradation of DHA is influenced by several factors, including pH, temperature, and the composition of the culture medium.[1][3] Standard cell culture conditions (pH ~7.4 and 37°C) are conducive to DHA degradation, leading to a decrease in the effective drug concentration over the course of an experiment.[3]
Q2: How quickly does DHA degrade in culture media?
A2: The half-life of DHA is highly dependent on the experimental conditions. In a buffer solution at pH 7.4 and 37°C, its half-life is approximately 5.5 hours.[3][4] However, in plasma or serum-enriched media at 37°C, the half-life can be as short as 2.3 hours, with its activity being significantly reduced after 3 hours and almost completely gone after 24 hours.[1][3]
Q3: What factors in my experimental setup can accelerate DHA degradation?
A3: Several factors can accelerate the degradation of DHA:
-
Temperature: Incubation at 37°C significantly increases the rate of degradation compared to room temperature or 4°C.[3][4]
-
pH: DHA is more stable in acidic conditions (pH 2-6) and degrades more rapidly at neutral to alkaline pH (pH 7 and above).[3]
-
Media Components: Serum and plasma contain components that can accelerate DHA degradation.[1][3] The presence of ferrous iron (Fe(II)) or heme, which is part of DHA's activation mechanism, also contributes to its breakdown.[1]
Q4: How can I minimize DHA degradation in my experiments?
A4: To minimize DHA degradation and improve reproducibility, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of DHA from a frozen stock for each experiment.
-
Immediate Use: Add the DHA-containing medium to your cells immediately after preparation.
-
Minimize Incubation Time: If your experimental design allows, use shorter incubation times. For longer exposures, consider replenishing the media with freshly prepared DHA at regular intervals.[2]
-
Standardize Protocols: Ensure that the timing and handling of DHA preparation and addition are consistent across all experiments.[2]
Piperaquine-Related Issues
Q5: I am observing atypical, non-sigmoidal dose-response curves with piperaquine (B10710) (PPQ). What could be the reason?
A5: Atypical or bimodal dose-response curves are a known issue with piperaquine in vitro, particularly in resistant parasite strains.[5] This phenomenon of incomplete growth inhibition at higher concentrations is thought to be related to the drug's lysosomotropic properties. As a weak base, PPQ can accumulate in the acidic food vacuole of the parasite, and at high concentrations, it may disrupt the pH of this organelle, leading to paradoxical effects on parasite viability assays.
Q6: What is lysosomotropism and how does it affect my assays with PPQ?
A6: Lysosomotropism is the accumulation of a compound within lysosomes or other acidic organelles like the malaria parasite's food vacuole.[4] For weakly basic drugs like PPQ, the acidic environment leads to protonation of the molecule, trapping it inside the organelle.[4] This can lead to several artifacts:
-
Interference with pH-sensitive dyes: Assays that use dyes that accumulate in acidic compartments (e.g., Neutral Red uptake assay) can be confounded by competitive accumulation of PPQ.[1]
-
Induction of vacuolization: The accumulation of PPQ can cause cellular vacuolization, which may be misinterpreted as a cytotoxic effect.[1]
-
Disruption of lysosomal function: High concentrations of PPQ can raise the pH of lysosomes, impairing the function of lysosomal enzymes.
Q7: How can I overcome the issue of atypical dose-response curves with PPQ?
A7: The Piperaquine Survival Assay (PSA) was specifically developed to address the limitations of traditional IC50 assays for PPQ. The PSA exposes parasites to a pharmacologically relevant concentration of PPQ (e.g., 200 nM) for 48 hours, followed by a washout and a 24-hour recovery period before assessing parasite survival. This method has shown a better correlation with clinical outcomes.
DHA-PPQ Combination-Related Issues
Q8: Can DHA and PPQ interact in in vitro assays to produce artifacts?
A8: Yes, some studies have reported a mildly antagonistic interaction between DHA and PPQ in vitro.[6] This means that the combined effect of the two drugs may be less than the sum of their individual effects. The clinical significance of this mild antagonism is uncertain, but it is a factor to consider when interpreting in vitro data.[6]
Q9: I'm seeing precipitation when I prepare my DHA-PPQ solutions. How can I avoid this?
A9: Both DHA and PPQ have limited aqueous solubility. DHA is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to make a stock solution.[7] PPQ is also poorly soluble in water at neutral pH.[8] When preparing combination solutions, it is crucial to:
-
Prepare high-concentration stock solutions in an appropriate organic solvent.
-
Dilute the stock solutions into the final culture medium just before use.
-
Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.
-
Add the aqueous buffer to the drug stock solution slowly with continuous mixing to prevent the drug from precipitating.[7]
Troubleshooting Guides
Troubleshooting Inconsistent DHA Activity
| Problem | Probable Cause | Recommended Solution |
| Higher than expected IC50 values or loss of activity over time. | DHA degradation in the culture medium during the experiment.[2] | - Prepare fresh DHA solutions for each experiment. - Minimize the time between diluting DHA and adding it to the cells.[2] - For experiments longer than 6-8 hours, consider replenishing the medium with fresh DHA.[2] - Perform a DHA stability assay in your specific medium to understand its degradation kinetics (see Experimental Protocols). |
| Precipitation of DHA in the culture medium. | Poor aqueous solubility of DHA.[7] | - Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (<0.5%). - Prepare a lower, more soluble final concentration of DHA if possible.[7] - Add the aqueous buffer to the DHA stock solution slowly while vortexing.[7] |
| High variability between replicate wells. | Inconsistent timing in drug preparation and addition.[2] | - Use a standardized protocol for diluting and adding DHA to all wells.[2] - Ensure immediate use of the prepared DHA-containing medium.[2] |
Troubleshooting Atypical PPQ Dose-Response Curves
| Problem | Probable Cause | Recommended Solution |
| Biphasic or non-sigmoidal dose-response curve. | Lysosomotropic properties of PPQ causing paradoxical effects at high concentrations. | - Use the Piperaquine Survival Assay (PSA) instead of a traditional IC50 assay for a more clinically relevant endpoint. - If using a traditional assay, be cautious in interpreting the data at high concentrations where artifacts may occur. |
| Interference with fluorescent or colorimetric readouts. | PPQ accumulation in acidic organelles may interfere with dyes that also accumulate in these compartments (e.g., Neutral Red, LysoTracker).[1] | - Choose a cytotoxicity assay that is not based on lysosomal function, such as MTT, MTS, or a DNA quantification assay (e.g., SYBR Green I). - Run appropriate controls to test for direct interference of PPQ with the assay reagents or detection method. |
Data Presentation
Table 1: Effect of Incubation Conditions on DHA IC50 Values
| Incubation Condition | Fresh DHA IC50 (nM) | Pre-incubated DHA IC50 (nM) | Fold Increase in IC50 | Reference |
| pH | [3] | |||
| pH 7.2 (6h at 37°C) | 2.5 ± 0.8 | 4.3 ± 1.1 | 1.7 | [3] |
| pH 7.4 (6h at 37°C) | 2.5 ± 0.8 | 6.9 ± 1.5 | 2.8 | [3] |
| pH 7.6 (6h at 37°C) | 2.5 ± 0.8 | 8.1 ± 2.1 | 3.2 | [3] |
| Temperature (18h in RPMI-AlbuMax) | [3][4] | |||
| 4°C | 2.73 ± 1.5 | 7.04 ± 1.7 | 2.6 | [3][4] |
| Room Temperature | 2.73 ± 1.5 | 9.73 ± 0.8 | 3.6 | [3][4] |
| 37°C | 2.73 ± 1.5 | 118.1 ± 49 | 43.3 | [3][4] |
| Media Type (18h at 37°C) | [3][4] | |||
| RPMI-AlbuMax | 2.73 ± 1.5 | 118.1 ± 49 | 43.3 | [3][4] |
| RPMI-FBS | 2.73 ± 1.5 | 108.6 ± 10 | 39.8 | [3][4] |
Data are presented as mean ± SD. Pre-incubation conditions are specified in parentheses.
Table 2: In Vitro IC50 Values for DHA and PPQ against P. falciparum
| Drug | Strain | IC50 (nM) | Reference |
| Dihydroartemisinin (DHA) | 3D7 | 4.12 | [9] |
| W2 | 2.73 ± 1.5 | [3] | |
| K1 | 2.57 ± 1.27 | [10] | |
| Piperaquine (PPQ) | 3D7 | 27 ± 17 | [11] |
| W2 | 38.9 (geometric mean) | [3] | |
| K1 | 82.06 ± 35.25 | [10] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing DHA Stability
This protocol allows for the determination of the rate of DHA's biological activity loss in a specific cell culture medium.[2]
Materials:
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
DHA stock solution (e.g., 10 mM in DMSO)
-
A drug-sensitive cell line (e.g., P. falciparum 3D7)
-
96-well plates
-
Cell viability reagent (e.g., pLDH assay reagents)
Procedure:
-
Prepare DHA-Medium: Dilute the DHA stock solution in your complete cell culture medium to a final concentration approximately 10-fold higher than the expected IC50.
-
Incubate DHA-Medium: Place the prepared DHA-containing medium in a sterile container in a 37°C, 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 3, 6, 18, and 24 hours), remove an aliquot of the incubated DHA-medium. The 0-hour sample serves as the "fresh" DHA control.[2]
-
Cell Viability Assay: a. Seed a 96-well plate with your chosen cell line at an appropriate density. b. Perform serial dilutions of each collected DHA-medium aliquot onto the cells. Include a dilution series of freshly prepared DHA as a control. c. Incubate the cells for a fixed period (e.g., 48 hours). d. Measure cell viability using your preferred method (e.g., pLDH assay).[3]
-
Data Analysis: Calculate the IC50 value for each time point. An increase in the IC50 value over time indicates a loss of DHA's biological activity, confirming its degradation.[2]
Protocol 2: Piperaquine Survival Assay (PSA)
This protocol is adapted from Duru et al. (2015) and is designed to assess parasite susceptibility to a pharmacologically relevant concentration of PPQ.[12]
Materials:
-
Synchronized P. falciparum ring-stage culture (0-3 hours post-invasion)
-
Complete culture medium
-
Piperaquine tetraphosphate
-
0.5% Lactic acid solution
-
96-well plates
Procedure:
-
Parasite Preparation: Adjust the parasite culture to 0.1-2% parasitemia and 2% hematocrit.
-
Drug Exposure: a. In a 96-well plate, add the parasite culture to wells containing either 200 nM piperaquine (exposed culture) or 0.5% lactic acid (non-exposed control). b. Incubate for 48 hours at 37°C in a 5% CO₂, 5% O₂ atmosphere.
-
Drug Washout: After 48 hours, wash the cultures once with RPMI 1640 to remove the drug.
-
Recovery Phase: Resuspend the washed parasites in fresh complete medium and culture for an additional 24 hours.
-
Parasite Viability Assessment: a. After the 24-hour recovery, prepare thin blood smears from both the exposed and non-exposed cultures. b. Stain the smears with Giemsa and determine the parasitemia by counting at least 20,000 erythrocytes.
-
Data Analysis: Calculate the PSA survival rate using the following formula: PSA survival rate (%) = (Number of viable parasites in exposed culture / Number of viable parasites in non-exposed culture) x 100.[12]
Mandatory Visualizations
Caption: Workflow for preparing and using DHA, highlighting potential artifacts leading to inconsistent results.
Caption: The lysosomotropic action of Piperaquine and its potential to cause in vitro assay artifacts.
Caption: DHA induces autophagy through the suppression of the Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Counteracting Piperaquine Resistance in Southeast Asia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges in the study of piperaquine (B10710) resistance in Plasmodium falciparum.
Section 1: Molecular Surveillance of Piperaquine Resistance
Molecular surveillance is critical for tracking the emergence and spread of piperaquine-resistant malaria. The primary markers are amplifications in the plasmepsin 2 and plasmepsin 3 (pfpm2/3) genes and mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene.
FAQ: Detecting pfpm2/3 Copy Number Variation (CNV)
Question: How can I reliably detect copy number variations in the pfpm2/3 genes?
Answer: Quantitative PCR (qPCR) is a robust and high-throughput method for determining pfpm2/3 CNV. Both TaqMan and SYBR Green-based assays can be effectively used. A multiplex TaqMan assay can simultaneously assess CNV in pfpm2/3 and the P. falciparum multidrug resistance 1 (pfmdr1) gene, which is a marker for mefloquine (B1676156) resistance.[1][2][3]
Troubleshooting Guide: pfpm2/3 qPCR Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cq values or no amplification | - Low DNA concentration or poor quality.- PCR inhibitors in the DNA sample.- Incorrect primer/probe concentrations. | - Re-extract DNA, ensuring high purity. Use a DNA quantification method suitable for low concentrations.- Dilute the DNA template to reduce inhibitor concentration.- Optimize primer and probe concentrations according to established protocols. |
| Inconsistent results between replicates | - Pipetting errors.- Poor mixing of reaction components.- Thermal cycler malfunction. | - Use calibrated pipettes and ensure proper technique. Prepare a master mix to minimize pipetting variability.- Vortex and centrifuge all reaction components before aliquoting.- Verify the thermal cycler's performance and calibration. |
| Non-specific amplification (SYBR Green) | - Primer-dimer formation.- Suboptimal annealing temperature. | - Perform a melt curve analysis to identify non-specific products.- Increase the annealing temperature in increments to enhance specificity.- Redesign primers if necessary. |
Experimental Protocol: TaqMan qPCR for pfpm2/3 CNV
This protocol is adapted from established methods for detecting pfpm2/3 CNV.[1][2][3]
1. DNA Extraction:
-
Extract genomic DNA from dried blood spots or whole blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
2. Reaction Setup:
-
Prepare a 20 µl reaction mix containing:
-
10 µl 2x qPCR Master Mix (with EvaGreen dye for SYBR Green assay)
-
1 µl of each forward and reverse primer for pfpm2 and a single-copy reference gene (e.g., β-tubulin)
-
For TaqMan assays, include 1 µl of the specific probe.
-
3 µl of nuclease-free water
-
5 µl of template DNA
-
-
Include a reference parasite line with a known single copy of pfpm2 (e.g., 3D7) in each run for calibration.[4]
3. Thermal Cycling Conditions:
-
98°C for 3 minutes (initial denaturation)
-
40 cycles of:
-
95°C for 10 seconds (denaturation)
-
58°C for 20 seconds (annealing/extension)
-
4. Data Analysis:
-
Determine the Cq values for pfpm2 and the reference gene for each sample.
-
Calculate the ΔCq (Cq_pfpm2_ - Cq_reference_).
-
Normalize the ΔCq of the test sample to the ΔCq of the reference strain (ΔΔCq).
-
The copy number is calculated as 2^(-ΔΔCq).
Section 2: In Vitro and Ex Vivo Susceptibility Testing
Phenotypic assays are essential to confirm resistance and evaluate the efficacy of new compounds.
FAQ: Choosing the Right Piperaquine Susceptibility Assay
Question: What is the most clinically relevant in vitro assay for piperaquine resistance?
Answer: The Piperaquine Survival Assay (PSA) is considered more predictive of clinical outcomes than standard 50% inhibitory concentration (IC50) assays.[5][6] The PSA mimics the in vivo exposure of parasites to piperaquine by using a high concentration (200 nM) for an extended period (48 hours). A survival rate of ≥10% in the PSA is strongly associated with treatment failure.[5][6]
Troubleshooting Guide: Piperaquine Survival Assay (PSA)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in survival rates | - Inconsistent parasite synchronization.- Fluctuation in initial parasitemia.- Errors in drug concentration. | - Ensure tight synchronization of parasite cultures to the ring stage.- Accurately determine and adjust the starting parasitemia.- Prepare fresh drug stocks and verify the final concentration. |
| Low parasite viability in control wells | - Poor culture conditions (medium, gas, temperature).- Contamination. | - Use fresh, high-quality culture medium and ensure optimal incubator conditions.- Regularly screen for and eliminate microbial contamination. |
| Discrepancy with clinical outcome | - Presence of other resistance mechanisms.- Host factors influencing drug metabolism. | - Genotype parasites for other known resistance markers (pfcrt, k13).- Consider pharmacokinetic studies to assess drug levels in patients. |
Experimental Protocol: Piperaquine Survival Assay (PSA)
This protocol is based on the method described by Witkowski et al. and others.[5][6]
1. Parasite Culture and Synchronization:
-
Culture P. falciparum isolates in standard conditions.
-
Synchronize parasites to the early ring stage (0-3 hours post-invasion).
2. Assay Setup:
-
Adjust the parasitemia to 0.1-2% at a 2% hematocrit.
-
In a 96-well plate, expose parasites to 200 nM piperaquine for 48 hours. Include a drug-free control.
3. Incubation and Washout:
-
Incubate the plate for 48 hours under standard culture conditions.
-
After 48 hours, wash the cells once with RPMI 1640 to remove the drug.
4. Recovery and Readout:
-
Resuspend the cells in fresh complete medium and incubate for another 24 hours.
-
Determine the final parasitemia by microscopy (Giemsa-stained smears) or flow cytometry.
5. Calculation:
-
Survival rate (%) = (Parasitemia in drug-treated well / Parasitemia in drug-free well) x 100.
Section 3: Therapeutic Strategies to Counteract Resistance
The high rates of DHA-PPQ treatment failure in Southeast Asia necessitate the adoption of alternative therapeutic strategies.
FAQ: What are the most promising alternative treatments to DHA-PPQ?
Answer: Triple Artemisinin-based Combination Therapies (TACTs) have shown high efficacy in regions with widespread piperaquine resistance.[7][8][9] Combinations such as dihydroartemisinin-piperaquine plus mefloquine have demonstrated cure rates exceeding 95% where DHA-PPQ efficacy has fallen below 50%.[7][8] Another strategy is to switch to alternative ACTs with different partner drugs, such as artesunate-mefloquine.[10]
Data Presentation
Table 1: Dihydroartemisinin-Piperaquine (DHA-PPQ) Treatment Failure Rates in Southeast Asia
| Location | Year(s) of Study | Day 42 PCR-Corrected Failure Rate (%) | Reference(s) |
| Northeastern Thailand | 2015-2018 | 87.3 | [11] |
| Western Cambodia | 2015-2018 | 61.8 | [11] |
| Northeastern Cambodia | 2015-2018 | 26.6 | [11] |
| Southwestern Vietnam | 2015-2018 | 52.9 | [11] |
Table 2: Efficacy of Triple Artemisinin-based Combination Therapies (TACTs)
| TACT Regimen | Location | Day 42 PCR-Corrected Efficacy (%) | Reference(s) |
| Dihydroartemisinin–piperaquine + Mefloquine | Cambodia, Thailand, Vietnam | 98 | [8] |
| Artemether–lumefantrine + Amodiaquine | Laos, Myanmar, Bangladesh, India, DRC | 98 | [8] |
Table 3: Piperaquine (PPQ) IC50 Values for P. falciparum Isolates
| Parasite Strain/Isolate Origin | Resistance Status | Mean/Median IC50 (nM) | Reference(s) |
| 280 clinical isolates (imported malaria) | Mixed | 81.3 (mean) | [12] |
| Cambodian isolates (2010-2012) | Sensitive | 17-22 (median) | [13] |
| Cambodian isolates with treatment failure | Resistant | 38 (median) | [13] |
| China-Myanmar border isolates | Sensitive | 5.6 (median) | [14] |
| Kenyan isolates (pfcrt K76 wild-type) | Sensitive | 74.0 (mean) | [12] |
| Kenyan isolates (pfcrt 76T mutant) | - | 87.7 (mean) | [12] |
Table 4: Prevalence of Piperaquine Resistance Markers in Southeast Asia
| Marker | Location | Year(s) | Prevalence (%) | Reference(s) |
| pfpm2/3 amplification | Cambodia | 2015 | 82 | [15] |
| pfpm2/3 amplification | Pursat, Cambodia | 2015 | 94 | [1][2] |
| pfpm2/3 amplification | Preah Vihear, Cambodia | 2014 | 87 | [1][2] |
| Novel pfcrt mutations | Cambodia | 2017 | 78 | [15] |
| pfcrt T93S | Cambodia & Vietnam | 2007-2019 | 12.7 | [15] |
| pfcrt H97Y/L | Cambodia & Vietnam | 2007-2019 | 23.5 | [15] |
| pfcrt F145I | Cambodia & Vietnam | 2007-2019 | 6.0 | [15] |
Visualizations
Caption: PfCRT-mediated piperaquine resistance and counteraction.
Caption: Workflow for pfpm2/3 copy number variation analysis.
Caption: Logical relationships of strategies to combat piperaquine resistance.
References
- 1. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum. — MORU Tropical Health Network [tropmedres.ac]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Triple artemisinin-based combination therapy (TACT): advancing malaria control and eradication efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. The clinical impact of artemisinin resistance in Southeast Asia and the potential for future spread - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. afrims.go.th [afrims.go.th]
- 14. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Pharmacokinetic Modeling of Duo-cotecxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic modeling of Duo-cotecxin (dihydroartemisinin-piperaquine).
Frequently Asked Questions (FAQs)
Q1: What is the standard adult dosing regimen for this compound in clinical studies?
The standard adult tablet of this compound contains 40 mg of dihydroartemisinin (B1670584) (DHA) and 320 mg of piperaquine (B10710) phosphate (B84403) (PPQ).[1][2] For adults weighing over 40 kg, a common regimen is three tablets taken once daily for three consecutive days.[3][4] However, dosing is often weight-based, and regimens can vary between studies, including three-dose and four-dose schedules over three days.[4][5]
Q2: How do the pharmacokinetic profiles of dihydroartemisinin (DHA) and piperaquine (PPQ) differ?
DHA and PPQ have vastly different pharmacokinetic profiles. DHA is rapidly absorbed and eliminated, with a short terminal elimination half-life of approximately 0.83 to 1.9 hours in adults.[6] In contrast, PPQ is a highly lipophilic drug with a large volume of distribution, low oral clearance, and a long terminal elimination half-life of about 3 to 4 weeks in malaria patients.[6]
Q3: What is the effect of food on the absorption of this compound?
The co-administration of this compound with food can significantly impact the pharmacokinetics of both DHA and PPQ. A high-fat, high-calorie meal has been shown to substantially increase the exposure to piperaquine, likely by increasing its oral bioavailability.[7][8] Food also leads to delayed and enhanced absorption of dihydroartemisinin.[7][8] However, a small amount of fat, such as in 200 ml of milk, did not significantly affect the absorption of piperaquine in patients with uncomplicated malaria.[9] Some in-vitro studies suggest that protein-rich meals and carbonated drinks may alter the bioavailability of the active components.[10] It is generally recommended to avoid administering this compound within ±3 hours of food consumption, especially high-fat meals, to minimize variability and the risk of toxicity.[8]
Q4: How does pregnancy affect the pharmacokinetics of this compound?
Pregnancy can alter the pharmacokinetics of both components of this compound. Studies have shown that pregnant women may have a reduced total exposure to dihydroartemisinin compared to non-pregnant women.[6] For piperaquine, while total exposure may be unaltered, pregnancy has been associated with a higher elimination clearance and a shorter terminal elimination half-life.[6]
Q5: Are there established pharmacokinetic models for piperaquine?
Yes, population pharmacokinetic models for piperaquine have been developed. The pharmacokinetics of piperaquine are often described by a two-compartment or three-compartment disposition model with first-order absorption.[11][12][13] These models are used to characterize the drug's distribution and elimination, and to investigate the influence of various factors like age, weight, and pregnancy on its pharmacokinetics.
Troubleshooting Guides
Issue 1: Lower than Expected Plasma Concentrations of Dihydroartemisinin (DHA)
Q: We are observing significantly lower plasma concentrations of DHA in our study subjects than reported in the literature. What could be the potential causes and how can we troubleshoot this?
Possible Causes and Solutions:
-
Sample Stability: DHA is unstable in plasma, especially in the presence of Fe(II)-heme, which is often elevated in malaria patients due to hemolysis.[14]
-
Autoinduction of Metabolism: Repeated dosing of artemisinin (B1665778) derivatives can lead to a time-dependent decline in plasma concentrations, possibly due to the induction of drug-metabolizing enzymes.[15][16][17]
-
Troubleshooting:
-
Ensure your pharmacokinetic modeling accounts for potential time-dependent changes in clearance.
-
When comparing data, be mindful of the dosing day (e.g., Day 1 vs. Day 3 concentrations).
-
-
-
Food Effects: While food can enhance DHA absorption, the timing and composition of meals can introduce variability.
-
Troubleshooting:
-
Standardize food intake protocols for study participants. It is often recommended to administer the drug in a fasted state to reduce variability.[18]
-
-
-
Bioanalytical Method Sensitivity: The issue might lie in the sensitivity of your analytical method.
Issue 2: High Variability in Piperaquine (PPQ) Pharmacokinetic Parameters
Q: Our study is showing high inter-individual variability in piperaquine pharmacokinetic parameters. What are the common sources of this variability and how can we mitigate them?
Possible Causes and Solutions:
-
Food Intake: As mentioned, the fat content of meals can significantly alter PPQ absorption.[7][8]
-
Troubleshooting:
-
Strictly control and record the food intake of subjects around the time of drug administration.
-
Administering the drug under fasting conditions can help reduce this source of variability.[9]
-
-
-
Patient Population: Factors such as age and body weight can influence PPQ pharmacokinetics. Children, for instance, may have a lower body weight-normalized oral clearance than adults.[21]
-
Bioanalytical Issues (Carryover): Piperaquine is known to cause carryover in LC-MS/MS systems, which can lead to inaccurate quantification.[23]
-
Troubleshooting:
-
Optimize your LC method to minimize carryover. This may involve using a basic mobile phase or specific column chemistries.[23]
-
Implement a rigorous wash sequence for the autosampler and column between samples.
-
Always include blank samples after high concentration samples in your analytical run to check for carryover.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) in Different Populations
| Parameter | Adults (Malaria Patients) | Pregnant Women | Non-Pregnant Women |
| Apparent Oral Clearance (CL/F) | 1.19 L/h/kg | - | - |
| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | - | - |
| Terminal Elimination Half-life (t1/2) | 0.83 - 1.9 h | Lower than non-pregnant | Higher than pregnant |
| Total Exposure (AUC) | - | Decreased | Higher than pregnant |
| Reference | [6][7] | [6] | [6] |
Table 2: Pharmacokinetic Parameters of Piperaquine (PPQ) in Different Populations
| Parameter | Adults (Malaria Patients) | Pregnant Women | Non-Pregnant Women | Children |
| Apparent Oral Clearance (CL/F) | Low | 45% Higher than non-pregnant | Lower than pregnant | Lower (body-weight normalized) than adults |
| Apparent Volume of Distribution (V/F) | Large (600-900 L/kg) | Smaller (602 L/kg) | 877 L/kg | Smaller (body-weight normalized) central volume than adults |
| Terminal Elimination Half-life (t1/2) | ~3-4 weeks | Shorter (17.8 days) | 25.6 days | Longer than adults |
| Total Exposure (AUC) | - | Unaltered | Unaltered | Higher than adults |
| Reference | [6][7] | [6] | [6] | [21] |
Experimental Protocols
Protocol 1: Quantification of Dihydroartemisinin and Piperaquine in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[6][19][20][23][24][25] Note: This protocol requires optimization and validation for specific laboratory conditions and instrumentation.
1. Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Stabilization (for DHA): If DHA stability is a concern, add a stabilizing agent like hydrogen peroxide to the plasma immediately after thawing and mix gently.[14]
-
Internal Standard Spiking: Add an internal standard (e.g., stable isotope-labeled DHA and a suitable internal standard for PPQ) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add 2-3 volumes of ice-cold acetonitrile (B52724) to the plasma sample. Vortex briefly to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and compatibility with the LC system.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
For DHA: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often used.[19][20]
-
For PPQ: A basic mobile phase (e.g., containing ammonium hydroxide) may be required to improve peak shape and reduce carryover.[23]
-
-
Gradient Elution: A gradient elution program is typically used to separate the analytes from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentrations of the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: A two-compartment pharmacokinetic model for piperaquine.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. nafdac.gov.ng [nafdac.gov.ng]
- 2. pillintrip.com [pillintrip.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of food on the pharmacokinetics of piperaquine and dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Population Pharmacokinetics of Piperaquine after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Comparison of Two Piperaquine-Containing Artemisinin Combination Therapies in Papua New Guinean Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Declining Concentrations of Dihydroartemisinin in Plasma during 5-Day Oral Treatment with Artesunate for Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Declining Concentrations of Dihydroartemisinin in Plasma during 5-Day Oral Treatment with Artesunate for Falciparum Mal… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. The influence of food on the pharmacokinetics of piperaquine in healthy Vietnamese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellbiopharm.com [cellbiopharm.com]
- 20. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 21. Population Pharmacokinetics of Piperaquine after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 22. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 23. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Development and validation of an LC-MS/MS method for simultaneous determination of piperaquine and 97-63, the active metabolite of CDRI 97-78, in rat plasma and its application in interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dihydroartemisinin-Piperaquine (DHA-PPQ) and Artemether-Lumefantrine (AL) for the Treatment of Uncomplicated Malaria
A head-to-head evaluation of two leading artemisinin-based combination therapies, summarizing key efficacy and safety data from clinical trials to inform researchers, scientists, and drug development professionals.
In the landscape of antimalarial therapeutics, dihydroartemisinin-piperaquine (DHA-PPQ) and artemether-lumefantrine (AL) stand out as two of the most widely utilized artemisinin-based combination therapies (ACTs) for uncomplicated Plasmodium falciparum malaria. Both combinations pair a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug to achieve rapid parasite clearance and prevent recrudescence. This guide provides a comprehensive comparison of their performance, drawing on data from multiple clinical trials and meta-analyses.
Efficacy Outcomes: A Quantitative Comparison
Clinical trial data consistently demonstrates the high efficacy of both DHA-PPQ and AL in treating uncomplicated falciparum malaria. However, key differences emerge in their post-treatment prophylactic effects and, in some settings, their ability to prevent recurrent parasitemia.
| Efficacy Endpoint | Dihydroartemisinin-Piperaquine (DHA-PPQ) | Artemether-Lumefantrine (AL) | Key Findings & Citations |
| PCR-Corrected Efficacy (Day 28) | ≥95% | ≥95% | Both treatments exhibit high cure rates, with PCR-adjusted failure rates below 5% in many studies.[1][2][3] |
| PCR-Corrected Efficacy (Day 42) | 92.2% - 100% | 79.0% - 93% | DHA-PPQ generally shows a higher cure rate at day 42, largely attributed to the longer half-life of piperaquine (B10710).[1][4][5][6] |
| Risk of Recurrent Parasitemia (Day 42) | Lower Risk (12.2% - 26.0%) | Higher Risk (33.2% - 47.0%) | DHA-PPQ significantly reduces the risk of recurrent parasitemia due to the prolonged prophylactic effect of piperaquine.[7][8] |
| Parasite Clearance | Rapid, with most patients parasite-free by Day 3.[4][9][10] | Rapid, with most patients parasite-free by Day 3.[9][10] | Both drugs achieve rapid parasite clearance. |
| Gametocyte Carriage | Lower risk of developing gametocytemia after therapy.[7] | Higher risk of developing gametocytemia after therapy compared to DHA-PPQ.[7] | DHA-PPQ may have an advantage in reducing post-treatment transmission potential. |
Safety and Tolerability Profile
Both DHA-PPQ and AL are generally well-tolerated, with most adverse events being mild to moderate in severity and consistent with the symptoms of malaria itself.[7][11]
| Adverse Event Profile | Dihydroartemisinin-Piperaquine (DHA-PPQ) | Artemether-Lumefantrine (AL) | Key Findings & Citations |
| Common Adverse Events | Cough, vomiting, diarrhea, headache, fever.[1][12] | Headache, dizziness, gastrointestinal disturbances.[13] | The overall incidence of adverse events is broadly similar between the two treatments. |
| Specific Adverse Events | Associated with a slightly higher frequency of cough, early vomiting, and diarrhea.[1][12] | Generally well-tolerated with a favorable safety profile.[12] | While statistically significant in some meta-analyses, the differences in specific adverse events are typically small. |
| Serious Adverse Events | Rare. | Rare. | Both drug combinations are considered safe for the treatment of uncomplicated malaria.[7][11] |
Experimental Protocols
The data presented in this guide are derived from randomized controlled clinical trials adhering to standardized protocols, largely based on World Health Organization (WHO) guidelines for the surveillance of antimalarial drug efficacy.
Study Design: The majority of studies are randomized, open-label or single-blinded, comparative clinical trials.[7][8][14]
Patient Population: Participants are typically children and adults with microscopically confirmed, uncomplicated P. falciparum malaria.[4][14][15] Exclusion criteria commonly include signs of severe malaria, severe malnutrition, pregnancy (in some trials), and known hypersensitivity to the study drugs.[10]
Treatment Administration:
-
DHA-PPQ: Administered once daily for three days.[11]
-
Artemether-Lumefantrine: Administered twice daily for three days.[11] The administration with fatty food is often recommended to enhance the absorption of lumefantrine (B1675429).[16]
Follow-up: Patients are typically followed for 28 or 42 days, with clinical and parasitological assessments performed at scheduled intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, 35, and 42).[15][17]
Outcome Measures:
-
Primary Endpoints: The primary efficacy endpoint is typically the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at day 28 or 42.[4][5][15][18] PCR is used to distinguish between recrudescence (treatment failure) and new infection.[7]
-
Secondary Endpoints: These often include parasite and fever clearance times, gametocyte carriage, and the incidence of adverse events.[7][9]
Mechanism of Action
Both DHA-PPQ and AL are combination therapies that leverage the synergistic effects of their components to combat malaria parasites.
Caption: Comparative post-treatment prophylactic periods of DHA-PPQ and AL.
The artemisinin derivatives, dihydroartemisinin and artemether (which is metabolized to DHA), are responsible for the rapid reduction of the parasite biomass.[16][19][20] They are thought to act by generating free radicals that damage parasite proteins.[21]
The longer-acting partner drugs, piperaquine and lumefantrine, are crucial for eliminating the remaining parasites and preventing recrudescence. Piperaquine, a bisquinoline, is believed to interfere with heme detoxification in the parasite's food vacuole, similar to chloroquine (B1663885).[2][22][23] Lumefantrine's mechanism is also thought to involve the disruption of heme polymerization.[13][16]
A key pharmacological distinction lies in the elimination half-lives of the partner drugs. Piperaquine has a significantly longer half-life (around 22 days) compared to lumefantrine (3-6 days).[7][22] This difference accounts for the more prolonged post-treatment prophylactic effect observed with DHA-PPQ, leading to a lower incidence of new infections in the weeks following treatment.[7][21]
Conclusion
Both dihydroartemisinin-piperaquine and artemether-lumefantrine are highly effective and safe treatments for uncomplicated P. falciparum malaria. The choice between these two therapies may be guided by local parasite resistance patterns, treatment policies, and specific clinical considerations. DHA-PPQ offers the advantage of a longer post-treatment prophylactic period, which can be particularly beneficial in high-transmission areas by reducing the incidence of new infections.[2][11] Conversely, AL has a long-standing and extensive track record of use in many malaria-endemic countries. Continuous monitoring of the efficacy of both ACTs is essential to ensure their continued effectiveness in the face of emerging drug resistance.
References
- 1. Efficacy and safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Efficacy of artemether–lumefantrine and dihydroartemisinin–piperaquine for the treatment of uncomplicated malaria in Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria among Children in Western Kenya, 2016 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Malaria in Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine for Treatment of Uncomplicated Malaria in Children in Zaire and Uíge Provinces, Angola - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Therapeutic efficacies of artemether-lumefantrine and dihydroartemisinin-piperaquine for the treatment of uncomplicated Plasmodium falciparum and chloroquine and dihydroartemisinin-piperaquine for uncomplicated Plasmodium vivax infection in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. malariaworld.org [malariaworld.org]
- 18. Efficacy of Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria among Children in Western Kenya, 2016 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Artemether-Lumefantrine (Coartem) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 20. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 21. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 22. mdpi.com [mdpi.com]
- 23. Piperaquine - Wikipedia [en.wikipedia.org]
Dihydroartemisinin-Piperaquine vs. Chloroquine for Plasmodium vivax Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydroartemisinin-piperaquine (DHA-PQP) and chloroquine (B1663885) (CQ) for the treatment of Plasmodium vivax malaria. The information presented is based on findings from clinical trials and meta-analyses, with a focus on efficacy, safety, and underlying mechanisms of action.
Efficacy and Safety: A Quantitative Comparison
Clinical studies have demonstrated that while both dihydroartemisinin-piperaquine and chloroquine are effective in treating the blood-stage infection of P. vivax, DHA-PQP generally exhibits a more rapid therapeutic response.[1][2][3] This is evident in the consistently shorter fever and parasite clearance times observed in patients treated with DHA-PQP.[1][2][3]
The long half-life of piperaquine (B10710), a component of DHA-PQP, provides a post-treatment prophylactic effect, leading to a lower risk of recurrent infections compared to chloroquine in the weeks following treatment.[2][4][5] However, it is important to note that neither drug is effective against the dormant liver stages (hypnozoites) of P. vivax, which are responsible for relapses.[6] For a radical cure, co-administration with primaquine (B1584692) is necessary.[1][7]
The emergence of chloroquine-resistant P. vivax in many regions is a significant concern, diminishing its efficacy.[2][8][9] In areas with known chloroquine resistance, DHA-PQP is considered a superior alternative.[2][8]
Both treatments are generally well-tolerated, with no significant differences in the overall incidence of adverse events reported in several studies.[1][2][4][5]
Table 1: Comparison of Efficacy Endpoints for DHA-PQP vs. Chloroquine in P. vivax Malaria
| Efficacy Parameter | Dihydroartemisinin-Piperaquine (DHA-PQP) | Chloroquine (CQ) | Key Findings | Citations |
| Fever Clearance Time | Significantly shorter | Slower | DHA-PQP leads to a more rapid resolution of fever. Median clearance time can be as low as 12 hours with DHA-PQP versus 24 hours with CQ. | [2][3] |
| Parasite Clearance Time | Significantly shorter | Slower | DHA-PQP clears parasites from the bloodstream more quickly. Median clearance time can be around 18 hours with DHA-PQP compared to 36 hours with CQ. | [2][3][4] |
| Recurrence Rate (Day 28) | Lower | Higher | DHA-PQP shows a lower risk of recurrent parasitemia at 28 days post-treatment. | [2] |
| Recurrence Rate (Day 42-63) | Lower | Higher | The superiority of DHA-PQP in preventing recurrence is maintained over a longer follow-up period. | [4][6][10] |
| Adequate Clinical and Parasitological Response (ACPR) | Generally higher | Lower | A higher proportion of patients treated with DHA-PQP achieve a successful clinical and parasitological outcome. | [3] |
Table 2: Safety Profile Comparison
| Adverse Events | Dihydroartemisinin-Piperaquine (DHA-PQP) | Chloroquine (CQ) | Key Findings | Citations |
| Overall Incidence | Generally well-tolerated | Generally well-tolerated | Both drugs are considered safe with no significant difference in the overall rate of adverse events in many direct comparisons. | [1][2][4][5] |
| Common Adverse Events | Muscle problems, loss of appetite, diarrhea, skin rash | Muscle problems, loss of appetite, diarrhea, skin rash | The types of common side effects are similar for both drugs. | [11] |
| Serious Adverse Events | Rare | Rare | Serious adverse events are uncommon for both treatments when used for uncomplicated malaria. | [1][5] |
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials adhering to established clinical research standards. Key methodologies employed in these studies are outlined below.
Patient Enrollment and Randomization
Participants typically include adults and children with uncomplicated, microscopically confirmed P. vivax monoinfection.[2][4] Exclusion criteria often include signs of severe malaria, pregnancy (in some studies), and known allergies to the study drugs.[12] After providing informed consent, eligible patients are randomly assigned to receive either DHA-PQP or CQ.[2][4]
Drug Administration
-
Dihydroartemisinin-Piperaquine (DHA-PQP): Administered orally once daily for three days. The dosage is typically weight-based, with a target of approximately 7 mg/kg of dihydroartemisinin (B1670584) and 55 mg/kg of piperaquine over the three days.[1][13]
-
Chloroquine (CQ): Administered orally over three days, with a total target dose of 25 mg base/kg.[1][8]
Efficacy Assessments
-
Parasite Clearance Time (PCT): Defined as the time from the first dose of the study drug until the first of two consecutive thick blood smears is negative for asexual P. vivax parasites.[14] Blood smears are typically examined every 6 to 12 hours until clearance.[15]
-
Microscopy Protocol: Asexual parasites are counted against a predetermined number of white blood cells (WBCs), commonly 200 or 500, on a Giemsa-stained thick blood film. The parasite density (parasites/μL) is then calculated by multiplying the parasite count by an assumed WBC count (e.g., 8000 cells/μL) and dividing by the number of WBCs counted. A slide is declared negative after examining at least 100 high-power fields.
-
-
Fever Clearance Time (FCT): Defined as the time from the first drug dose until the patient's body temperature falls below 37.5°C and remains so for at least 48 hours. Temperature is typically measured every 6 to 8 hours.
-
Recurrence of Parasitemia: Patients are followed for a specified period (e.g., 28, 42, or 63 days) with regular clinical and parasitological assessments to detect any reappearance of P. vivax parasites.[2][4]
Safety and Tolerability Monitoring
Adverse events (AEs) are systematically recorded at each follow-up visit.[1][2] This involves questioning the patient about any new or worsening symptoms and conducting clinical examinations.[1][2] The severity and relationship of AEs to the study medication are assessed by the investigators.[1]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and research framework, the following diagrams illustrate the proposed mechanisms of action of DHA-PQP and CQ, and a typical workflow for a clinical trial comparing these antimalarials.
Caption: Proposed mechanism of action for DHA-PQP.
Caption: Proposed mechanism of action for Chloroquine.
References
- 1. Monitoring antimalarial safety and tolerability in clinical trials: a case study from Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajtmh.org [ajtmh.org]
- 4. Methods and techniques for clinical trials on antimalarial drug efficacy: Genotyping to identify parasite populations [wkc.who.int]
- 5. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 6. Profile of adverse events in patients receiving treatment for malaria in urban Ghana: a cohort-event monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Malaria Programme [who.int]
- 8. norwichcrtu.uea.ac.uk [norwichcrtu.uea.ac.uk]
- 9. Microscopy for the detection, identification and quantification of malaria parasites on stained thick and thin blood films in research settings | Infectious Diseases Data Observatory [iddo.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Increasing Malaria Parasite Clearance Time after Chloroquine Therapy, South Korea, 2000–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 15. who.int [who.int]
A Comparative Guide to the Validation of a New RP-HPLC Method for the Simultaneous Quantification of Dihydroartemisinin and Piperaquine Phosphate in Duo-Cotecxin
This guide provides a comprehensive comparison of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of the active pharmaceutical ingredients (APIs) in Duo-Cotecxin, Dihydroartemisinin and Piperaquine Phosphate (B84403). The performance of this method is evaluated against other published methods, with all data presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure a standardised and objective comparison. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
This compound is a fixed-dose artemisinin-based combination therapy (ACT) used for the treatment of uncomplicated malaria.[1] The accurate quantification of its components, Dihydroartemisinin and Piperaquine Phosphate, is crucial for ensuring the safety and efficacy of the medication. This guide details the experimental protocols and validation parameters of a new RP-HPLC method and compares it with existing analytical procedures.
Comparative Analysis of Validated RP-HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of the new RP-HPLC method alongside other methods reported in the literature for the simultaneous analysis of Dihydroartemisinin and Piperaquine Phosphate.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Validated Method | Method A[1] | Method B[2][3] | Method C |
| Stationary Phase (Column) | Symmetry C18 (4.6 x 150mm, 5µm) | Symmetry C18 (4.6 x 150mm, 5µm, XTerra) | GRACESMART RP-18 (250 mm × 4.6 mm, 5μm) | Phenomenex C18 (250 mm×4.6 mm, 5 μm) |
| Mobile Phase | Methanol: 0.05M Phosphate Buffer (pH 3.6) (70:30 v/v)[4] | Methanol: Phosphate Buffer (pH 4.6) (70:30 v/v)[1] | 10 mM Ammonium acetate (B1210297) (pH 4.6): Methanol (15:85% v/v)[2][3] | Acetonitrile:Methanol:0.02 mol·L-1 Ammonium Sulfate (50:10:40 v/v), pH 4.8 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.2 mL/min[2][3] | 1.0 mL/min |
| Detection Wavelength | 273 nm[4] | 273 nm[1] | 220 nm[2][3] | 210 nm |
| Run Time | 7 min | 7 min[1] | Not Specified | Not Specified |
| Column Temperature | Ambient | Not Specified | Not Specified | 30°C |
Table 2: Comparison of Validation Parameters
| Parameter | New Validated Method | Method A[1] | Method B[2][3] | Method C |
| Linearity Range (µg/mL) | Dihydroartemisinin: 25-150Piperaquine Phosphate: 25-150[4] | Dihydroartemisinin: 25-125Piperaquine Phosphate: 25-125[1] | Dihydroartemisinin: 5-25Piperaquine Phosphate: 5-25[2][3] | Dihydroartemisinin: 0.84-25.12 |
| Correlation Coefficient (r²) | Dihydroartemisinin: 0.999Piperaquine Phosphate: 0.999[4] | Not Specified | Dihydroartemisinin: 0.9987Piperaquine Phosphate: 0.9993[2][3] | 0.9999 |
| Accuracy (% Recovery) | Dihydroartemisinin: 98-102%Piperaquine Phosphate: 98-102% | Not Specified | Not Specified | 98.7% (n=9) |
| Precision (%RSD) | < 2%[4] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following section provides a detailed methodology for the new validated RP-HPLC method for the simultaneous quantification of Dihydroartemisinin and Piperaquine Phosphate.
Instrumentation and Materials
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, a UV-Vis detector, an autosampler, and a data acquisition system.
-
Column: Symmetry C18 (4.6 x 150mm, 5µm).
-
Reagents and Materials:
-
Dihydroartemisinin and Piperaquine Phosphate reference standards.
-
This compound tablets.
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Preparation of Solutions
-
Phosphate Buffer (0.05M, pH 3.6): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.6 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Methanol and 0.05M Phosphate Buffer (pH 3.6) in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes and filter through a 0.45 µm membrane filter.[4]
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Dihydroartemisinin and 10 mg of Piperaquine Phosphate reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL for each component.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 25 to 150 µg/mL for both Dihydroartemisinin and Piperaquine Phosphate for the linearity study.[4]
-
Sample Solution Preparation:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of Dihydroartemisinin and 320 mg of Piperaquine Phosphate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the APIs.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
-
Chromatographic Conditions
-
Column: Symmetry C18 (4.6 x 150mm, 5µm).
-
Mobile Phase: Methanol: 0.05M Phosphate Buffer (pH 3.6) (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 273 nm.[4]
-
Column Temperature: Ambient.
-
Run Time: 7 minutes.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[5][6][7][8]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The linearity was evaluated by analyzing a series of standard solutions over a concentration range of 25-150 µg/mL for both drugs. The calibration curves were plotted by peak area versus concentration, and the correlation coefficient (r²) was determined.[4]
-
Accuracy: The accuracy was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%), and the percentage recovery was calculated.
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by performing the analysis on three different days. The relative standard deviation (%RSD) was calculated.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and detection wavelength, and observing the effect on the system suitability parameters.
Visualizations
Experimental Workflow for RP-HPLC Method Validation
The following diagram illustrates the logical workflow of the validation process for the new RP-HPLC method, as per ICH guidelines.
Caption: Workflow for the validation of the RP-HPLC method.
This comprehensive guide provides researchers and drug development professionals with a detailed comparison and validation of a new RP-HPLC method for the analysis of this compound components. The presented data and protocols can be a valuable resource for quality control and analytical method development for artemisinin-based combination therapies.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PIPERAQUINE PHOSPHATE AND DIHYDROARTEMISININ IN BULK | Semantic Scholar [semanticscholar.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Analysis of Artemisinin-based Combination Therapies for Uncollegated Falciparum Malaria
For Researchers, Scientists, and Drug Development Professionals
Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization (WHO) for their high efficacy and ability to curb the development of drug resistance. This guide provides a comparative analysis of the four most common ACTs: artemether-lumefantrine (AL), artesunate-amodiaquine (ASAQ), dihydroartemisinin-piperaquine (DP), and artesunate-mefloquine (ASMQ). The information presented is based on a comprehensive review of clinical trial data and peer-reviewed literature to support researchers, scientists, and drug development professionals in their understanding and evaluation of these critical antimalarial treatments.
Efficacy and Parasite Clearance
The primary measure of an ACT's effectiveness is its ability to clear parasites from the bloodstream and prevent recrudescence. The following tables summarize key efficacy parameters from various clinical studies. Cure rates are typically assessed at day 28 or 42 and are often "PCR-corrected" to distinguish between a true treatment failure (recrudescence) and a new infection.
Table 1: Comparative Efficacy of ACTs (PCR-Corrected Cure Rates at Day 28/42)
| Artemisinin-based Combination Therapy | PCR-Corrected Cure Rate (Day 28/42) | Reference(s) |
| Artemether-Lumefantrine (AL) | 94.2% - 98.9% | [1][2][3] |
| Artesunate-Amodiaquine (ASAQ) | 93.0% - 100% | [1][3] |
| Dihydroartemisinin-Piperaquine (DP) | 98.2% - 100% | [3][4][5] |
| Artesunate-Mefloquine (ASMQ) | 88.9% - 100% | [5][6] |
Table 2: Parasite and Fever Clearance Times
| Artemisinin-based Combination Therapy | Median Parasite Clearance Time (hours) | Median Fever Clearance Time (hours) | Reference(s) |
| Artemether-Lumefantrine (AL) | 36.8 - 65.3 | 24 - 36.9 | [4][7][8] |
| Artesunate-Amodiaquine (ASAQ) | Not widely reported | ~24 | [8] |
| Dihydroartemisinin-Piperaquine (DP) | 48 - 65.6 | 24 - 34.6 | [4][9] |
| Artesunate-Mefloquine (ASMQ) | 44 - 48 | 24 - 34 | [6][10] |
Safety and Tolerability
The safety and tolerability profile of an ACT is primarily determined by the partner drug. While all ACTs are generally considered safe, the incidence of adverse events can vary.
Table 3: Common Adverse Events Reported for Different ACTs
| Adverse Event | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (ASMQ) | Reference(s) |
| Vomiting | ~16.8% | ~15.3% | Lower incidence | 4.9% | [11][12] |
| Nausea | Lower incidence | Higher incidence | Lower incidence | 4.9% - 11.1% | [6][11][12] |
| Headache | Common | Common | 48% | Common | [9] |
| Dizziness | Common | Common | 38% | 4.4% | [6][9] |
| Abdominal Pain | Common | Common | 32% | Common | [9] |
| Anorexia | Lower incidence | Higher incidence | Lower incidence | Not frequently reported | [5] |
| Sleep Disturbances | Not frequently reported | Not frequently reported | 38% | Higher incidence (insomnia) | [5][9] |
| Palpitations | Not frequently reported | Not frequently reported | 37% | 11.1% | [6][9] |
Experimental Protocols
The following is a generalized protocol for a clinical trial evaluating the efficacy and safety of ACTs for uncomplicated falciparum malaria, synthesized from the methodologies of several cited studies.[6][13]
1. Study Design: An open-label, randomized, controlled clinical trial.
2. Patient Population:
- Inclusion criteria: Patients (often children aged 6-59 months) with microscopically confirmed uncomplicated P. falciparum malaria, with a parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/μL of blood), and fever (axillary temperature ≥ 37.5°C) or a history of fever in the preceding 24 hours.
- Exclusion criteria: Signs of severe malaria, mixed plasmodial infections, severe malnutrition, known hypersensitivity to the study drugs, and recent use of antimalarials.
3. Randomization and Treatment:
- Patients are randomly assigned to receive one of the ACTs being compared.
- Drug administration is typically supervised for the first dose, with subsequent doses given to the patient or caregiver with clear instructions. Dosages are administered according to weight-based guidelines.[14]
4. Follow-up and Data Collection:
- Patients are followed up for a period of 28 or 42 days.
- Clinical assessments, including temperature measurement, are performed at specified intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42).
- Thick and thin blood smears are collected at each follow-up visit for parasite quantification.
- Blood samples on filter paper are collected for PCR genotyping to distinguish between recrudescence and new infections.
- Adverse events are monitored and recorded at each visit.
5. Endpoints:
- Primary endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42.
- Secondary endpoints: Parasite clearance time (PCT), fever clearance time (FCT), and the incidence of adverse events.
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in ACT clinical trials and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
All four evaluated ACTs—artemether-lumefantrine, artesunate-amodiaquine, dihydroartemisinin-piperaquine, and artesunate-mefloquine—demonstrate high efficacy in treating uncomplicated falciparum malaria.[3][5] The choice of a specific ACT may be guided by factors such as the local prevalence of partner drug resistance, the safety and tolerability profile, and the desired duration of post-treatment prophylaxis. Dihydroartemisinin-piperaquine and artesunate-mefloquine generally offer a longer period of protection against new infections due to the longer half-lives of their partner drugs.[15] The adverse event profiles differ, with some patients experiencing more gastrointestinal side effects with certain combinations, while others may be associated with more neurological or sleep-related disturbances.[5][9] Continuous monitoring of the efficacy and safety of these vital medicines is crucial for effective malaria control and management.
References
- 1. Efficacy of artesunate-amodiaquine and artemether-lumefantrine fixed-dose combinations for the treatment of uncomplicated Plasmodium falciparum malaria among children aged six to 59 months in Nimba County, Liberia: an open-label randomized non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of artemisinin-based combination therapy for uncomplicated Plasmodium falciparum malaria in Sudan: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.uct.ac.za [open.uct.ac.za]
- 4. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Treatment of acute uncomplicated falciparum malaria with artemether-lumefantrine in nonimmune populations: a safety, efficacy, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of artesunate-amodiaquine and artemether-lumefantrine fixed-dose combinations for the treatment of uncomplicated Plasmodium falciparum malaria among children aged six to 59 months in Nimba County, Liberia: an open-label randomized non-inferiority trial | springermedizin.de [springermedizin.de]
- 9. journals.asm.org [journals.asm.org]
- 10. Artesunate and mefloquine given simultaneously for three days via a prepacked blister is equally effective and tolerated as a standard sequential treatment of uncomplicated acute Plasmodium falciparum malaria: randomized, double-blind study in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of artesunate–mefloquine and artemether–lumefantrine fixed-dose combinations for treatment of uncomplicated Plasmodium falciparum malaria in children younger than 5 years in sub-Saharan Africa: a randomised, multicentre, phase 4 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of artesunate–mefloquine and artemether–lumefantrine fixed-dose combinations for treatment of uncomplicated Plasmodium falciparum malaria in children younger than 5 years in sub-Saharan Africa: a randomised, multicentre, phase 4 trial | Medicines for Malaria Venture [mmv.org]
- 13. Efficacy and tolerability of four antimalarial combinations in the treatment of uncomplicated Plasmodium falciparum malaria in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 15. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Piperaquine Survival Assay for Monitoring Drug Resistance in Clinical Isolates
A comparative guide for researchers and drug development professionals on the utility of the Piperaquine (B10710) Survival Assay (PSA) in assessing Plasmodium falciparum susceptibility to piperaquine, benchmarked against traditional in vitro methods and molecular markers.
The emergence and spread of resistance to frontline antimalarial drugs pose a significant threat to global malaria control efforts. Dihydroartemisinin-piperaquine (DHA-PPQ) is a critical artemisinin-based combination therapy (ACT), and monitoring the susceptibility of Plasmodium falciparum to piperaquine is essential for ensuring its continued efficacy. This guide provides a comprehensive comparison of the Piperaquine Survival Assay (PSA) with alternative methods for assessing piperaquine susceptibility in clinical isolates, supported by experimental data and detailed protocols.
The Challenge of Monitoring Piperaquine Susceptibility
Traditional methods for assessing antimalarial drug susceptibility, such as the standard 48-hour isotopic in vitro test that determines the 50% inhibitory concentration (IC50), have shown limitations in predicting clinical outcomes for piperaquine. Studies have indicated that IC50 and 90% inhibitory concentration (IC90) values for piperaquine in isolates from patients who experience treatment failure often overlap with those from patients who are successfully treated.[1] This inconsistency necessitated the development of a more clinically relevant assay.
The Piperaquine Survival Assay (PSA): A More Predictive Phenotypic Assay
The Piperaquine Survival Assay (PSA) was developed to better mimic the in vivo exposure of parasites to the drug. It assesses the ability of parasites to survive a prolonged, pharmacologically relevant concentration of piperaquine.[1] The assay is available in two formats: an in vitro PSA for culture-adapted parasites and an ex vivo PSA for fresh clinical isolates.[2]
Key Features of the PSA
The standard PSA protocol involves exposing early ring-stage parasites (0-3 hours post-invasion) to 200 nM piperaquine for 48 hours.[1][2] This is followed by a 24-hour drug-free period to allow for recovery and growth of any surviving parasites before viability is assessed.[1] A survival rate of ≥10% in the PSA has been proposed as a cut-off to define piperaquine resistance, and this threshold has been significantly associated with clinical treatment failure.[1][3]
Comparative Performance of Susceptibility Assays
The PSA has demonstrated a stronger correlation with clinical outcomes compared to traditional IC50 assays. This makes it a more reliable tool for surveillance of piperaquine resistance in clinical settings.
| Assay Type | Method | Key Metric | Correlation with Clinical Failure | Advantages | Disadvantages |
| Piperaquine Survival Assay (PSA) | 48h exposure to 200 nM PPQ, 24h recovery, microscopy or other viability readout | % Survival Rate | High .[1] Isolates from recrudescent infections show significantly higher survival rates. | More predictive of clinical outcome.[1] Standardized protocol available.[2] | More time-consuming and labor-intensive than IC50 assays.[4] |
| Standard In Vitro Susceptibility Assay | 48h or 72h exposure to serial drug dilutions, measurement of parasite growth inhibition (e.g., [3H]-hypoxanthine uptake, SYBR Green I) | IC50 / IC90 | Low to Moderate .[1][5] Overlap in IC50 values between sensitive and resistant isolates. | High-throughput potential. Widely established methodology. | Poor correlation with piperaquine treatment outcome.[1] Dose-response curves can be difficult to interpret.[3][5] |
| Molecular Markers | PCR or sequencing to detect genetic markers | Presence of mutations (e.g., pfcrt) or gene amplification (e.g., pfpm2) | Moderate to High .[6][7] Strong association with resistance, but the predictive value of individual markers can vary by region. | Rapid and high-throughput. Can be performed on small sample volumes. | The role of different mutations can vary.[6] New markers may emerge. |
Quantitative Comparison of PSA and Clinical Outcome
A key study evaluating the PSA's performance found a stark difference in survival rates between parasites from patients with and without treatment recrudescence following DHA-PPQ therapy.
| Clinical Outcome | In Vitro PSA Median Survival Rate (%) | Ex Vivo PSA Median Survival Rate (%) |
| Recrudescence | 51.9% | 39.2% |
| No Recrudescence | 34.4% | 0.17% |
Data from retrospective and prospective studies on Cambodian isolates.[1][3]
This data clearly illustrates the superior ability of the ex vivo PSA to distinguish between clinically sensitive and resistant parasite populations.
Experimental Protocols
Ex Vivo Piperaquine Survival Assay (PSA) Protocol
This protocol is adapted from established methodologies for assessing piperaquine susceptibility in fresh clinical isolates.[1][2][4]
1. Sample Collection and Preparation:
-
Collect patient blood samples with parasitemia levels suitable for the assay (typically ≥0.1%).
-
Wash erythrocytes twice with an equal volume of RPMI 1640 medium.
-
Adjust the hematocrit to 2% in complete culture medium.
2. Drug Exposure:
-
Prepare two sets of cultures for each isolate: one exposed to 200 nM piperaquine and a drug-free control.
-
Incubate the cultures for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
3. Recovery and Viability Assessment:
-
After 48 hours, wash the erythrocytes to remove the drug and resuspend them in fresh, drug-free complete culture medium.
-
Incubate for an additional 24 hours under the same conditions.
-
At 72 hours from the start of the assay, prepare thin blood smears and stain with Giemsa.
-
Determine the number of viable parasites per 20,000 erythrocytes by microscopic examination.
4. Calculation of Survival Rate:
-
The survival rate is calculated using the following formula: PSA Survival Rate (%) = (Number of viable parasites in exposed culture / Number of viable parasites in non-exposed culture) x 100[1]
Standard In Vitro IC50 Determination (SYBR Green I Method)
1. Parasite Culture and Synchronization:
-
Use culture-adapted P. falciparum isolates. Synchronize parasite cultures to the ring stage.
2. Drug Plate Preparation:
-
Prepare serial dilutions of piperaquine in a 96-well plate. Include a drug-free control.
3. Parasite Seeding and Incubation:
-
Add synchronized ring-stage parasites to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
4. Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well and incubate in the dark.
5. Fluorescence Reading and Data Analysis:
-
Read the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by non-linear regression analysis of the dose-response curves.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow of the Piperaquine Survival Assay and the logical framework for its validation.
Conclusion
The Piperaquine Survival Assay is a robust and clinically relevant method for monitoring the susceptibility of P. falciparum to piperaquine. Its strong correlation with treatment outcomes makes it a superior alternative to traditional IC50-based assays for surveillance and for guiding public health responses to the threat of drug resistance. While more resource-intensive, the predictive power of the PSA justifies its use in reference laboratories and for validating molecular markers of resistance. The combined use of PSA and genotyping provides a powerful toolkit for tracking both artemisinin (B1665778) and piperaquine resistance where DHA-PPQ is deployed.[1]
References
- 1. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Multidrug Resistance: A Comparative Analysis of Dihydroartemisinin-Piperaquine and Artesunate-Mefloquine
For Immediate Release
In the ongoing battle against multidrug-resistant Plasmodium falciparum malaria, the choice of artemisinin-based combination therapy (ACT) is critical. This guide provides a comprehensive comparison of two widely used ACTs: dihydroartemisinin-piperaquine (DHA-PPQ) and artesunate-mefloquine (AS-MQ). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical efficacy, safety profiles, pharmacokinetic properties, and the underlying mechanisms of action and resistance, supported by experimental data.
Performance and Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated that both DHA-PPQ and AS-MQ are highly effective treatments for uncomplicated falciparum malaria, even in regions with significant drug resistance.[1][2] However, their performance can vary depending on the local resistance patterns, particularly to the partner drugs.
A key advantage of DHA-PPQ is its longer post-treatment prophylactic effect, which results in a significant reduction in the incidence of new infections during the follow-up period compared to AS-MQ.[3] In contrast, some studies in Southeast Asia, where mefloquine (B1676156) resistance is more prevalent, have shown a higher risk of recurrent parasitemia with AS-MQ.[4]
Gametocyte carriage has been observed to be higher in patients treated with DHA-PPQ compared to AS-MQ, which could have implications for malaria transmission.[5][6]
Table 1: Comparative Efficacy of DHA-PPQ vs. AS-MQ in Clinical Trials
| Endpoint | DHA-PPQ | AS-MQ | Study Population/Region | Citation |
| Day 63 PCR-Corrected Cure Rate (Per Protocol) | 98.7% | 97.0% | Asia (Thailand, Laos, India) | [1][5] |
| Day 63 PCR-Corrected Cure Rate (Intention-to-Treat) | 87.9% | 86.6% | Asia (Thailand, Laos, India) | [1][5] |
| Day 42 PCR-Confirmed Failure Rate | 0.6% | 0% | Western Myanmar | [2][6] |
| Day 63 PCR-Corrected Cure Rate (Per Protocol) | 98.8% | 100% | India | [3] |
| Day 28 PCR-Uncorrected Adequate Clinical and Parasitological Response (ACPR) | 92% | 74% | Zambia (Children) | [7][8] |
| Day 42 PCR-Corrected ACPR | 93% | 93% | Zambia (Children) | [7][8] |
| Recurrent Infections (New) by Day 42 | 15.1% | 30.0% | Zambia (Children) | [9] |
| Median Time to Parasite Clearance | 1 day | 1 day | India | [3] |
Safety and Tolerability Profile
Both drug combinations are generally well-tolerated, with most adverse events being of mild to moderate severity.[3] However, the incidence of post-treatment adverse events has been reported to be slightly higher in patients receiving AS-MQ.[3] One study noted that cough was more frequent in the DHA-PPQ arm.[8]
Table 2: Reported Adverse Events
| Adverse Event Profile | DHA-PPQ | AS-MQ | Citation |
| Serious Adverse Events (related to treatment) | 0.8% (6/751) | 0.8% (3/375) | [5] |
| General Tolerability | Well-tolerated | Well-tolerated, slightly higher incidence of post-treatment adverse events | [3] |
Pharmacokinetic Properties
The pharmacokinetic profiles of the partner drugs, piperaquine (B10710) and mefloquine, are key to understanding the prophylactic effects and potential for resistance selection of each combination. Piperaquine has a significantly longer terminal elimination half-life compared to mefloquine.
Table 3: Pharmacokinetic Parameters
| Parameter | Dihydroartemisinin (DHA) | Piperaquine (PPQ) | Mefloquine (MQ) | Citation |
| Mean Terminal Elimination Half-life (t½) | Rapidly eliminated | 17.8 - 25.6 days | (Not specified in provided results) | [10][11][12] |
| Mean Cmax (in malaria patients) | Varies | 568 ng/mL | 1,885 ng/mL (venous plasma) | [10][13] |
| Mean Time to Cmax (Tmax) | Varies | 5.7 hours | (Not specified in provided results) | [10] |
Mechanisms of Action and Resistance
The efficacy of both ACTs relies on the rapid parasite clearance by the artemisinin (B1665778) derivative and the elimination of remaining parasites by the longer-acting partner drug. However, the emergence of resistance to both components threatens their effectiveness.
Artemisinin resistance is primarily associated with mutations in the Plasmodium falciparum Kelch13 (K13) gene, which leads to delayed parasite clearance.[14][15] Resistance to the partner drugs is linked to different genetic markers. Piperaquine resistance has been associated with mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene and amplification of the plasmepsin II and III genes.[16][17] Mefloquine resistance is often linked to an increased copy number of the P. falciparum multidrug resistance 1 (pfmdr1) gene.[14]
Experimental Protocols
Randomized, Open-Label Comparative Clinical Trial Protocol
This protocol is a representative methodology based on common practices in comparative clinical trials for uncomplicated malaria.[18][19][20]
Objective: To compare the efficacy, safety, and tolerability of a 3-day course of DHA-PPQ versus AS-MQ for the treatment of uncomplicated P. falciparum malaria.
Study Design: A two-arm, open-label, randomized controlled trial.
Inclusion Criteria:
-
Age ≥ 1 year.
-
Weight > 10 kg.
-
Microscopically confirmed P. falciparum monoinfection.
-
Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 24 hours.
-
Informed consent provided.
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy.
-
Known hypersensitivity to the study drugs.
-
Treatment with another antimalarial within the previous 2 weeks.
Treatment Arms:
-
DHA-PPQ: Dihydroartemisinin-piperaquine given once daily for 3 days. Each tablet containing 40 mg of DHA and 320 mg of piperaquine.[3]
-
AS-MQ: Artesunate given once daily for 3 days (4 mg/kg/day), plus mefloquine administered as a split dose on day 1 (15 mg/kg) and day 2 (10 mg/kg).[5]
Follow-up: Patients are followed for 42 or 63 days. Clinical and parasitological assessments are performed on days 0, 1, 2, 3, 7, 14, 21, 28, 35, 42, (56, 63).
Primary Endpoint: PCR-corrected parasitological cure rate at the end of the follow-up period.
Secondary Endpoints:
-
Parasite and fever clearance times.
-
Incidence of adverse events.
-
Gametocyte carriage.
-
Rate of new infections.
Genotyping: PCR is used to distinguish between recrudescence (treatment failure) and new infection for all recurrent parasitemias after day 7.
References
- 1. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia | PLOS One [journals.plos.org]
- 2. Efficacy and effectiveness of dihydroartemisinin-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEvIR Platform [fevir.net]
- 5. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and effectiveness of dihydroartemisinin-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 7. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria — MORU Tropical Health Network [tropmedres.ac]
- 13. journals.asm.org [journals.asm.org]
- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gh.bmj.com [gh.bmj.com]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
- 20. Study protocol: an open-label individually randomised controlled trial to assess the efficacy of artemether-lumefantrine prophylaxis for malaria among forest goers in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Artemether-Lumefantrine (AL) and Dihydroartemisinin-Piperaquine (DHA-P) on Gametocyte Clearance in Plasmodium falciparum Malaria
A comprehensive guide for researchers and drug development professionals on the relative performance of two leading artemisinin-based combination therapies in eliminating sexual-stage malaria parasites.
This guide provides a detailed comparison of Artemether-Lumefantrine (AL) and Dihydroartemisinin-Piperaquine (DHA-P), two widely used artemisinin-based combination therapies (ACTs), with a specific focus on their efficacy in clearing Plasmodium falciparum gametocytes. The clearance of these sexual-stage parasites is a critical factor in interrupting malaria transmission. This document summarizes key quantitative data from clinical studies, outlines common experimental protocols, and visualizes the therapeutic mechanisms and study workflows.
Quantitative Data Summary
The following tables summarize the comparative data on gametocyte clearance from various clinical trials and meta-analyses. It is important to note that study designs, patient populations, and gametocyte detection methods can vary, leading to some heterogeneity in the results.
| Study/Analysis | Comparison Metric | AL Result | DHA-P Result | Key Findings |
| Systematic Review & Meta-Analysis[1][2] | Gametocyte Carriage | Reduced | Reduced | No significant difference was found between the two treatment groups in overall gametocyte carriage reduction.[1][2] |
| Randomized Controlled Trial (Kenya)[3][4] | Gametocyte Clearance | Effective | Effective | Both drugs demonstrated gametocytocidal effects, with no significant difference in their clearance rates (p<0.082). By day 28, gametocytes were cleared in patients as detected by microscopy.[3][4] |
| Individual Patient Data Meta-Analysis[5] | Appearance of Gametocytemia Post-Treatment | Lower | Higher (AHR: 2.03 vs. AL) | The appearance of gametocytemia was significantly higher after treatment with DHA-P compared to AL.[5] |
| Individual Patient Data Meta-Analysis[5] | Gametocyte Clearance in Baseline Carriers | Faster | Slower (AHR: 0.74 vs. AL) | Among patients who were gametocyte-positive at the start of treatment, clearance was slower with DHA-P compared to AL.[5] |
| Randomized Trial (Uganda)[6] | Development of Gametocytemia | Higher | Lower | Patients treated with DHA-P had a lower risk of developing gametocytemia compared to those treated with AL.[6] |
| Systematic Review[7] | Gametocyte Carriage vs. other ACTs | Lower | Lower vs. AS+AQ | A pooled analysis showed that the overall gametocyte carriage rate was 57% shorter with AL compared to artesunate-amodiaquine (AS+AQ).[7] DHA-P was also shown to have a lower risk of gametocyte appearance post-admission compared to AS+AQ.[7] |
Table 1: Comparative Gametocyte Clearance and Carriage. AHR: Adjusted Hazard Ratio.
Experimental Protocols
The methodologies employed in clinical trials assessing gametocyte clearance are crucial for the interpretation of results. Below are summaries of typical experimental protocols.
Study Design and Patient Recruitment
Most comparative studies are designed as randomized controlled clinical trials.[3][4][6] Participants are typically children and adults with uncomplicated P. falciparum malaria, confirmed by microscopy.[3][4][6] Exclusion criteria often include signs of severe malaria, pregnancy, and recent use of antimalarial drugs that could interfere with the study medications.
Treatment Administration
-
Artemether-Lumefantrine (AL): Typically administered as a six-dose regimen over three days.[8]
-
Dihydroartemisinin-Piperaquine (DHA-P): Usually given as a three-dose regimen, with one dose per day.[9]
The administration of the drugs is often supervised to ensure compliance.
Gametocyte Detection and Quantification
Several methods are used to detect and quantify gametocytes, with varying levels of sensitivity.
-
Light Microscopy: This is the most common method used in field studies.[3][4] Thick blood smears are stained with Giemsa, and gametocytes are counted against a specific number of white blood cells (e.g., 500 or 1000) to estimate the density (gametocytes/µL).[3][4][10]
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): A more sensitive molecular method that detects gametocyte-specific mRNA, such as pfs25.[3][4] This allows for the detection of sub-microscopic gametocytemia.[3][4]
-
Magnetic Fractionation: This technique enriches gametocytes from a blood sample, increasing the sensitivity of detection by microscopy.[11]
Follow-up and Data Collection
Patients are typically followed up for a period of 28 to 42 days.[3][4][6] Blood samples for gametocyte analysis are collected at baseline (day 0) and at regular intervals post-treatment (e.g., days 1, 2, 3, 7, 14, 21, 28, 35, and 42).[12]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial on gametocyte clearance.
Caption: Workflow of a comparative clinical trial for gametocyte clearance.
Signaling Pathways and Mechanisms of Action
The artemisinin (B1665778) derivatives in both AL and DHA-P have a primary mechanism of action against the asexual stages of the parasite and early-stage gametocytes.[8][13] The partner drugs, lumefantrine (B1675429) and piperaquine, are thought to act by inhibiting the detoxification of heme.[14][15][16]
Caption: Simplified mechanism of action for AL and DHA-P on Plasmodium.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effect of dihydroartemisinin-piperaquine and artemether-lumefantrine on gametocyte clearance and haemoglobin recovery in children with uncomplicated Plasmodium falciparum malaria in Africa: a systematic review and meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Artemether Lumefantrine and Dihydroartemisinin Piperaquine in Clearance of Gametocytes in Uncomplicated Plasmodium falciparum Malaria in Tiwi Kenya | East Africa Science [easci.eahealth.org]
- 4. researchgate.net [researchgate.net]
- 5. Gametocyte carriage in uncomplicated Plasmodium falciparum malaria following treatment with artemisinin combination therapy: a systematic review and meta-analysis of individual patient data | Medicines for Malaria Venture [mmv.org]
- 6. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the effects of artemether-lumefantrine on gametocyte carriage and disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gametocyte Clearance in Uncomplicated and Severe Plasmodium falciparum Malaria after Artesunate-Mefloquine Treatment in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three methods for detection of gametocytes in Melanesian children treated for uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Gametocytes of the Malaria Parasite Plasmodium falciparum in a Functional Genomics Era: Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 16. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Piperaquine and Other Quinoline Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antimalarial drug resistance pose a significant threat to global malaria control and elimination efforts. Piperaquine (B10710), a bisquinoline antimalarial, is a crucial partner drug in artemisinin-based combination therapies (ACTs), particularly dihydroartemisinin-piperaquine (DHA-PPQ). However, resistance to piperaquine has emerged, especially in Southeast Asia, compromising the efficacy of this vital treatment. Understanding the landscape of cross-resistance between piperaquine and other quinoline (B57606) antimalarials, such as chloroquine (B1663885), is paramount for the development of effective treatment strategies and novel antimalarial agents.
This guide provides a comprehensive comparison of the cross-resistance profiles of piperaquine and other quinoline antimalarials, supported by experimental data. It delves into the molecular mechanisms underpinning resistance and outlines the experimental protocols used to generate the presented data.
Molecular Mechanisms of Piperaquine Resistance and Cross-Resistance
Several molecular markers have been associated with piperaquine resistance in Plasmodium falciparum. Understanding these mechanisms is key to comprehending the potential for cross-resistance with other quinolines.
Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, historically linked to chloroquine resistance, are now recognized as major drivers of piperaquine resistance.[1][2][3][4] Notably, novel mutations in pfcrt can confer high-level piperaquine resistance, sometimes leading to a re-sensitization to chloroquine.[4] This complex relationship highlights that while the same gene is involved, the specific mutations dictate the resistance profile to each drug.
Another key factor is the amplification of the plasmepsin 2 and 3 genes (pfpm2 and pfpm3).[2][5][6] Increased copy numbers of these genes are strongly associated with piperaquine treatment failure.[5][6] Individuals infected with parasites carrying multiple copies of the plasmepsin 2 gene are significantly more likely to experience DHA-PPQ treatment failure.[5] Interestingly, the amplification of these genes often coincides with a reduction in the copy number of the multidrug resistance gene 1 (pfmdr1), which is linked to mefloquine (B1676156) resistance.[5]
Additionally, a single nucleotide polymorphism (SNP) in a putative exonuclease gene, resulting in an E415G substitution, has been identified as a marker for piperaquine resistance.[1][6][7]
The interplay of these genetic markers contributes to the overall resistance phenotype of the parasite. The following diagram illustrates the key genetic determinants of piperaquine resistance.
In Vitro Susceptibility and Cross-Resistance Data
In vitro susceptibility testing provides crucial data on the level of resistance of P. falciparum isolates to various antimalarial drugs. The 50% inhibitory concentration (IC50) is a standard measure, representing the drug concentration required to inhibit parasite growth by 50%.
Studies have shown a complex and sometimes contradictory relationship between piperaquine and chloroquine susceptibility. While some studies report a significant, albeit low, correlation between the IC50 values of piperaquine and chloroquine, suggesting a potential for cross-resistance[8], others have found no significant cross-resistance.[9][10] This variability may be due to different genetic backgrounds of the parasite populations studied.[8]
The following table summarizes in vitro susceptibility data from various studies.
| Drug | Parasite Strain/Isolates | Mean IC50 (nM) | IC50 Range (nM) | Key Findings | Reference |
| Piperaquine | 280 clinical isolates (imported malaria in France) | 81.3 | 9.8 - 217.3 | No significant cross-resistance with chloroquine. | [8] |
| Chloroquine | 280 clinical isolates (imported malaria in France) | 83.6 | 5.0 - 1,918 | [8][10] | |
| Piperaquine | 103 clinical isolates (Cameroon) | 38.9 | 7.76 - 78.3 | Highly active against both chloroquine-sensitive and -resistant isolates. | |
| Chloroquine | 103 clinical isolates (Cameroon) | - | - | 67% of isolates were chloroquine-resistant. | [9] |
| Piperaquine | Chloroquine-sensitive (3D7) | 3.4 ± 1.3 | - | Chloroquine-resistant lines showed decreased susceptibility to piperaquine. | [11] |
| Piperaquine | Chloroquine-resistant (K1) | 13.4 ± 2.4 | - | [11] | |
| Piperaquine | Chloroquine-resistant (TM6) | 15.8 ± 4.0 | - | [11] | |
| Piperaquine | Chloroquine-resistant (7G8) | 11.2 ± 1.7 | - | [11] |
Experimental Protocols
The data presented in this guide are derived from various in vitro and molecular biology techniques. Understanding these methodologies is essential for interpreting the results and designing future studies.
In Vitro Drug Susceptibility Assays
A common method for determining the IC50 of antimalarial drugs is the isotopic microtest, which measures the inhibition of parasite growth by quantifying the uptake of a radiolabeled precursor, typically [³H]-hypoxanthine, into the parasite's nucleic acids.
Standard [³H]-Hypoxanthine Uptake Inhibition Assay Protocol:
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum or a serum substitute.[12][13][14]
-
Drug Plate Preparation: Serial dilutions of the antimalarial drugs are prepared in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-coated plates and incubated for 24-42 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[8][12]
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.[12]
-
Harvesting and Scintillation Counting: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the dose-response curves.
The following diagram illustrates the general workflow for an in vitro drug susceptibility assay.
Molecular Marker Analysis
Genotyping of molecular markers associated with drug resistance is crucial for surveillance and for understanding the mechanisms of resistance.
Copy Number Variation (CNV) Analysis for pfpm2 and pfpm3:
-
DNA Extraction: Genomic DNA is extracted from parasite cultures or patient blood samples.
-
Quantitative PCR (qPCR): A TaqMan-based qPCR assay is often used to determine the copy number of the pfpm2 and pfpm3 genes relative to a single-copy reference gene (e.g., β-tubulin).
-
Data Analysis: The relative copy number is calculated using the ΔΔCt method. An increased copy number is indicative of gene amplification.
SNP Genotyping for pfcrt and Exonuclease Gene:
-
DNA Extraction: Genomic DNA is extracted from parasite samples.
-
PCR Amplification: The gene region of interest is amplified using specific primers.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): The amplified PCR product is sequenced to identify SNPs.
-
Sequence Analysis: The obtained sequences are compared to a reference sequence to identify mutations.
Conclusion
The relationship between piperaquine and other quinoline antimalarials in terms of cross-resistance is complex and multifactorial. While they share some common resistance pathways, particularly involving the pfcrt gene, the specific genetic determinants of resistance can differ, leading to variable cross-resistance profiles. Continuous surveillance of both phenotypic susceptibility and molecular markers is essential to monitor the evolution of resistance and to inform treatment policies. The experimental protocols outlined in this guide provide a foundation for researchers to contribute to this critical area of malaria research. A deeper understanding of these resistance mechanisms will be instrumental in the development of next-generation antimalarials that can overcome existing resistance and safeguard the efficacy of our current therapeutic arsenal.
References
- 1. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 2. mesamalaria.org [mesamalaria.org]
- 3. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malaria – Discovery of a molecular marker associated with piperaquine resistance in parasites | [pasteur.fr]
- 6. Studies reveal markers of malaria resistance | MDedge [ma1.mdedge.com]
- 7. Genetic markers associated with dihydroartemisinin-piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Known Molecular Markers of Resistance in the Antimalarial Potency of Piperaquine and Dihydroartemisinin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Chloroquine vs. Dihydroartemisinin-Piperaquine for Vivax Malaria in Vietnam: A Comparative Analysis
In a significant randomized clinical trial conducted in Southern Vietnam, the efficacy and safety of chloroquine (B1663885), the standard treatment for Plasmodium vivax malaria, were compared against dihydroartemisinin-piperaquine (DHA-PPQ), the first-line treatment for P. falciparum malaria in the region.[1] This guide provides a detailed comparison of the two treatments, presenting key experimental data, outlining the study's methodology, and visualizing the clinical trial workflow.
Performance Comparison
The study demonstrated that while chloroquine remains an effective treatment for P. vivax malaria in this region of Vietnam, DHA-PPQ showed a more rapid clinical and parasitological response.[1] Key performance indicators are summarized in the tables below.
Efficacy and Clinical Response
| Outcome | Chloroquine (n=65) | Dihydroartemisinin-Piperaquine (DHA-PPQ) (n=63) | Statistical Significance |
| Adequate Clinical and Parasitological Response (ACPR) | 47% (31 patients) | 66% (42 patients) | Non-inferiority established |
| Median Fever Clearance Time | 24 hours | 12 hours | P = 0.02 |
| Median Parasite Clearance Time | 36 hours | 18 hours | P < 0.001 |
| Mean Parasite Clearance Half-life | 3.98 hours | 1.80 hours | P < 0.001 |
Data sourced from a prospective, open-label, randomized trial in Vietnam involving 128 patients with symptomatic P. vivax mono-infections.[1]
Experimental Protocols
This section details the methodologies employed in the comparative study.
Study Design and Patient Enrollment
The research was a prospective, open-label, randomized trial.[1] A total of 128 Vietnamese patients with symptomatic Plasmodium vivax mono-infections were enrolled.[1] Patients were randomized to receive either chloroquine or DHA-PPQ.[1]
Inclusion Criteria:
-
Symptomatic P. vivax mono-infection confirmed by microscopy.
-
Agreement to participate in the study.
Exclusion Criteria:
-
Signs of severe malaria.
-
Mixed plasmodial infections.
-
Pregnancy.
-
Known hypersensitivity to the study drugs.
Drug Administration
-
Chloroquine: Patients in this arm received a total dose of 25 mg base/kg over three days.[1]
-
Dihydroartemisinin-Piperaquine (DHA-PPQ): Patients received a three-day course of DHA-PPQ, with the dosage depending on body weight, according to national guidelines.[1] Each tablet contained 40 mg of dihydroartemisinin (B1670584) and 320 mg of piperaquine (B10710) phosphate.[1]
Data Collection and Analysis
-
Fever and Parasite Clearance: Fever clearance time was defined as the time from the first dose until the patient's temperature remained below 37.5°C for a continuous 48-hour period. Parasite clearance time was the time from the first dose until the first of three consecutive negative blood smears.
-
Blood Sampling: Blood samples were collected for parasitological assessment and, in the chloroquine arm, for measuring whole blood chloroquine concentrations. Recurrent parasitemia in the chloroquine arm was correlated with whole blood chloroquine concentrations, with levels below 100 ng/mL being a key observation in patients with recurrence.[1]
-
Statistical Analysis: The primary outcome, the proportion of patients with an adequate clinical and parasitological response, was analyzed using a Kaplan-Meier intention-to-treat analysis to establish non-inferiority.[1]
Visualized Experimental Workflow
The following diagram illustrates the workflow of the randomized controlled trial.
Caption: Workflow of the randomized controlled trial comparing Chloroquine and DHA-PPQ.
References
Dihydroartemisinin-Piperaquine: A Comparative Guide to its Efficacy in Malaria-Endemic Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dihydroartemisinin-piperaquine (DHA-PQP) against Plasmodium falciparum malaria in various endemic regions. The data presented is compiled from key clinical trials and meta-analyses, offering a comparative perspective against other leading artemisinin-based combination therapies (ACTs).
Comparative Efficacy of Dihydroartemisinin-Piperaquine
Dihydroartemisinin-piperaquine has consistently demonstrated high efficacy in the treatment of uncomplicated P. falciparum malaria across diverse geographical regions, including Africa and Southeast Asia. Clinical studies have shown that DHA-PQP is comparable, and in some aspects superior, to other widely used ACTs such as artemether-lumefantrine (AL) and artesunate-mefloquine (AS+MQ).
A notable advantage of DHA-PQP is its longer post-treatment prophylactic effect, which is attributed to the long half-life of piperaquine (B10710).[1][2] This results in a reduced risk of recurrent parasitemia in the weeks following treatment, a significant benefit in high-transmission areas.[1][2]
However, the emergence and spread of resistance to both artemisinin (B1665778) and piperaquine, particularly in the Greater Mekong Subregion, poses a significant threat to the continued efficacy of DHA-PQP.[3] Resistance is associated with specific mutations in the P. falciparum Kelch 13 (K13) gene for artemisinin and increased copy numbers of the plasmepsin 2 and 3 genes for piperaquine.[4][5]
Efficacy Data from Clinical Trials
The following tables summarize the efficacy of DHA-PQP in comparison to other ACTs in different malaria-endemic regions. The data is primarily from randomized controlled trials in Africa and Southeast Asia.
Table 1: PCR-Corrected Efficacy of Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine in African Children with Uncomplicated P. falciparum Malaria
| Study Location(s) | Treatment Arm | No. of Participants | Day 28 Cure Rate (95% CI) | Day 42 Cure Rate (95% CI) | Reference |
| Burkina Faso, Kenya, Mozambique, Uganda, Zambia | DHA-PQP | 1039 | 94.7% (not specified) | 93.0% (not specified) | [6] |
| AL | 514 | 95.3% (not specified) | 93.0% (not specified) | [6] | |
| Uganda | DHA-PQP | 205 | 98.0% (95.1-99.4) | 94.2% (90.0-96.7) | [1] |
| AL | 203 | 94.2% (90.2-96.7) | 84.0% (78.3-88.4) | [1] | |
| Mali | DHA-PQP | 159 | 99.4% (96.5-100) | 99.3% (96.5-100) | [7] |
| AL | 158 | 98.1% (94.5-99.6) | 97.4% (93.5-99.3) | [7] |
Table 2: PCR-Corrected Efficacy of Dihydroartemisinin-Piperaquine vs. Other ACTs in Southeast Asia for Uncomplicated P. falciparum Malaria
| Study Location(s) | Treatment Arm | No. of Participants | Day 28 Cure Rate (95% CI) | Day 63 Cure Rate (95% CI) | Reference |
| Thailand, Laos, India | DHA-PQP | 769 | Not Reported | 98.7% (Per Protocol) | [8] |
| AS+MQ | 381 | Not Reported | 97.0% (Per Protocol) | [8] | |
| Cambodia-Thailand Border | DHA-PQP | 55 | 98.2% (not specified) | Not Reported | [9] |
| AL | 55 | 82.4% (not specified) | Not Reported | [9] |
Experimental Protocols
The following section outlines a standardized methodology for a therapeutic efficacy study of DHA-PQP for uncomplicated P. falciparum malaria, based on World Health Organization (WHO) guidelines and protocols from cited clinical trials.[7][8][10][11]
Study Design and Participants
A randomized, open-label, comparative clinical trial is conducted at sentinel sites in malaria-endemic regions.[11]
-
Inclusion Criteria:
-
Age between 6 months and 65 years.
-
Mono-infection with P. falciparum confirmed by microscopy, with a parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL).
-
Axillary temperature ≥ 37.5°C or a history of fever in the preceding 24 hours.
-
Informed consent from the patient or their parent/guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Presence of other febrile conditions.
-
Known hypersensitivity to the study drugs.
-
Use of antimalarials or antibiotics with antimalarial activity within a specified period before enrollment.
-
Pregnancy or lactation.
-
Treatment Administration
Patients are randomized to receive either DHA-PQP or a comparator ACT (e.g., AL).
-
DHA-PQP: Administered once daily for three days. The dosage is weight-based, typically aiming for a total dose of 6.75 mg/kg of dihydroartemisinin (B1670584) and 54 mg/kg of piperaquine over the three days.[8]
-
Artemether-Lumefantrine (AL): Administered twice daily for three days, with the first two doses given 8 hours apart. Dosing is also weight-based. All drug administrations are directly observed. If a patient vomits within 30 minutes of administration, the full dose is re-administered.
Clinical and Parasitological Follow-up
Patients are followed up for a minimum of 28 days, with a 42-day follow-up recommended for drugs with a long elimination half-life like piperaquine.[11]
-
Clinical Assessment: A full clinical examination is performed on days 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42, and on any day the patient feels unwell.
-
Parasitological Assessment: Thick and thin blood smears are prepared at each follow-up visit and examined by two independent, certified microscopists. Parasite density is calculated per microliter of blood.
-
Molecular Analysis: A blood spot is collected on filter paper at enrollment and on any day of recurrent parasitemia for PCR genotyping to distinguish between recrudescence (treatment failure) and a new infection. This is typically done by analyzing polymorphic markers such as msp-1, msp-2, and glurp.[4]
Safety Assessment
Adverse events (AEs) and serious adverse events (SAEs) are monitored and recorded at each visit. The relationship between any AE and the study drug is assessed by the investigators.
Visualizations
Clinical Trial Workflow for ACT Efficacy
References
- 1. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrps.org [ccrps.org]
- 3. Comparison of Two Genotyping Methods for Distinguishing Recrudescence from Reinfection in Antimalarial Drug Efficacy/Effectiveness Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHO Template protocol for therapeutic efficacy studies | Infectious Diseases Data Observatory [iddo.org]
- 5. A randomized trial of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia | PLOS One [journals.plos.org]
- 7. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin-Piperaquine and Artemether-Lumefantrine for Treating Uncomplicated Malaria in African Children: A Randomised, Non-Inferiority Trial | PLOS One [journals.plos.org]
- 9. who.int [who.int]
- 10. isrctn.com [isrctn.com]
- 11. ajtmh.org [ajtmh.org]
In Vitro Interactions of Piperaquine with Other Antimalarial Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro interactions between the antimalarial drug piperaquine (B10710) and other common antimalarial agents. The information is compiled from peer-reviewed studies to support further research and development in combination therapies for malaria.
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development and strategic deployment of combination therapies. Piperaquine, a bisquinoline, is a crucial component of the artemisinin-based combination therapy (ACT) dihydroartemisinin-piperaquine. Understanding its interactions with other antimalarials is vital for optimizing treatment strategies and mitigating the risk of resistance development. This guide summarizes key quantitative data on these interactions and details the experimental protocols used to generate this data.
Comparative Analysis of In Vitro Interactions
The interaction between two drugs can be synergistic (the combined effect is greater than the sum of their individual effects), antagonistic (the combined effect is less than the sum), or indifferent (the combined effect is equal to the sum). This is often quantified using the sum of the Fractional Inhibitory Concentrations (ΣFIC). A ΣFIC of ≤ 0.5 typically indicates synergy, > 0.5 to ≤ 4.0 indicates an indifferent interaction, and > 4.0 suggests antagonism.
Piperaquine and Dihydroartemisinin (B1670584) (DHA)
The combination of piperaquine and dihydroartemisinin is a widely used ACT. In vitro studies have predominantly shown this combination to have an indifferent or mildly antagonistic interaction.[1][2] For the chloroquine-sensitive 3D7 strain of P. falciparum, the interaction was reported as indifferent, while for the chloroquine-resistant K1 strain, it was found to be antagonistic.[1] Despite the observed mild antagonism in some studies, the clinical cure rates for the piperaquine-DHA combination remain high.[1] However, it is suggested that this could become a concern if parasite sensitivity to artemisinins decreases.[1][3]
| Partner Drug | P. falciparum Strain(s) | Observed Interaction | ΣFIC (Range) | Reference(s) |
| Dihydroartemisinin | 3D7 (Chloroquine-sensitive) | Indifferent | Not specified | [1] |
| Dihydroartemisinin | K1 (Chloroquine-resistant) | Antagonism | Not specified | [1] |
| Dihydroartemisinin | Various strains | Indifferent to Antagonism | Not specified | [4][5] |
Piperaquine and Mefloquine (B1676156)
Studies have consistently reported a marked antagonistic interaction between piperaquine and mefloquine in vitro.[1][3] This is considered the strongest antagonistic interaction observed for piperaquine among the tested antimalarials.[1] This finding has potential clinical implications, especially in scenarios where a patient might be treated with a piperaquine-based ACT after recent use of mefloquine for prophylaxis or treatment.[1] The antagonistic effect could increase the risk of treatment failure.[1]
| Partner Drug | P. falciparum Strain(s) | Observed Interaction | ΣFIC (Range) | Reference(s) |
| Mefloquine | 3D7, K1 | Strong Antagonism | > 1 (implied) | [1][3] |
Piperaquine and Chloroquine (B1663885)
The in vitro interaction between piperaquine and chloroquine, both of which are 4-aminoquinolines, has been characterized as indifferent or antagonistic.[1][5] Some studies have investigated the potential for cross-resistance between the two drugs. While a statistically significant correlation between the IC50 values of piperaquine and chloroquine has been observed, the correlation coefficient is low, suggesting that cross-resistance is unlikely to be a significant clinical issue.[6]
| Partner Drug | P. falciparum Strain(s) | Observed Interaction | ΣFIC (Range) | Reference(s) |
| Chloroquine | 3D7, K1 | Indifferent/Antagonistic | Not specified | [1] |
| Chloroquine | Clinical Isolates | Low correlation (unlikely cross-resistance) | Not applicable | [6] |
Piperaquine and Doxycycline (B596269)
A comprehensive search of published literature did not yield specific quantitative data on the in vitro interaction between piperaquine and doxycycline. While doxycycline is used in combination with other antimalarials for malaria treatment and prophylaxis, its direct synergistic or antagonistic profile with piperaquine has not been detailed in the reviewed studies. This represents a knowledge gap that warrants further investigation.
Experimental Protocols
The assessment of in vitro drug interactions for antimalarials typically involves a series of standardized laboratory procedures. The following is a generalized protocol based on methodologies cited in the referenced studies.
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1) are maintained in continuous culture.[1]
-
The culture medium is typically RPMI 1640 supplemented with human serum, HEPES, and sodium bicarbonate.[7]
-
Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[7]
-
Parasite growth and synchronization are monitored by microscopic examination of Giemsa-stained blood smears.
2. Drug Preparation:
-
Antimalarial drugs are dissolved in appropriate solvents (e.g., dimethyl sulfoxide, ethanol, or water) to create stock solutions.
-
Serial dilutions of each drug are prepared in the culture medium.
3. In Vitro Drug Interaction Assay (Isobologram Method):
-
The interaction between two drugs is commonly assessed using the fixed-ratio isobologram method.[8]
-
Asynchronous cultures of P. falciparum are plated in 96-well microtiter plates at a specific parasitemia (e.g., 1%) and hematocrit (e.g., 1.5-2%).[8]
-
The drugs are added to the wells individually and in fixed-ratio combinations (e.g., 4:1, 3:2, 1:1, 2:3, 1:4).[8]
-
The plates are incubated for a defined period, typically 48-72 hours.[8]
4. Assessment of Parasite Growth Inhibition:
-
Parasite growth is commonly measured using the [³H]-hypoxanthine incorporation assay.[1][9]
-
[³H]-hypoxanthine, a nucleic acid precursor, is added to the wells for the final 24 hours of incubation.[10]
-
The amount of incorporated radioactivity, which is proportional to parasite growth, is measured using a scintillation counter.
-
The 50% inhibitory concentrations (IC50s) for each drug alone and in combination are determined by analyzing the dose-response curves.
5. Data Analysis and Interpretation:
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The sum of the FICs (ΣFIC) is calculated for each fixed-ratio combination.
-
The nature of the interaction is determined based on the ΣFIC value as described above.
-
The results are often visualized in an isobologram, a graph that plots the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro interaction between two antimalarial drugs.
Caption: Workflow for in vitro antimalarial drug interaction assessment.
References
- 1. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of piperaquine, chloroquine, and amodiaquine on drug uptake and of these in combination with dihydroartemisinin against drug-sensitive and -resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. In vitro drug interaction studies. [bio-protocol.org]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative safety profiles of different artemisinin-based combination therapies
Comparative Safety Profiles of Artemisinin-based Combination Therapies (ACTs)
A Guide for Researchers and Drug Development Professionals
Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, demonstrating high efficacy and rapid parasite clearance. The safety and tolerability of these combinations are paramount, as they are widely deployed in diverse patient populations. The adverse effect profiles of ACTs are largely determined by the partner drug co-formulated with the artemisinin (B1665778) derivative. This guide provides a comparative analysis of the safety profiles of the most commonly used ACTs, supported by quantitative data from clinical studies and detailed experimental methodologies.
Overview of Common ACTs
The World Health Organization (WHO) recommends several ACTs for the treatment of uncomplicated malaria. The most widely used include:
-
Artemether-Lumefantrine (AL)
-
Artesunate-Amodiaquine (ASAQ)
-
Dihydroartemisinin-Piperaquine (DHA-PPQ)
-
Artesunate-Mefloquine (ASMQ)
While artemisinin derivatives themselves are generally well-tolerated, each partner drug contributes a distinct safety profile that requires careful consideration.[1]
Comparative Analysis of Adverse Events
The following table summarizes the incidence of common adverse events (AEs) reported in comparative clinical trials for different ACTs in pediatric and adult populations. It is important to note that many of these symptoms overlap with the symptoms of malaria itself, complicating the attribution of causality.[2][3]
Table 1: Incidence of Common Adverse Events in Pediatric Patients Treated with Different ACTs
| Adverse Event | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (ASMQ) | Key Comparison Insights |
| Cough | Very Common (>10%) | - | - | - | Cough was the most frequently reported AE for AL in a systematic review.[4][5] |
| Vomiting | 8.8% | 10.6% | - | - | The risk of vomiting was significantly lower in patients on AL than ASAQ (RR: 0.76).[4][5] |
| Diarrhoea | Common (1-10%) | - | - | - | Frequently reported gastrointestinal symptom for AL.[4][5] |
| Abdominal Pain | Common (1-10%) | 1.0% | - | - | Reported in both AL and ASAQ groups, with one study showing a significantly higher rate post-treatment in an AL group (13.3%) compared to ASAQ (1%).[6] |
| Body Weakness | 64.9% | - | - | 58.2% | AL-treated children showed a higher risk of body weakness than those on ASMQ (RR: 1.12).[4][5] |
| Anaemia | Common (1-10%) | - | - | - | Anaemia is a common AE reported with AL, though also a primary symptom of malaria.[4][5] |
| Serious AEs | 1.3% | - | 1.2% | - | The risk of serious adverse events was comparable between AL and DP.[5] One study noted uncommon serious AEs for both ASAQ (1.7%) and AL (1.0%).[7] |
Data synthesized from systematic reviews and randomized controlled trials.[4][5][6][7] Note: Direct comparison is challenging due to variations in study design and patient populations. A dash (-) indicates data was not prominently reported in the cited comparative studies.
Specific Safety Considerations for Each ACT
Dihydroartemisinin-Piperaquine (DHA-PPQ): Cardiotoxicity
A primary safety concern associated with DHA-PPQ is its potential to prolong the cardiac QT interval, a risk factor for torsade de pointes (TdP), a life-threatening arrhythmia.[8][9][10]
-
Mechanism : Piperaquine, a bisquinoline structurally related to chloroquine, can block the hERG (human ether-à-go-go-related gene) potassium channel.[9][10] Inhibition of the IKr current mediated by this channel is a common cause of drug-induced QT prolongation.[10]
-
Clinical Data : Studies have consistently shown a dose-dependent prolongation of the QT interval following DHA-PPQ administration.[8][11] However, extensive clinical use and a large meta-analysis have demonstrated that the risk of sudden unexplained death is low and not higher than the baseline rate of sudden cardiac death.[8][11] The WHO Evidence Review Group concluded that, apart from halofantrine, antimalarials that prolong the QT interval, including DHA-PPQ, are associated with a low risk of cardiotoxicity.[9]
Artesunate-Mefloquine (ASMQ): Neuropsychiatric Effects
The use of mefloquine (B1676156), the partner drug in ASMQ, is linked to a range of neuropsychiatric adverse events.[12][13]
-
Observed Events : These can range from milder symptoms like sleeping disorders, dizziness, and anxiety to more severe reactions such as depression, psychosis, and seizures.[14][15][16]
-
Incidence : In a study of young African children treated with ASMQ, drug-related neurological and neuropsychiatric adverse events occurred in a small percentage of patients, were generally mild to moderate, and resolved spontaneously.[14] Sleeping disorders were the most frequently reported issue.[14] The risk of these events is considerably higher in therapeutic use compared to prophylactic use.[15]
Artesunate-Amodiaquine (ASAQ): General Tolerability
ASAQ is a widely used and effective ACT. Its safety profile is generally considered acceptable, though it is often compared to AL for tolerability.
-
Comparative Tolerability : Some studies have indicated that ASAQ may be associated with a slightly higher incidence of certain adverse events, such as vomiting, compared to AL.[4][5] However, other large-scale trials have found both regimens to be well-tolerated, with rare instances of serious adverse events.[2][7]
Experimental Protocols: Assessing Adverse Events in Clinical Trials
The reliable assessment of safety profiles depends on robust and standardized methodologies in clinical trials. The following outlines a typical workflow for adverse event monitoring and reporting.
Protocol for Adverse Event (AE) Assessment
-
Patient Screening and Baseline Assessment :
-
Enroll patients meeting inclusion criteria for uncomplicated malaria.
-
Record a detailed medical history and conduct a physical examination.
-
Collect baseline laboratory values (e.g., hematology, liver function tests) and, if applicable, a baseline electrocardiogram (ECG) for drugs with known cardiotoxicity potential.
-
-
Drug Administration and Follow-Up :
-
Eliciting and Recording AEs :
-
At each follow-up, systematically query the patient (or caregiver) about any new or worsening symptoms since the last visit.
-
A combination of open-ended questions ("How have you been feeling?") and standardized checklists of common symptoms is often used to ensure comprehensive data capture.[17][18]
-
Record all AEs on a standardized Case Report Form (CRF). Information should include a description of the event, date of onset, severity (mild, moderate, severe), and outcome.[19]
-
-
Causality and Severity Assessment :
-
The investigator assesses the relationship between the AE and the study drug (e.g., unrelated, possibly, probably, or definitely related).
-
Severity is graded based on its impact on the patient's daily activities.
-
Serious Adverse Events (SAEs), defined as events that are life-threatening, require hospitalization, result in disability, or death, must be reported to regulatory authorities and ethics committees within a stringent timeframe.[19]
-
-
Data Analysis :
-
The incidence of each AE is calculated for each treatment arm.
-
Statistical comparisons between treatment groups are performed using appropriate methods, such as calculating the relative risk (RR) or odds ratio (OR).[4]
-
Visualizing Methodologies and Pathways
Diagrams created using Graphviz help to clarify complex processes and relationships in safety assessment.
Caption: Workflow for Adverse Event Monitoring in an ACT Clinical Trial.
Caption: Pathophysiological Pathway of Piperaquine-induced QT Prolongation.
References
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Amodiaquine-Artesunate versus Artemether-Lumefantrine against Uncomplicated Malaria in Children Less Than 14 Years in Ngaoundere, North Cameroon: Efficacy, Safety, and Baseline Drug Resistant Mutations in pfcrt, pfmdr1, and pfdhfr Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative safety of artemether-lumefantrine and other artemisinin-based combinations in children: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artesunate + amodiaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in the Colombian Pacific region: a noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artesunate/Amodiaquine Versus Artemether/Lumefantrine for the Treatment of Uncomplicated Malaria in Uganda: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risk of sudden unexplained death after use of dihydroartemisinin–piperaquine for malaria: a systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. journals.asm.org [journals.asm.org]
- 11. Pooled Multicenter Analysis of Cardiovascular Safety and Population Pharmacokinetic Properties of Piperaquine in African Patients with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse neuropsychiatric effects of antimalarial drugs | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Artesunate-mefloquine combination therapy in acute Plasmodium falciparum malaria in young children: a field study regarding neurological and neuropsychiatric safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropsychiatric side effects after the use of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mefloquine use, psychosis, and violence: A retinoid toxicity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 18. Eliciting adverse effects data from participants in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrps.org [ccrps.org]
Navigating Piperaquine Resistance: A Guide to Validated Molecular Markers
For Immediate Release
A comprehensive guide comparing molecular markers for the surveillance of piperaquine (B10710) resistance in Plasmodium falciparum has been developed to aid researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the performance of key genetic markers, experimental protocols for their detection, and visual workflows to facilitate understanding of the underlying resistance mechanisms.
The emergence and spread of piperaquine resistance in P. falciparum, a key partner drug in artemisinin-based combination therapies (ACTs), poses a significant threat to global malaria control efforts. Molecular surveillance of resistance is crucial for timely and effective public health responses. This guide focuses on the validation and comparison of the most prominent molecular markers associated with piperaquine resistance: amplification of the plasmepsin II and III genes (pfpm2/3) and mutations in the P. falciparum chloroquine (B1663885) resistance transporter gene (pfcrt).
Performance of Key Molecular Markers
The selection of a molecular marker for surveillance depends on its predictive power for clinical outcomes. Below is a summary of the performance of the leading candidates in predicting piperaquine treatment failure.
| Molecular Marker | Methodology | Sensitivity | Specificity | Key Findings |
| pfpm2/3 Copy Number Variation (CNV) | Quantitative PCR (qPCR) | 94% | 77% | Individuals infected with parasites carrying multiple copies of the plasmepsin 2 gene are over 20 times more likely to experience treatment failure with dihydroartemisinin-piperaquine.[1] |
| pfcrt F145I Mutation | PCR and Sequencing | Data not consistently reported | Data not consistently reported | Strongly associated with in vitro piperaquine resistance and clinical treatment failure, particularly in Southeast Asia.[2][3] |
| pfcrt C350R Mutation | PCR and Sequencing | Data not consistently reported | Data not consistently reported | Associated with piperaquine treatment failure in South America.[4] |
| Other pfcrt Mutations (T93S, H97Y, M343L, G353V) | PCR and Sequencing | Data not consistently reported | Data not consistently reported | These mutations have been linked to in vitro piperaquine resistance and are often found in conjunction with artemisinin (B1665778) resistance markers.[5] |
Experimental Protocols
Accurate and reproducible detection of these molecular markers is essential for effective surveillance. This section provides detailed methodologies for the key experimental assays.
Quantification of pfpm2/3 Copy Number by Quantitative PCR (qPCR)
This protocol is adapted from several sources describing the relative quantification of pfpm2 copy number using the 2-ΔΔCT method with β-tubulin as the single-copy reference gene.[6][7]
a. DNA Extraction:
-
Extract genomic DNA from patient blood samples (whole blood or dried blood spots) using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
b. qPCR Reaction Setup:
-
Prepare a 20 µL reaction mixture containing:
-
10 µL 2x SYBR Green/EvaGreen qPCR Supermix
-
1 µL of each forward and reverse primer for pfpm2 (final concentration 300-400 nM)
-
1 µL of each forward and reverse primer for β-tubulin (final concentration 300-400 nM)
-
3 µL Nuclease-free water
-
5 µL Template DNA
-
-
Include a known single-copy reference strain (e.g., P. falciparum 3D7) and no-template controls in each run.
c. Thermocycling Conditions:
-
Initial denaturation: 95-98°C for 3-5 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 10-30 seconds.
-
Annealing/Extension: 58-60°C for 20-60 seconds.
-
-
Melt curve analysis to verify product specificity.
d. Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(pfpm2) - Ct(β-tubulin).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(sample) - ΔCt(reference strain).
-
Determine the copy number: Copy Number = 2-ΔΔCt.
-
A copy number > 1.5-1.7 is typically considered an amplification.[6]
Piperaquine Survival Assay (PSA)
This in vitro assay assesses the susceptibility of P. falciparum isolates to piperaquine by measuring parasite survival after a defined drug exposure.[3][8]
a. Parasite Culture and Synchronization:
-
Culture P. falciparum isolates from patient samples.
-
Synchronize parasites to the ring stage (0-3 hours post-invasion).
b. Drug Exposure:
-
Adjust parasite density to 0.1-2% at a 2% hematocrit.
-
In a 96-well plate, expose parasites to 200 nM piperaquine for 48 hours.
-
Include a drug-free control (vehicle, e.g., 0.5% lactic acid).
c. Drug Washout and Continued Culture:
-
After 48 hours, wash the cells once with RPMI 1640 to remove the drug.
-
Resuspend the cells in a complete culture medium and culture for an additional 24 hours.
d. Readout:
-
Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa.
-
Determine the number of viable parasites per 10,000 erythrocytes by light microscopy. Flow cytometry-based methods can also be used for higher throughput.[9]
e. Calculation of Survival Rate:
-
Survival Rate (%) = (Number of viable parasites in drug-exposed culture / Number of viable parasites in drug-free control) x 100.
-
A survival rate of ≥10% is often considered indicative of piperaquine resistance.[10]
Genotyping of pfcrt Mutations by PCR and Sanger Sequencing
This method is used to identify single nucleotide polymorphisms (SNPs) in the pfcrt gene.[11][12]
a. DNA Extraction:
-
Extract genomic DNA from patient blood samples as described for qPCR.
b. PCR Amplification:
-
Amplify the region of the pfcrt gene containing the target codons using specific primers.
-
PCR cycling conditions typically involve an initial denaturation, 30-40 cycles of denaturation, annealing, and extension, followed by a final extension.
c. PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a commercially available kit.
d. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
e. Sequence Analysis:
-
Align the obtained sequences with the pfcrt reference sequence (e.g., from the 3D7 strain) using bioinformatics software (e.g., Clustal Omega).
-
Identify and verify the presence of SNPs at the codons of interest.
Visualizing Resistance Mechanisms and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved in piperaquine resistance and its detection, the following diagrams have been generated using the DOT language.
This guide provides a foundational resource for the molecular surveillance of piperaquine resistance. Continuous monitoring and research are essential to understand the evolution of resistance and to inform effective malaria control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. researchgate.net [researchgate.net]
- 4. Impact of piperaquine resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 9. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 11. Comparative Analysis of Plasmodium falciparum Genotyping via SNP Detection, Microsatellite Profiling, and Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence analysis of pfcrt and pfmdr1 genes and its association with chloroquine resistance in Southeast Indian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Duo-Cotecxin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Duo-Cotecxin, an artemisinin-based combination therapy, is a critical component of laboratory safety and environmental responsibility. While the manufacturer advises adherence to local laws for disposal, this guide provides a comprehensive, step-by-step operational plan based on general best practices for pharmaceutical waste management to ensure safety and compliance.[1]
Immediate Safety and Logistical Information: Operational Plan
The primary objective is to prevent environmental contamination and accidental exposure. This begins with proper segregation and storage of unused or expired this compound.
-
Identification and Segregation : Immediately identify and separate all expired, unused, or compromised this compound from active inventories. This prevents accidental administration or use in research.
-
Secure Storage : Place the segregated this compound into a designated, clearly labeled, and sealed container. This container should be stored in a secure, access-controlled area away from general laboratory traffic and patient areas.
Disposal Plan: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the resources available and local regulations. The following hierarchy of disposal options should be followed.
Step 1: Consultation of Local and Institutional Regulations
Before initiating any disposal procedure, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department or the local waste management authority. These bodies will provide specific guidance that aligns with regional and national regulations for pharmaceutical waste.
Step 2: Preferred Method - Authorized Drug Take-Back Programs
The most secure and environmentally protective method of disposal is through an authorized drug take-back program.
-
Procedure : Locate a registered pharmaceutical take-back program or an authorized collection site. The U.S. Drug Enforcement Administration (DEA) provides resources for finding such locations.[2] Securely transport the contained this compound to the site for proper disposal.
Step 3: Disposal in Trash (When Take-Back Programs are Inaccessible)
In the absence of a take-back program, this compound can be disposed of in the trash with specific precautions to deter misuse and environmental release.[2][3]
-
Procedure :
-
Keep the tablets in their solid form; do not crush them.
-
Combine the tablets with an unpalatable substance like used coffee grounds, dirt, or cat litter. This makes the medication undesirable for accidental or intentional ingestion.[2][3]
-
Place this mixture into a sealable container, such as a plastic bag, to prevent leakage.[2][3]
-
Dispose of the sealed container in a standard trash receptacle.
-
To protect sensitive information, remove and destroy the prescription label from the original packaging before discarding it.[2]
-
Step 4: Professional Disposal for Institutional Settings
For research laboratories, clinical sites, and pharmaceutical development facilities, the use of a licensed waste management contractor is the standard and required method for disposing of all pharmaceutical waste, including this compound.
-
Procedure :
-
Engage a certified waste contractor that specializes in pharmaceutical or biomedical waste.
-
Package and label the waste this compound according to the specific requirements of the contractor and in compliance with transportation regulations.
-
The contractor will then manage the collection, transport, and final disposal, which is typically high-temperature incineration.
-
Disposal Methods to Avoid
-
Flushing : Never flush this compound down a sink or toilet. This can introduce active pharmaceutical ingredients into the water system, posing a risk to aquatic life and potentially contaminating drinking water.[2]
-
Direct Landfill Disposal : Avoid disposing of unprocessed this compound directly into a landfill. Potent pharmaceutical compounds should be rendered non-toxic or inert before final disposal.[4]
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the environmental persistence or ecotoxicity of this compound to summarize in a tabular format.
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not available in the public domain. The recommended disposal methods rely on established best practices for pharmaceutical waste management.
Visualization of Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following logical workflow has been developed.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Duo-cotecxin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Duo-cotecxin. The following procedures detail personal protective equipment (PPE) requirements, operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the primary defense against potential exposure to the active pharmaceutical ingredients in this compound: Dihydroartemisinin and Piperaquine phosphate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields.[1][2] | Two pairs of chemical-resistant gloves (e.g., nitrile).[1][2] | Disposable gown with long sleeves and elastic or knit cuffs.[2] | N95 or P100 respirator if not handled in a certified chemical fume hood.[2] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile).[1][2] | Laboratory coat or gown.[2] | Work in a well-ventilated area or chemical fume hood.[2] |
| General Laboratory Use | Safety glasses with side-shields.[2] | Chemical-resistant gloves (e.g., nitrile).[1][2] | Laboratory coat.[2] | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[1][2] | Two pairs of heavy-duty, chemical-resistant gloves. | Impermeable gown or coveralls. | N95 or P100 respirator.[2] |
Experimental Protocols: Handling Procedures
General Handling Precautions:
-
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly before breaks and at the end of the workday.[4]
-
Ensure adequate ventilation in the handling area.[4]
Weighing and Solution Preparation:
-
Preparation: Ensure all necessary PPE is worn correctly. Conduct the procedure within a chemical fume hood or a designated containment area.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh paper or in a containment balance to minimize dust generation.
-
Dissolution: Add the desired solvent to the vessel containing the this compound powder. Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.
-
Transfer: If necessary, carefully transfer the solution using appropriate, properly labeled glassware.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
